Product packaging for Lanthanum oxalate(Cat. No.:CAS No. 537-03-1)

Lanthanum oxalate

Cat. No.: B1582769
CAS No.: 537-03-1
M. Wt: 541.87 g/mol
InChI Key: OXHNIMPTBAKYRS-UHFFFAOYSA-H
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Description

Lanthanum oxalate is a useful research compound. Its molecular formula is C6La2O12 and its molecular weight is 541.87 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6La2O12 B1582769 Lanthanum oxalate CAS No. 537-03-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

537-03-1

Molecular Formula

C6La2O12

Molecular Weight

541.87 g/mol

IUPAC Name

lanthanum(3+);oxalate

InChI

InChI=1S/3C2H2O4.2La/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6

InChI Key

OXHNIMPTBAKYRS-UHFFFAOYSA-H

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[La+3].[La+3]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[La+3].[La+3]

Other CAS No.

537-03-1

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Lanthanum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of lanthanum oxalate (B1200264), a compound of significant interest in materials science, coordination chemistry, and as a precursor in the synthesis of lanthanum-based materials. This document details the crystallographic parameters, experimental protocols for its synthesis and analysis, and the thermal behavior of lanthanum oxalate.

Crystal Structure and Properties

This compound, typically in its decahydrate (B1171855) form (La₂(C₂O₄)₃·10H₂O), crystallizes in a layered honeycomb structure. These layers are formed by coordination polymers linked by hydrogen bonds. Recent studies have elucidated the precise crystal system and space group for this compound as part of a broader analysis of the entire lanthanide oxalate series.

Key Findings:

  • This compound decahydrate possesses a monoclinic crystal system.[1][2]

  • The space group is identified as P2₁/c.[1][2]

  • The structure is characterized by a honeycomb arrangement with cavities that accommodate water molecules.[1]

  • Each Lanthanum (La) atom is coordinated to nine oxygen atoms, originating from three bidentate oxalate groups and three water molecules, forming a distorted tricapped trigonal prism.[2]

Table 1: Crystallographic Data for this compound Hydrate (B1144303)

ParameterValueReference
Chemical FormulaLa₂(C₂O₄)₃·9.2H₂O[3]
Crystal SystemMonoclinic[1][2][3][4]
Space GroupP2₁/a (an alternative setting of P2₁/c)[3]
a (Å)10.460(2)[3]
b (Å)9.590(2)[3]
c (Å)11.358(2)[3]
β (°)114.36(3)[3]
Volume (ų)1308(1)[3]
Z2[3]
Calculated Density (g/cm³)2.23[3]

Note: Variations in the degree of hydration can occur, which may slightly alter the crystallographic parameters.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and analysis of this compound crystals. The following protocols are based on established methodologies.[1][2][5][6]

2.1 Synthesis of this compound Single Crystals

A common and effective method for growing large single crystals of this compound suitable for X-ray diffraction is through homogeneous precipitation.[1][2]

Materials:

Procedure:

  • Prepare a solution of lanthanum(III) salt in distilled water.

  • Add oxamic acid to the solution. The hydrolysis of oxamic acid at elevated temperatures will slowly release oxalate ions, facilitating controlled crystal growth.

  • Adjust the pH of the solution with hydrochloric acid as needed.

  • Heat the reaction mixture to a specific temperature (e.g., 80-100 °C) and maintain for several hours to induce the slow decomposition of oxamic acid and subsequent precipitation of this compound crystals.[7]

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the crystals with distilled water and then ethanol to remove any unreacted reagents.

  • Dry the crystals at room temperature.[2]

Another approach involves a simple precipitation method at room temperature using a mixed solvent system.[5][6]

Materials:

Procedure:

  • Prepare a solution of lanthanum(III) nitrate in a 1:1 (v/v) mixture of water and ethanol.

  • Add a specific amount of trisodium citrate to the solution.

  • Slowly add a stoichiometric amount of oxalic acid solution while stirring.

  • Allow the reaction to proceed at room temperature for approximately 24 hours.[5][6]

  • Collect, wash, and dry the resulting this compound precipitate as described above.

2.2 Crystallographic Analysis

Single-Crystal X-ray Diffraction (SC-XRD):

  • A suitable single crystal of this compound is mounted on a goniometer head.

  • Data is collected using a single-crystal diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[2]

  • The collected diffraction data is processed using software such as Bruker Apex or SAINT for data reduction and integration.[2]

  • The crystal structure is solved and refined using crystallographic software packages (e.g., SHELX, Jana2006).[1][2]

Powder X-ray Diffraction (PXRD):

  • A powdered sample of this compound is prepared and placed on a sample holder.

  • PXRD patterns are recorded on a powder diffractometer using Cu Kα radiation (λ = 1.5406 Å).[1][2]

  • The instrument is typically calibrated using a standard reference material like LaB₆.[1][2]

  • The obtained diffraction pattern is analyzed using software like Jana2006 or similar programs for phase identification and lattice parameter refinement.[1][2]

Thermal Decomposition Analysis

Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition pathway of this compound hydrate.

Procedure:

  • A small amount of the this compound sample is placed in an alumina (B75360) or platinum crucible.

  • The sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • The mass loss of the sample is recorded as a function of temperature.

Decomposition Stages:

The thermal decomposition of this compound hydrate typically occurs in multiple steps:

  • Dehydration: The initial weight loss corresponds to the removal of water molecules of hydration. This process can occur in one or more stages depending on the binding energies of the different water molecules in the crystal lattice.[8][9]

  • Decomposition to Oxycarbonate: Following dehydration, the anhydrous this compound decomposes to form an intermediate lanthanum oxycarbonate species.[8]

  • Formation of Lanthanum Oxide: At higher temperatures, the oxycarbonate further decomposes to yield the final product, lanthanum oxide (La₂O₃).[8]

Anhydrous this compound is reported to be stable up to 320 °C.[10] The decomposition in a vacuum is suggested to follow a branching chain reaction mechanism.[10]

Table 2: Thermal Decomposition Data for this compound Hydrate

Temperature Range (°C)ProcessMass Loss (%)Product
~100 - 250DehydrationVaries with hydration stateAnhydrous La₂(C₂O₄)₃
~300 - 500Decomposition of Oxalate~30La₂(CO₃)₃ / La₂O(CO₃)₂
> 600Decomposition of Carbonate~10La₂O₃

Note: The exact temperatures and mass losses can vary depending on the heating rate, atmosphere, and the specific hydrate form of the starting material.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_output Output S1 Precursor Preparation (La Salt, Oxamic Acid/Oxalic Acid) S2 Homogeneous Precipitation or Direct Precipitation S1->S2 S3 Crystal Collection (Filtration/Centrifugation) S2->S3 S4 Washing & Drying S3->S4 C1 Single-Crystal X-ray Diffraction S4->C1 Structural Determination C2 Powder X-ray Diffraction S4->C2 Phase Purity & Lattice Parameters C3 Thermogravimetric Analysis S4->C3 Thermal Stability A1 Structure Solution & Refinement C1->A1 A2 Phase Identification C2->A2 A3 Decomposition Pathway C3->A3 O1 Crystallographic Data (CIF, Lattice Parameters) A1->O1 A2->O1 O2 Thermal Decomposition Profile A3->O2

Caption: Workflow for the synthesis, characterization, and analysis of this compound crystals.

Logical Relationship of this compound Properties and Applications

G A This compound (La₂(C₂O₄)₃·nH₂O) B Crystal Structure (Monoclinic, P2₁/c) A->B D Thermal Decomposition A->D H Low Solubility A->H C Coordination Polymer (Honeycomb Layers) B->C F Luminescent Properties (when doped) C->F E Precursor for La₂O₃ D->E G Separation of Lanthanides H->G

Caption: Interrelationship of this compound's properties and its primary applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Lanthanum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of lanthanum oxalate (B1200264), a compound of significant interest in materials science, analytical chemistry, and increasingly, in the pharmaceutical sciences. This document details its structural characteristics, solubility, thermal behavior, and spectroscopic profile, presenting quantitative data in accessible formats and outlining key experimental methodologies.

Chemical and Physical Properties

Lanthanum oxalate, with the general formula La₂(C₂O₄)₃·nH₂O, is a colorless crystalline solid.[1] The hydrated form, typically the decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O), is the most common.[2][3] It is known for its low solubility in water and its role as a precursor in the synthesis of lanthanum-containing materials, such as lanthanum oxide.[4][5]

Table 1: General Physicochemical Properties of this compound

PropertyValueReferences
Chemical FormulaLa₂(C₂O₄)₃[1]
Molar Mass (anhydrous)541.87 g/mol [1]
AppearanceColorless crystals[1]
Solubility in WaterPoorly soluble[1][4][6]

Crystal Structure

This compound decahydrate crystallizes in the monoclinic system with the space group P2₁/c.[2][7] The structure is characterized by a layered honeycomb arrangement where lanthanum atoms are linked by oxalate groups.[2][7] Each lanthanum atom is coordinated to nine oxygen atoms: six from three bidentate oxalate groups and three from water molecules.[2][7] Additional water molecules are located in the cavities of the honeycomb structure.[2]

Table 2: Crystallographic Data for this compound Decahydrate (La₂(C₂O₄)₃·10H₂O)

ParameterValueReferences
Crystal SystemMonoclinic[2][3][7]
Space GroupP2₁/c[2]
a11.38 Å[3]
b9.63 Å[3]
c10.50 Å[3]
β114.36°[7]
Z2[7]
Calculated Density (ρcalc)2.23 g/cm³[7]

Thermal Decomposition

The thermal decomposition of this compound decahydrate is a multi-step process. It begins with the loss of water molecules, followed by the decomposition of the anhydrous oxalate to lanthanum carbonate, and finally, the formation of lanthanum oxide at higher temperatures.[8][9][10] The exact temperatures and intermediates can vary slightly depending on the experimental conditions, such as the heating rate and atmosphere.[9][10]

Table 3: Thermal Decomposition Stages of this compound Decahydrate in Air

Temperature Range (°C)Mass Loss (%)Decomposition StepProductReferences
86 - 360~23DehydrationAnhydrous La₂(C₂O₄)₃[10]
400 - 425~10Decomposition of oxalateLa₂O(CO₃)₂[10]
425 - 470~5Decomposition of oxycarbonateLa₂O₂CO₃[10]
> 710~8Final decompositionLa₂O₃[10]

The decomposition pathway can be visualized as a series of sequential reactions.

G Thermal Decomposition Pathway of this compound Decahydrate A La₂(C₂O₄)₃·10H₂O B La₂(C₂O₄)₃ A->B 86-360 °C -10H₂O C La₂O(CO₃)₂ B->C ~400-425 °C -2CO, -2CO₂ D La₂O₂CO₃ C->D ~425-470 °C -CO₂ E La₂O₃ D->E >710 °C -CO₂

Caption: Thermal decomposition pathway of this compound decahydrate.

Spectroscopic Properties

The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the oxalate ion and water molecules. The broad band around 3400 cm⁻¹ is attributed to the O-H stretching vibrations of water.[3] The strong bands in the 1600-1300 cm⁻¹ region are due to the asymmetric and symmetric stretching vibrations of the C=O and C-O bonds in the oxalate group.[3][11] The band around 800 cm⁻¹ is assigned to the La-O stretching vibration.[3]

Table 4: Key FTIR Absorption Bands for this compound Decahydrate

Wavenumber (cm⁻¹)AssignmentReferences
~3400O-H stretching of H₂O[3]
~1627Asymmetric C=O stretching[3]
~1321Symmetric C-O stretching[3]
~800La-O stretching[3]

Raman spectroscopy provides complementary information to FTIR. The characteristic Raman bands for lanthanide oxalates include the symmetric stretching of C-O bonds, the C-C single bond stretching, and the bending of the O-C-O bond.[12]

Table 5: Characteristic Raman Bands for Lanthanide Oxalates

Wavenumber (cm⁻¹)AssignmentReferences
~1480Symmetric C-O stretching (νCO)[12]
~920C-C stretching (νCC)[12]
~500O-C-O bending (δOCO)[12]

Experimental Protocols

A common method for the synthesis of this compound is by precipitation from an aqueous solution.[1][3][13]

Protocol: Precipitation Method [3][14]

  • Dissolve a soluble lanthanum salt, such as lanthanum chloride (LaCl₃·6H₂O) or lanthanum nitrate (B79036) (La(NO₃)₃·6H₂O), in a mixed solvent of deionized water and ethanol (B145695) (1:1 volume ratio).[3][14]

  • In a separate vessel, prepare a solution of oxalic acid (H₂C₂O₄) or an alkali metal oxalate.

  • Slowly add the oxalic acid solution to the lanthanum salt solution with constant stirring at room temperature.[3][14]

  • A white precipitate of this compound will form immediately.[3]

  • Continue stirring the mixture for a defined period (e.g., 30 minutes to 24 hours) to ensure complete precipitation.[3][14]

  • Collect the precipitate by filtration.

  • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted reagents and impurities.

  • Dry the resulting this compound powder in an oven at a moderate temperature (e.g., 80 °C) for several hours.[3]

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow for this compound A Dissolve La Salt (e.g., LaCl₃) C Mix Solutions (Precipitation) A->C B Prepare Oxalic Acid Solution B->C D Stir Mixture C->D E Filter Precipitate D->E F Wash Precipitate E->F G Dry Product (La₂(C₂O₄)₃·10H₂O) F->G

Caption: A generalized workflow for the synthesis of this compound.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal decomposition of this compound.[9][15]

Protocol: TGA/DSC Analysis [11][16]

  • Place a small, accurately weighed sample (typically 5-15 mg) of this compound into an alumina (B75360) or platinum crucible.[17]

  • Place the crucible in the TGA/DSC instrument.

  • Heat the sample from room temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).[16]

  • The analysis is typically performed under a controlled atmosphere, such as air or nitrogen, with a constant flow rate.[11][16]

  • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

Powder XRD is used to determine the crystal structure and phase purity of the synthesized this compound.[3]

Protocol: Powder XRD Analysis [3][16]

  • Grind the dried this compound sample into a fine powder.

  • Mount the powder on a sample holder.

  • Place the sample holder in the X-ray diffractometer.

  • Collect the diffraction pattern over a specified 2θ range (e.g., 10-70°) using a specific X-ray source (e.g., Cu Kα radiation).[3][16]

  • Analyze the resulting diffractogram to identify the crystal phases by comparing the peak positions and intensities to standard diffraction patterns (e.g., from the JCPDS database).[3]

Relevance in Drug Development

While this compound itself is not a therapeutic agent, its physicochemical properties are relevant to drug development. Lanthanum carbonate is an approved drug used as a phosphate (B84403) binder for the treatment of hyperphosphatemia.[18][19] The low solubility of this compound is a key principle in understanding the potential for lanthanum ions to precipitate with endogenous oxalates in the gastrointestinal tract.[18] Studies have shown that lanthanum carbonate can bind to intestinal oxalate, reducing its absorption and potentially preventing hyperoxaluria and related complications.[18] This interaction is governed by the fundamental physicochemical properties of this compound, particularly its solubility product.

The synthesis and characterization techniques detailed in this guide are also fundamental to the development and quality control of lanthanum-based pharmaceuticals. Understanding the thermal stability and decomposition of related lanthanum compounds is crucial for formulation and manufacturing processes.

The relationship between lanthanum carbonate as a drug and its interaction with dietary oxalate can be depicted as follows:

G Lanthanum Carbonate's Mechanism of Action on Oxalate A Oral Administration of Lanthanum Carbonate B Dissociation to La³⁺ in Stomach Acid A->B D Formation of Insoluble This compound B->D C Dietary Oxalate in GI Tract C->D E Reduced Intestinal Oxalate Absorption D->E F Excretion of This compound D->F

Caption: Logical relationship of lanthanum carbonate and oxalate binding.

References

An In-depth Technical Guide to the Solubility Product Constant of Lanthanum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of lanthanum oxalate (B1200264), tailored for researchers, scientists, and professionals in drug development. It includes a compilation of reported Ksp values, detailed experimental protocols for its determination, and a logical workflow for these experimental procedures.

Lanthanum oxalate (La₂(C₂O₄)₃) is an inorganic salt known for its low solubility in water.[1] This property is crucial in various applications, including the separation and purification of lanthanum and other rare earth elements, as well as in the synthesis of advanced materials like specialty glasses, phosphors, and catalysts.[2][3] The solubility of this compound is fundamentally quantified by its solubility product constant (Ksp), which describes the equilibrium between the solid salt and its constituent ions in a solution.

Quantitative Data: Solubility Product Constants

The dissolution of this compound in water can be represented by the following equilibrium reaction:

La₂(C₂O₄)₃(s) ⇌ 2La³⁺(aq) + 3C₂O₄²⁻(aq)

The solubility product constant (Ksp) is expressed as:

Ksp = [La³⁺]²[C₂O₄²⁻]³

This compound typically exists as a hydrated salt, with the decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O) being a common form.[4][5] The hydration state can influence the measured solubility and, consequently, the calculated Ksp value. Below is a summary of reported Ksp values for this compound and related lanthanide oxalates.

Compoundlog KspKspTemperature (°C)Remarks
Lanthanum(III) oxalate-29.15 ± 0.357.08 x 10⁻³⁰25Value determined using the Specific Ion Interaction Theory (SIT).[5]
This compoundNot specified1.5 x 10⁻²⁵20Hydration state not specified.[6]
Praseodymium(III) oxalate decahydrate-30.82 ± 0.301.51 x 10⁻³¹25Provided as a comparable value for lanthanide oxalates.[5]
Neodymium(III) oxalate decahydrate-31.14 ± 0.357.24 x 10⁻³²25Provided as a comparable value for lanthanide oxalates.[5]

Experimental Protocols for Ksp Determination

The determination of the Ksp for sparingly soluble salts like this compound requires precise experimental techniques. Two common methods are detailed below: the precipitation method for synthesis and the dissolution equilibrium method for Ksp determination.

This method facilitates the growth of well-defined crystals, which are ideal for solubility studies as they are less influenced by surface energy effects that can affect the solubility of very fine particles.[7][8][9]

Objective: To synthesize crystalline this compound.

Materials:

  • Lanthanum(III) nitrate (B79036) (La(NO₃)₃) solution (0.2 M)

  • Oxamic acid solution (0.2 M)

  • Deionized water

  • Round bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • In a 50 mL round bottom flask, mix 10 mL of 0.2 M lanthanum(III) nitrate solution with 25 mL of 0.2 M oxamic acid solution.[7]

  • Heat the solution to 100 °C while stirring continuously with a magnetic stirrer.[7] The thermal decomposition of oxamic acid slowly generates oxalate ions, leading to the gradual precipitation of this compound.

  • Maintain the temperature and stirring for several hours to ensure complete precipitation. The reaction time can be monitored by analyzing the residual lanthanide concentration in the supernatant.[7]

  • After the reaction is complete, allow the precipitate to settle.

  • Separate the crystalline product from the supernatant by centrifugation.

  • Wash the precipitate twice with deionized water, using centrifugation to separate the solid after each wash.[4]

  • Dry the resulting this compound crystals at room temperature overnight.[4]

This method involves measuring the equilibrium concentration of lanthanum ions in a saturated solution of this compound.

Objective: To determine the Ksp of the synthesized this compound.

Materials:

  • Synthesized this compound crystals

  • Nitric acid (HNO₃) solutions of varying concentrations

  • Oxalic acid (H₂C₂O₄) solutions of varying concentrations

  • Constant temperature shaker bath (set to 25 °C)

  • Syringe filters (e.g., 0.22 µm)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique for lanthanum ion concentration measurement.

  • Ion chromatograph for oxalate concentration measurement (optional, for confirming stoichiometric dissolution).[5]

Procedure:

  • Prepare a series of aqueous solutions containing varying concentrations of nitric acid and oxalic acid. The presence of these acids helps to control the pH and the common ion effect, allowing for a more robust determination of the Ksp.[5]

  • Add an excess amount of the synthesized this compound crystals to each solution.

  • Place the solutions in a constant temperature shaker bath at 25 °C and agitate them for a sufficient period to reach equilibrium (this may take several days).

  • After equilibrium is reached, carefully withdraw a sample from the supernatant of each solution using a syringe and immediately filter it through a syringe filter to remove any solid particles.

  • Accurately dilute the filtered samples as needed.

  • Analyze the concentration of lanthanum(III) ions in each diluted sample using ICP-MS.[5]

  • If desired, analyze the oxalate concentration using ion chromatography to confirm that the dissolution is stoichiometric.[5]

  • Calculate the Ksp using the measured equilibrium concentrations of La³⁺ and C₂O₄²⁻, taking into account the effects of pH and complex formation if necessary.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental determination of the this compound Ksp.

Experimental_Workflow_for_Ksp_Determination cluster_synthesis This compound Synthesis cluster_ksp Ksp Determination start_synthesis Mix La(NO₃)₃ and Oxamic Acid Solutions heat_stir Heat to 100°C with Stirring start_synthesis->heat_stir precipitate Homogeneous Precipitation heat_stir->precipitate separate_wash Separate and Wash Precipitate precipitate->separate_wash dry Dry Crystalline Product separate_wash->dry add_solid Add Excess this compound dry->add_solid Use Synthesized Crystals prepare_solutions Prepare Acidic Solutions prepare_solutions->add_solid equilibrate Equilibrate at 25°C add_solid->equilibrate sample_filter Sample and Filter Supernatant equilibrate->sample_filter analyze Analyze [La³⁺] by ICP-MS sample_filter->analyze calculate_ksp Calculate Ksp analyze->calculate_ksp

Caption: Workflow for the synthesis of this compound and subsequent determination of its Ksp.

Logical_Relationship_for_Ksp_Calculation dissolution La₂(C₂O₄)₃(s) ⇌ 2La³⁺(aq) + 3C₂O₄²⁻(aq) measured_La Measured [La³⁺] dissolution->measured_La Equilibrium Measurement stoichiometry Stoichiometry [C₂O₄²⁻] = 1.5 * [La³⁺] measured_La->stoichiometry ksp_expression Ksp = [La³⁺]²[C₂O₄²⁻]³ stoichiometry->ksp_expression final_ksp Calculated Ksp Value ksp_expression->final_ksp Substitute and Solve

Caption: Logical relationship for calculating the Ksp from the measured lanthanum ion concentration.

References

Unraveling the Thermal Degradation of Lanthanum Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition mechanism of lanthanum oxalate (B1200264), a critical process in the synthesis of lanthanum-based materials. Understanding this mechanism is paramount for controlling the purity, particle size, and morphology of the resulting lanthanum oxide, which has significant applications in catalysis, ceramics, and pharmaceutical development. This document summarizes key quantitative data, details experimental protocols, and visualizes the decomposition pathway to offer a comprehensive resource for professionals in the field.

Core Decomposition Pathway

The thermal decomposition of lanthanum oxalate decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O) is a multi-step process that proceeds through dehydration, followed by the decomposition of the anhydrous oxalate to lanthanum oxide via intermediate carbonate species. The precise temperatures and intermediates can vary slightly depending on factors such as heating rate and atmospheric conditions.

The generally accepted decomposition pathway involves the following key stages:

  • Dehydration: The initial stage involves the removal of water molecules in a stepwise manner.

  • Anhydrous Oxalate Decomposition: Following dehydration, the anhydrous this compound decomposes into lanthanum carbonate intermediates.

  • Intermediate Carbonate Decomposition: These carbonate intermediates further decompose to form lanthanum oxide (La₂O₃) as the final product.

Quantitative Decomposition Data

The following table summarizes the quantitative data associated with the thermal decomposition of this compound decahydrate, compiled from various thermogravimetric (TGA) and differential thermal analysis (DTA) studies.

Decomposition StageTemperature Range (°C)Peak Temperature (°C) (DTA/DSC)Mass Loss (%)Evolving Gases
Dehydration (Step 1)86 - 225~166~15H₂O
Dehydration (Step 2)225 - 360~269~7.5H₂O
Anhydrous Oxalate Decomposition360 - 500~410~20CO, CO₂
Intermediate Decomposition (La₂O(CO₃)₂)500 - 600-~4CO₂
Final Decomposition (La₂O₂CO₃ to La₂O₃)600 - 800~708~6CO₂

Note: The temperature ranges and mass loss percentages are approximate and can be influenced by experimental conditions.

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass loss associated with each decomposition step.

Methodology:

  • A small, precisely weighed sample of this compound decahydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

  • The crucible is placed in a thermogravimetric analyzer.

  • The sample is heated from room temperature to approximately 900-1000°C at a constant heating rate (e.g., 10°C/min).

  • The analysis is conducted under a controlled atmosphere, typically a dynamic flow of an inert gas like nitrogen or in air (60 mL/min)[1].

  • The instrument continuously records the mass of the sample as a function of temperature (TGA curve) and the temperature difference between the sample and a reference (DTA curve).

  • The resulting TGA curve shows stepwise mass losses corresponding to the different decomposition stages, while the DTA curve indicates whether these processes are endothermic or exothermic.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the intermediates and the final product.

Methodology:

  • Samples of this compound are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA/DTA analysis.

  • The heated samples are then cooled to room temperature.

  • The powdered samples are mounted on a sample holder for the XRD instrument.

  • X-ray diffraction patterns are recorded over a specific 2θ range (e.g., 10-80°) using a monochromatic X-ray source (e.g., Cu Kα radiation).

  • The obtained diffraction patterns are compared with standard diffraction data from databases (e.g., JCPDS) to identify the crystalline phases present at each temperature.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the intermediates and the final product.

Methodology:

  • As with XRD, samples are prepared by heating this compound to temperatures corresponding to the various decomposition stages.

  • A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

  • The FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • The absorption bands in the spectra are assigned to specific functional groups (e.g., O-H for water, C=O for oxalate and carbonate, La-O for lanthanum oxide) to track the chemical transformations during decomposition.

Visualizing the Decomposition and Analysis Workflow

The following diagrams, generated using Graphviz, illustrate the thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

Thermal_Decomposition_Pathway cluster_0 Decomposition Stages La2(C2O4)3_10H2O La₂(C₂O₄)₃·10H₂O (this compound Decahydrate) La2(C2O4)3 La₂(C₂O₄)₃ (Anhydrous this compound) La2(C2O4)3_10H2O->La2(C2O4)3 86-360°C -10H₂O Intermediates La₂O(CO₃)₂ / La₂O₂CO₃ (Lanthanum Oxycarbonates) La2(C2O4)3->Intermediates 360-500°C -CO, -CO₂ La2O3 La₂O₃ (Lanthanum Oxide) Intermediates->La2O3 500-800°C -CO₂

Caption: Thermal decomposition pathway of this compound decahydrate.

Experimental_Workflow cluster_1 Experimental Analysis Sample This compound Sample TGA_DTA TGA / DTA Analysis Sample->TGA_DTA Heat_Treat Heat Treatment to Specific Temperatures Sample->Heat_Treat Identify_Temps Identify Decomposition Temperatures TGA_DTA->Identify_Temps Identify_Temps->Heat_Treat XRD XRD Analysis Heat_Treat->XRD FTIR FTIR Analysis Heat_Treat->FTIR Characterization Phase & Functional Group Characterization XRD->Characterization FTIR->Characterization

Caption: Experimental workflow for analyzing this compound decomposition.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that is crucial for the production of high-purity lanthanum oxide. By carefully controlling the thermal treatment conditions and utilizing a combination of analytical techniques such as TGA/DTA, XRD, and FTIR, researchers can gain a thorough understanding of the decomposition mechanism. This knowledge is essential for tailoring the properties of the final lanthanum oxide product to meet the specific demands of various advanced applications.

References

Lanthanum Oxalate Hydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical formula, structure, and properties of lanthanum oxalate (B1200264) hydrate (B1144303). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound. The information presented herein is compiled from various scientific sources and is supplemented with detailed experimental protocols and data visualizations to facilitate a deeper understanding of this important inorganic compound.

Chemical Formula and Structure

Lanthanum oxalate hydrate is an inorganic compound with the general chemical formula La₂(C₂O₄)₃·nH₂O. The degree of hydration (n) can vary, with the decahydrate (B1171855), La₂(C₂O₄)₃·10H₂O , being a commonly cited form.[1][2][3][4] Another well-characterized form is a nonahydrate, more precisely described as La₂(C₂O₄)₃·9.2H₂O .[5][6][7]

The structural properties of this compound hydrates have been elucidated through single-crystal X-ray diffraction studies. The decahydrate possesses a monoclinic crystal system with the space group P2₁/c.[2][3] In this structure, the lanthanum atoms are nine-coordinate, displaying a distorted tricapped trigonal prismatic geometry.[2][3] The coordination sphere of each lanthanum ion is composed of oxygen atoms from both the oxalate ligands and water molecules. Specifically, each La(III) atom is coordinated to six oxygen atoms from three bidentate oxalate groups and three oxygen atoms from water molecules.[2] The overall structure is a layered honeycomb arrangement.[2][3]

The nonahydrate (9.2H₂O) form also crystallizes in a monoclinic system, but with the space group P2₁/a.[5][6][7] In this structure, the lanthanum atom is also coordinated by oxygen atoms from three oxalate groups and three water molecules.[5][6][7] The structure is described as layered, with lanthanum atoms linked by oxalate bridges.[5][6] Some water molecules in this hydrate are not coordinated to the metal ion but are located between the layers.[5][6][7]

Physicochemical Properties

This compound hydrate typically appears as a white crystalline powder.[4][8] It is characterized by its low solubility in water but is soluble in acids.[8][9] The compound is hygroscopic and should be stored at ambient temperatures.[8][10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound hydrate, compiled from various sources.

Table 1: General Properties of this compound Hydrate

PropertyValueReferences
Molecular FormulaLa₂(C₂O₄)₃·xH₂O[8]
AppearanceWhite powder[4][8]
Solubility in H₂OHighly insoluble[8]
SensitivityHygroscopic[8][10]
Storage TemperatureAmbient[8]

Table 2: Crystallographic Data for this compound Hydrates

ParameterLa₂(C₂O₄)₃·10H₂OLa₂(C₂O₄)₃·9.2H₂OReferences
Crystal SystemMonoclinicMonoclinic[2][3][5][6][7]
Space GroupP2₁/cP2₁/a[2][3][5][6][7]
a (Å)-10.460(2)[5][6][7]
b (Å)-9.590(2)[5][6][7]
c (Å)-11.358(2)[5][6][7]
β (°)-114.36(03)[5][6][7]
V (ų)-1308(1)[5][6][7]
Z-2[5][6][7]
ρcalc (g/cm³)-2.23[5][6][7]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound hydrate are crucial for reproducible research. The following sections provide protocols based on published literature.

Synthesis of this compound Hydrate Crystals

Method 1: Homogeneous Precipitation

This method allows for the growth of large, well-defined crystals.

  • Reagents:

    • Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) (e.g., Thermo Scientific, 99.9%)[3]

    • Oxamic acid[3]

    • Nitric acid (0.01 M)[3]

  • Procedure: [3]

    • Prepare a 0.5 M solution of lanthanum nitrate in 0.01 M nitric acid.

    • In an Eppendorf tube, mix 1.1 mL of the 0.5 M lanthanum nitrate solution (0.55 mmol) with 1.55 molar equivalents of oxamic acid (75 mg, 0.85 mmol).

    • Gently heat the mixture to 40 °C to dissolve the oxamic acid, resulting in a transparent solution.

    • Increase the temperature to 85 °C.

    • Maintain the reaction mixture at 85 °C for approximately 7 hours, during which a colorless precipitate will form.

    • Isolate the precipitate by filtration, wash with deionized water, and dry under appropriate conditions.

Method 2: Direct Precipitation

This is a simpler and more common method for producing this compound powder.

  • Reagents:

    • A soluble lanthanum salt (e.g., lanthanum nitrate, La(NO₃)₃, or lanthanum chloride, LaCl₃)[11]

    • Oxalic acid (H₂C₂O₄) or a soluble oxalate salt[11]

  • Procedure: [11]

    • Prepare an aqueous solution of the soluble lanthanum salt.

    • Prepare an aqueous solution of oxalic acid in excess.

    • Add the oxalic acid solution to the lanthanum salt solution with stirring. A white precipitate of this compound hydrate will form immediately.

    • Allow the precipitate to settle, then isolate it by filtration.

    • Wash the precipitate with deionized water to remove any unreacted reagents and byproducts (e.g., nitric acid or hydrochloric acid).

    • Dry the resulting solid, for example, in a low-temperature oven.

Thermal Decomposition Analysis

The thermal decomposition of this compound hydrate can be studied using thermogravimetric analysis (TGA).

  • Instrumentation:

    • Thermogravimetric analyzer (e.g., SETSYS Evolution 1750)[2]

  • Procedure: [2]

    • Place a known mass of the this compound hydrate sample into an alumina (B75360) crucible (e.g., 100 μL).

    • Heat the sample from room temperature (e.g., 20 °C) to a final temperature of 1000 °C at a constant heating rate (e.g., 10 °C/min).

    • Conduct the analysis under a controlled atmosphere, such as flowing air or nitrogen.

    • Record the mass loss as a function of temperature to determine the decomposition stages.

Reaction Pathways and Logical Relationships

The thermal decomposition of this compound decahydrate is a multi-step process that can be visualized to understand the transformation of the compound.

Thermal Decomposition Pathway of La₂(C₂O₄)₃·10H₂O

The decomposition proceeds through the loss of water molecules, followed by the decomposition of the anhydrous oxalate to an intermediate carbonate, and finally to lanthanum oxide.[1][12]

G Thermal Decomposition of this compound Decahydrate A La₂(C₂O₄)₃·10H₂O (this compound Decahydrate) B La₂(C₂O₄)₃ (Anhydrous this compound) A->B + Heat (-10 H₂O) C La₂O₂CO₃ (Lanthanum Oxycarbonate) B->C + Heat (- CO, - CO₂) D La₂O₃ (Lanthanum Oxide) C->D + Heat (- CO₂)

Caption: Thermal decomposition pathway of this compound decahydrate.

Synthesis Workflow

The general workflow for the synthesis of this compound hydrate via precipitation can be illustrated as follows.

G General Synthesis Workflow for this compound Hydrate cluster_reactants Reactant Preparation cluster_reaction Precipitation cluster_processing Product Isolation and Purification A Soluble Lanthanum Salt Solution (e.g., La(NO₃)₃) C Mixing and Stirring A->C B Oxalic Acid Solution (H₂C₂O₄) B->C D Filtration C->D Formation of Precipitate E Washing D->E F Drying E->F G La₂(C₂O₄)₃·nH₂O (Final Product) F->G

Caption: A generalized workflow for the synthesis of this compound hydrate.

References

Synthesis of Lanthanum Oxalate from Lanthanum Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of lanthanum oxalate (B1200264) from lanthanum nitrate (B79036), a critical process in various fields, including materials science and pharmaceuticals. Lanthanum compounds, including lanthanum carbonate (often derived from the oxalate), are utilized as phosphate (B84403) binders in the management of hyperphosphatemia in patients with end-stage renal disease. The precise synthesis and characterization of the lanthanum oxalate precursor are paramount to ensuring the purity, morphology, and efficacy of the final active pharmaceutical ingredient.

Core Synthesis and Reaction Mechanism

The fundamental principle behind the synthesis is the precipitation of the poorly soluble this compound upon the reaction of a soluble lanthanum salt, typically lanthanum nitrate, with oxalic acid or a soluble oxalate salt.[1][2] The low solubility of lanthanide oxalates makes this a highly efficient and straightforward precipitation method.[1]

The balanced chemical equation for the reaction is:

2 La(NO₃)₃ + 3 H₂C₂O₄ → La₂(C₂O₄)₃(s) + 6 HNO₃ [2]

This compound typically precipitates as a hydrated crystalline solid, denoted as La₂(C₂O₄)₃·nH₂O.[2] The degree of hydration can vary, with the decahydrate (B1171855) (n=10) being a commonly reported form.[1][3]

Experimental Protocols

Several methods for the synthesis of this compound have been reported, each offering advantages in terms of particle size, crystallinity, and scalability.

Method 1: Direct Precipitation

This is the most common method, involving the direct mixing of aqueous solutions of the reactants.

Protocol:

  • Prepare a solution of lanthanum nitrate (La(NO₃)₃·6H₂O) in distilled water.

  • Prepare a stoichiometric or slight excess solution of oxalic acid (H₂C₂O₄·2H₂O) in distilled water.

  • Heat the lanthanum nitrate solution to approximately 70°C.[4]

  • Slowly add the oxalic acid solution to the heated lanthanum nitrate solution with constant stirring. A white precipitate of this compound will form immediately.

  • After the addition is complete, continue stirring the suspension for a period to ensure complete precipitation and particle growth.

  • Filter the precipitate using a suitable filter medium (e.g., a sintered glass crucible).[4]

  • Wash the precipitate thoroughly with distilled water to remove any unreacted reagents and nitric acid by-product.[4]

  • Dry the resulting this compound hydrate (B1144303) in an oven at a temperature below the onset of dehydration (e.g., 60-80°C) until a constant weight is achieved. A yield of approximately 85% can be expected.[4]

Method 2: Homogeneous Precipitation

This method yields larger, well-defined crystals by slowly generating the precipitating agent in situ, which helps to control supersaturation.

Protocol:

  • Prepare a solution of lanthanum nitrate (e.g., 0.5 M) in dilute nitric acid (e.g., 0.01 M).[1][5]

  • In a separate vessel, dissolve oxamic acid in the lanthanum nitrate solution. A slight warming to 40°C may be necessary to aid dissolution.[1][5]

  • Heat the reaction mixture to a higher temperature (e.g., 85-100°C) and maintain for several hours (e.g., 7 hours).[1][5][6] The oxamic acid will slowly hydrolyze, releasing oxalate ions and inducing the gradual precipitation of this compound crystals.[6]

  • Allow the mixture to cool to room temperature.

  • Collect the crystalline precipitate by filtration.

  • Wash the crystals with distilled water and then with ethanol.

  • Dry the product under ambient conditions.

Method 3: Solid-State Mechanochemical Synthesis

This solvent-free method involves the direct reaction of the solid precursors through mechanical grinding.

Protocol:

  • Combine stoichiometric amounts of polycrystalline lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O) and oxalic acid dihydrate (H₂C₂O₄·2H₂O) in a mortar.[7]

  • Grind the mixture at a moderately elevated temperature (e.g., ~70°C).[7]

  • A reaction will occur, often accompanied by the evolution of gases.[7]

  • After the initial reaction subsides, a small amount of a solvent like water or acetone (B3395972) can be added to facilitate the reaction, followed by further grinding until the product is dry.[7]

  • The resulting product is this compound decahydrate.[7]

Data Presentation

Table 1: Summary of Synthesis Methods and Conditions
ParameterDirect PrecipitationHomogeneous PrecipitationSolid-State Synthesis
Lanthanum Source La(NO₃)₃·6H₂O (aq)La(NO₃)₃·6H₂O (aq)La(NO₃)₃·6H₂O (solid)
Oxalate Source H₂C₂O₄·2H₂O (aq)Oxamic Acid (hydrolyzed in situ)H₂C₂O₄·2H₂O (solid)
Temperature ~70°C[4]85 - 100°C[1][5][6]~70°C[7]
Reaction Time RapidSeveral hours[1][5][6]Minutes
Product Form Fine precipitateWell-defined microcrystals[6]Polycrystalline powder[7]
Key Advantage Simple, rapidControl over crystal sizeSolvent-free
Table 2: Thermal Decomposition Data for this compound Hydrate

The thermal decomposition of this compound hydrate (typically the decahydrate) is a multi-step process, which is crucial for the preparation of lanthanum oxide.

StepTemperature Range (°C)Mass Loss EventProduct
1~100 - 200[8][9]Dehydration (loss of water molecules)Anhydrous La₂(C₂O₄)₃
2~350 - 550[8][10]Decomposition of oxalateIntermediate (e.g., oxycarbonate)
3> 600[3][11]Final decompositionLanthanum Oxide (La₂O₃)

Note: The exact temperatures can vary depending on the heating rate and atmosphere.

Visualizations

Chemical Reaction Pathway

G La(NO3)3 2 La(NO₃)₃ (Lanthanum Nitrate) La2(C2O4)3 La₂(C₂O₄)₃·nH₂O (this compound Hydrate) La(NO3)3->La2(C2O4)3 HNO3 6 HNO₃ (Nitric Acid) La(NO3)3->HNO3 H2C2O4 3 H₂C₂O₄ (Oxalic Acid) H2C2O4->La2(C2O4)3 H2C2O4->HNO3

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow for Direct Precipitation

G start Start prep_La Prepare Aqueous La(NO₃)₃ Solution start->prep_La prep_Ox Prepare Aqueous H₂C₂O₄ Solution start->prep_Ox heat Heat La(NO₃)₃ Solution to 70°C prep_La->heat mix Mix Solutions (Precipitation Occurs) prep_Ox->mix heat->mix filter Filter Precipitate mix->filter wash Wash with Distilled Water filter->wash dry Dry Product (<100°C) wash->dry end End Product: La₂(C₂O₄)₃·nH₂O dry->end

Caption: Workflow for the direct precipitation of this compound.

Thermal Decomposition Pathway

G start La₂(C₂O₄)₃·nH₂O anhydrous La₂(C₂O₄)₃ start->anhydrous ~100-200°C (-nH₂O) intermediate Intermediate (e.g., La₂(CO₃)₃) anhydrous->intermediate ~350-550°C (-CO, -CO₂) oxide La₂O₃ intermediate->oxide >600°C

Caption: Thermal decomposition pathway of this compound hydrate.

References

In-Depth Technical Guide to the Magnetic Susceptibility of Lanthanum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of lanthanum oxalate (B1200264), a topic of interest in materials science and coordination chemistry. This document delves into the theoretical underpinnings of its magnetic properties, offers a calculated estimate of its molar magnetic susceptibility, and provides detailed experimental protocols for its measurement.

Introduction to the Magnetic Properties of Lanthanum Oxalate

Lanthanum, the first element of the lanthanide series, is unique among them in its magnetic behavior in its common +3 oxidation state. The magnetic properties of lanthanide compounds are primarily determined by the number of unpaired electrons in their 4f orbitals. This compound, with the chemical formula La₂(C₂O₄)₃, typically exists in a hydrated form, most commonly as the decahydrate (B1171855), La₂(C₂O₄)₃·10H₂O.

The lanthanum atom has an electronic configuration of [Xe]5d¹6s². In its compounds, it invariably loses its three valence electrons to form the La³⁺ ion.[1] This ion then possesses the stable electronic configuration of the noble gas xenon ([Xe]), with no partially filled electron shells.[1][2] Consequently, the La³⁺ ion has no unpaired electrons, and therefore no permanent magnetic moment.[2] This lack of unpaired electrons dictates that this compound is a diamagnetic material.[2][3]

Diamagnetism is a fundamental property of all matter, arising from the interaction of an external magnetic field with the orbital motion of electrons.[4] When a diamagnetic substance like this compound is placed in a magnetic field, it induces a weak magnetic field in the opposite direction, leading to repulsion. This effect is generally much weaker than paramagnetism, which arises from the presence of unpaired electrons.

Quantitative Data: Magnetic Susceptibility

While extensive experimental data for the magnetic susceptibility of every compound is not always readily available in the literature, a reliable estimate can be derived using Pascal's constants. These empirical constants represent the diamagnetic contribution of individual atoms, ions, and bonds within a molecule.[5]

The molar magnetic susceptibility (χₘ) of this compound decahydrate (La₂(C₂O₄)₃·10H₂O) can be calculated by summing the contributions of its constituent ions:

χₘ(Total) = 2 * χₘ(La³⁺) + 3 * χₘ(C₂O₄²⁻) + 10 * χₘ(H₂O)

The following table summarizes the Pascal's constants for the constituent ions and the calculated molar magnetic susceptibility of this compound decahydrate.

Constituent IonMolar Magnetic Susceptibility (χₘ) (10⁻⁶ cm³/mol)Reference
Lanthanum (La³⁺)-20[6][7]
Oxalate (C₂O₄²⁻)-34[8]
Water (H₂O)-13[6]
Calculated Total -272 -

Note: The calculated value is an estimate. The actual experimental value may vary slightly due to factors such as the specific crystal structure and intermolecular interactions.

Theoretical Framework of Diamagnetism in this compound

The diamagnetic nature of this compound is a direct consequence of the electronic structure of the La³⁺ ion. The process can be visualized as follows:

G La Lanthanum Atom (La) [Xe] 5d¹6s² La3_plus Lanthanum Ion (La³⁺) [Xe] Closed-shell Configuration La->La3_plus Loses 3 valence electrons Diamagnetism Diamagnetism No unpaired electrons Weak repulsion from magnetic field La3_plus->Diamagnetism Leads to

Figure 1: Origin of Diamagnetism in this compound.

As depicted in Figure 1, the loss of its 5d and 6s electrons results in the La³⁺ ion having a completely filled electron shell configuration, identical to that of xenon. In the absence of any unpaired electrons, the material cannot exhibit paramagnetism. The application of an external magnetic field induces a circulating current in the electron clouds of the ions, which, according to Lenz's Law, creates a magnetic moment that opposes the applied field. This opposition results in the characteristic diamagnetic repulsion.

Experimental Protocols for Measuring Magnetic Susceptibility

The measurement of the weak magnetic response of diamagnetic materials like this compound requires sensitive instrumentation. The two most common and appropriate methods are the Gouy balance and SQUID magnetometry.

Gouy Balance Method

The Gouy balance is a classical and straightforward method for determining the magnetic susceptibility of a powdered solid. It measures the apparent change in mass of a sample when it is placed in a magnetic field.

Experimental Workflow:

Gouy_Workflow cluster_prep Sample and Instrument Preparation cluster_measurement Measurement cluster_calculation Data Analysis and Calculation prep_sample Grind this compound to a fine, uniform powder. pack_tube Pack the powder into a cylindrical Gouy tube to a known height (L). prep_sample->pack_tube measure_mass Measure the mass of the packed sample (m). pack_tube->measure_mass weigh_no_field Suspend the Gouy tube from the balance between the magnet poles. Record the weight without the magnetic field (W_a). measure_mass->weigh_no_field calibrate Calibrate the balance and electromagnet. calibrate->weigh_no_field weigh_with_field Turn on the electromagnet to a known field strength (H). Record the new weight (W_b). weigh_no_field->weigh_with_field calc_force Calculate the apparent change in mass (ΔW = W_b - W_a). For a diamagnetic sample, ΔW will be negative. weigh_with_field->calc_force calc_susc Calculate the volume (κ) and molar (χₘ) susceptibility using the formula: F = g * ΔW = 0.5 * κ * A * H² calc_force->calc_susc SQUID_Workflow cluster_prep_squid Sample Preparation cluster_measurement_squid Measurement cluster_analysis_squid Data Analysis prep_sample_squid Accurately weigh a small amount of powdered this compound. mount_sample Place the sample in a gelatin capsule or other suitable sample holder with a known, low magnetic background. prep_sample_squid->mount_sample secure_sample Fix the sample within the holder to prevent movement during measurement. mount_sample->secure_sample load_sample Load the sample holder into the SQUID magnetometer. secure_sample->load_sample cool_down Cool the system to the desired measurement temperature (e.g., room temperature). load_sample->cool_down apply_field Apply a range of magnetic fields (H) and measure the induced magnetic moment (M) at each field strength. cool_down->apply_field plot_data Plot the measured magnetic moment (M) as a function of the applied magnetic field (H). apply_field->plot_data determine_slope For a diamagnetic material, this plot will be a straight line with a negative slope. plot_data->determine_slope calc_susc_squid The magnetic susceptibility (χ) is the slope of the M vs. H graph. Calculate the molar susceptibility (χₘ) using the sample's mass and molar mass. determine_slope->calc_susc_squid

References

A Technical Guide to Lanthanum Oxalate: Formula, Molar Mass, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of lanthanum oxalate (B1200264), with a focus on its chemical formula and molar mass. It includes detailed experimental protocols for its synthesis and visualizations of key processes relevant to its application in research, particularly in the context of its interaction with biological systems.

Chemical Formula and Molar Mass

Lanthanum oxalate is an inorganic compound formed between the lanthanum cation (La³⁺) and the oxalate anion (C₂O₄²⁻). The anhydrous chemical formula for this compound is La₂(C₂O₄)₃ .[1][2]

More commonly, this compound exists in a hydrated state, incorporating water molecules into its crystal structure. The most stable and frequently cited hydrate (B1144303) is the decahydrate, La₂(C₂O₄)₃·10H₂O . Other hydration states, such as those with 1, 2, 3, or 7 water molecules, have also been reported.[1]

The molar mass of this compound varies depending on its degree of hydration. The calculations below are based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

Data Presentation: Atomic and Molar Masses

The following table summarizes the standard atomic weights of the constituent elements and the calculated molar masses for both anhydrous and decahydrated this compound.

ComponentSymbolAtomic Mass ( g/mol )Contribution to Anhydrous Molar Mass ( g/mol )Contribution to Decahydrate Molar Mass ( g/mol )
LanthanumLa138.905472 x 138.90547 = 277.81094277.81094
CarbonC12.0116 x 12.011 = 72.06672.066
Oxygen (in Oxalate)O15.99912 x 15.999 = 191.988191.988
HydrogenH1.008-20 x 1.008 = 20.160
Oxygen (in Water)O15.999-10 x 15.999 = 159.990
Total Molar Mass 541.86 g/mol 722.01 g/mol

Experimental Protocols

The synthesis of this compound is typically achieved through precipitation reactions in an aqueous solution. Below are detailed methodologies for its preparation.

Protocol 1: Synthesis of this compound via Precipitation

This protocol describes a general method for synthesizing this compound by reacting a soluble lanthanum salt with oxalic acid.

Materials:

  • Lanthanum(III) chloride (LaCl₃) or Lanthanum(III) nitrate (B79036) (La(NO₃)₃)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

  • Hydrochloric acid (HCl) (optional, for acidification)

  • Beakers

  • Stir plate and magnetic stir bar

  • Heating mantle or hot plate

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a stoichiometric amount of the lanthanum salt (e.g., LaCl₃) in deionized water to create a clear solution.

    • In a separate beaker, dissolve a 1.5 molar equivalent of oxalic acid in deionized water. Gentle heating may be required to fully dissolve the oxalic acid.

  • Precipitation:

    • Heat the lanthanum salt solution to approximately 70°C while stirring continuously.

    • Slowly add the oxalic acid solution to the heated lanthanum solution. A white precipitate of this compound will form immediately.[3]

  • Digestion and Filtration:

    • Continue stirring the mixture at an elevated temperature for approximately 30-60 minutes to allow the precipitate to "digest," which can improve filterability and particle size.

    • Allow the mixture to cool to room temperature.

    • Recover the precipitate by vacuum filtration.

  • Washing and Drying:

    • Wash the precipitate on the filter with several portions of deionized water to remove any unreacted reagents and byproducts (e.g., HCl).

    • Dry the collected this compound precipitate in an oven at a temperature of 80-100°C for several hours until a constant weight is achieved.[4]

Logical Workflow for this compound Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_processing Product Processing La_sol Prepare Lanthanum Salt Solution (e.g., LaCl₃ in H₂O) Mix Heat & Mix Solutions La_sol->Mix Ox_sol Prepare Oxalic Acid Solution (H₂C₂O₄ in H₂O) Ox_sol->Mix Precipitate Formation of La₂(C₂O₄)₃ Precipitate Mix->Precipitate Filter Filter Mixture Precipitate->Filter Wash Wash with Deionized H₂O Filter->Wash Dry Dry Precipitate (80-100°C) Wash->Dry Product Final Product: La₂(C₂O₄)₃·nH₂O Dry->Product

Caption: Workflow for the synthesis of this compound.

Relevance in Biological Systems and Drug Development

While this compound itself is primarily a precursor for producing lanthanum oxide, the lanthanum ion (La³⁺) released from its salts is a valuable tool in pharmacology and cell biology. La³⁺ is well-documented as a non-specific blocker of calcium channels.[5][6][7]

Due to its similar ionic radius and charge to Ca²⁺, the La³⁺ ion can competitively bind to calcium channels without being transported across the cell membrane.[6] This action effectively blocks the influx of Ca²⁺ into the cell, thereby inhibiting the numerous downstream signaling pathways that are dependent on calcium as a second messenger. This makes lanthanum compounds valuable pharmacological tools for studying Ca²⁺-dependent processes such as neurotransmission, muscle contraction, and enzyme activation.

Signaling Pathway: La³⁺ as a Calcium Channel Blocker

G cluster_membrane Cellular Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_downstream Ca²⁺ Influx Ca_Channel->Ca_downstream No_Influx Blocked Ca²⁺ Influx Ca_Channel->No_Influx Ca_ion Ca²⁺ Ca_ion->Ca_Channel Normal Activation La_ion La³⁺ La_ion->Ca_Channel Competitive Blockade Signaling Downstream Signaling Cascades Ca_downstream->Signaling

Caption: La³⁺ competitively blocks Ca²⁺ channels.

References

The Electronic Structure of Lanthanum Oxalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic structure of lanthanum oxalate (B1200264) (La2(C2O4)3). Lanthanum oxalate serves as a critical precursor in the synthesis of lanthanum-based functional materials, and a thorough understanding of its electronic properties is paramount for optimizing these applications. This document synthesizes available experimental data from X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet-Visible (UV-Vis) Spectroscopy. While comprehensive theoretical studies on this compound are limited in the current literature, this guide also outlines the prospective insights that could be gained from computational methods like Density Functional Theory (DFT). Detailed experimental protocols for the characterization techniques are provided, alongside graphical representations of workflows and logical relationships to aid in comprehension and experimental design.

Introduction

This compound, an inorganic salt of lanthanum and oxalic acid, is a key intermediate in various industrial and research applications. Its primary role is as a precursor for the production of high-purity lanthanum oxide (La2O3), which is utilized in catalysts, high-refractive-index optical glasses, and as a component in some superconductor formulations. The electronic structure of this compound dictates its chemical reactivity, thermal decomposition pathway, and optical properties, thereby influencing the characteristics of the final lanthanum-based materials.

This guide aims to provide a detailed examination of the electronic properties of this compound, focusing on the core and valence electron energy levels. We will delve into the experimental techniques used to probe this structure and present the available quantitative data. Furthermore, we will explore the theoretical framework that can offer deeper insights into the bonding and electronic band structure of this compound.

Experimental Characterization of Electronic Structure

The electronic structure of this compound can be experimentally investigated using a variety of spectroscopic techniques. This section focuses on two primary methods: X-ray Photoelectron Spectroscopy (XPS) for core-level analysis and UV-Visible (UV-Vis) Spectroscopy for probing electronic transitions and estimating the optical band gap.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. By irradiating the sample with a beam of X-rays, photoelectrons are emitted from the top 1-10 nm of the material. The kinetic energy of these photoelectrons is measured, and their binding energy can be determined. The binding energy of an electron is characteristic of the element and its chemical environment.

For this compound, XPS is instrumental in confirming the +3 oxidation state of lanthanum and characterizing the chemical environment of the carbon and oxygen atoms within the oxalate ligand.

The following table summarizes the typical binding energies for the core levels of this compound, compiled from studies on lanthanum compounds and metal oxalates.[1][2][3][4][5][6][7][8][9] It is important to note that absolute binding energy values can shift slightly due to surface charging, which is common in insulating samples like this compound. Therefore, charge correction using a reference peak (e.g., adventitious carbon C 1s at 284.8 eV) is crucial for accurate measurements.

Core LevelOrbitalTypical Binding Energy (eV)Notes
LanthanumLa 3d5/2834.5 - 835.0The La 3d region exhibits spin-orbit splitting and multiplet splitting, resulting in a complex spectral shape.[1][3][5]
La 3d3/2851.0 - 852.0The energy separation between the 3d5/2 and 3d3/2 peaks is approximately 16.9 eV.[5]
CarbonC 1s~288.5Associated with the carboxylate (O-C=O) group in the oxalate ligand.[2][9]
C 1s~284.8Adventitious carbon, used for charge referencing.[9]
OxygenO 1s~531.5Associated with the carbonyl oxygen (C=O) in the oxalate ligand.[2][7][8]
O 1s~533.0Associated with the single-bonded oxygen (C-O) in the oxalate ligand and potentially water of hydration.[2][8]
  • Sample Preparation:

    • Place a small amount of the finely ground this compound powder onto a sample holder.

    • For insulating powders, it is common to press the powder into a high-purity indium foil to improve conductivity and reduce charging.[10]

    • Alternatively, the powder can be mounted on double-sided conductive carbon tape.[10] Ensure the powder is pressed firmly onto the tape to create a smooth, uniform surface and to minimize loose particles.[10]

    • The sample holder is then mounted onto the XPS sample stage.

  • Instrument Setup and Calibration:

    • Load the sample into the instrument's introduction chamber and pump down to high vacuum (typically < 10-7 mbar).

    • Transfer the sample to the analysis chamber, which is maintained at ultra-high vacuum (UHV, < 10-9 mbar).

    • Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

    • Calibrate the energy scale of the spectrometer using the Au 4f7/2 (84.0 eV) and Cu 2p3/2 (932.7 eV) peaks from clean metallic foils.[11]

  • Data Acquisition:

    • Since this compound is an insulator, a low-energy electron flood gun must be used to neutralize surface charging during analysis.[12]

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the La 3d, C 1s, and O 1s regions with a lower pass energy to achieve better energy resolution.

    • Repeat the measurements at different points on the sample to ensure homogeneity.

  • Data Analysis:

    • The raw data is processed using appropriate software.

    • Charge correct the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.[9]

    • Perform peak fitting (deconvolution) on the high-resolution spectra to identify the different chemical states of each element. Use appropriate peak shapes (e.g., Gaussian-Lorentzian) and background subtraction (e.g., Shirley background).

    • Determine the atomic concentrations of the elements from the integrated peak areas and the respective relative sensitivity factors (RSFs).

XPS_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Mount Powder on Conductive Tape/Foil p2 Press Firmly for Uniform Surface p1->p2 i1 Load into UHV Chamber p2->i1 i2 Calibrate Spectrometer i1->i2 i3 Activate X-ray Source & Flood Gun i2->i3 a1 Acquire Survey Spectrum i3->a1 a2 Acquire High-Resolution Spectra (La 3d, C 1s, O 1s) a1->a2 d1 Charge Correction (ref. C 1s = 284.8 eV) a2->d1 d2 Peak Fitting & Deconvolution d1->d2 d3 Determine Composition & Chemical States d2->d3

Figure 1: Experimental workflow for XPS analysis of this compound powder.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a material. This absorption corresponds to the excitation of electrons from lower to higher energy levels. For solid samples, this technique can provide information about the optical band gap, which is the minimum energy required to excite an electron from the valence band to the conduction band.

Lanthanum(III) has a [Xe] noble gas electron configuration with no 4f electrons, and therefore, its compounds are typically colorless and do not exhibit f-f electronic transitions in the visible range.[13] Any absorption observed for this compound in the UV-Vis spectrum is expected to arise from either ligand-to-metal charge transfer (LMCT) bands, primarily in the UV region, or from the electronic transitions within the oxalate ligand itself. The onset of strong absorption in the UV region can be used to estimate the optical band gap of the material.

The optical band gap (Eg) can be estimated from the UV-Vis absorption spectrum using a Tauc plot. The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap is given by the Tauc equation:

(αhν)n = A(hν - Eg)

  • Sample Preparation:

    • The this compound powder should be finely ground to ensure good particle size distribution and to enhance diffuse reflection.

    • The sample is typically diluted with a non-absorbing, highly reflective matrix like barium sulfate (B86663) (BaSO4) or polytetrafluoroethylene (PTFE) powder.[15][16] This is done to minimize specular reflection and ensure the validity of the Kubelka-Munk theory.[14] A typical dilution is 1-5% of the sample in the matrix.

    • The mixture is homogenized using a mortar and pestle.

    • The powder mixture is packed into a sample holder, and the surface is flattened.

  • Instrument Setup and Calibration:

    • The UV-Vis spectrophotometer must be equipped with a diffuse reflectance accessory, which typically includes an integrating sphere.[15]

    • The integrating sphere collects the diffusely reflected light from the sample surface over a wide range of angles.

    • A baseline spectrum is first collected using a reference standard (the pure diluent, e.g., BaSO4) packed in an identical sample holder. This baseline corrects for any absorption or scattering from the instrument and the reference material.

  • Data Acquisition:

    • The sample holder containing the this compound mixture is placed in the sample port of the integrating sphere.

    • The reflectance spectrum (R) is recorded over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • The measured reflectance spectrum is converted to the Kubelka-Munk function, F(R) = (1-R)2 / 2R.[14]

    • The photon energy (hν) is calculated from the wavelength (λ) using the equation hν (eV) = 1240 / λ (nm).

    • A Tauc plot is generated as described in the "Optical Band Gap Estimation" section to determine the band gap energy.

UVVis_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Dilute this compound with BaSO4/PTFE p2 Homogenize and Pack into Sample Holder p1->p2 i1 Install Diffuse Reflectance Accessory p2->i1 i2 Acquire Baseline with Reference Standard i1->i2 a1 Measure Reflectance Spectrum of Sample i2->a1 d1 Convert Reflectance (R) to Kubelka-Munk (F(R)) a1->d1 d2 Generate Tauc Plot d1->d2 d3 Extrapolate to Determine Optical Band Gap (Eg) d2->d3

Figure 2: Experimental workflow for UV-Vis DRS of this compound powder.

Theoretical Framework and Computational Insights

While experimental techniques provide valuable data on the electronic properties of this compound, a deeper, more fundamental understanding can be achieved through theoretical calculations. As of the writing of this guide, there is a notable absence of published first-principles computational studies, such as those using Density Functional Theory (DFT), specifically on the electronic structure of this compound. This section, therefore, outlines the methodology and the potential insights that such a study would yield.

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A DFT calculation for this compound would involve solving the Kohn-Sham equations for a model of its crystal structure to determine the ground-state electron density, from which various properties can be derived.

Key insights that could be gained from DFT calculations include:

  • Band Structure: A plot of the electronic energy levels in reciprocal space. This would reveal whether this compound has a direct or indirect band gap and provide the value of the electronic band gap.

  • Density of States (DOS): A plot of the number of available electronic states at each energy level. The total DOS provides a picture of the overall distribution of electronic states.

  • Projected Density of States (PDOS): This decomposes the total DOS into contributions from different atoms and orbitals (e.g., La 5d, O 2p, C 2p). PDOS is crucial for understanding the nature of chemical bonding, identifying which orbitals contribute to the valence and conduction bands, and quantifying the degree of orbital hybridization.

The results from such theoretical calculations would complement and help to interpret the experimental XPS and UV-Vis data, providing a complete picture of the electronic structure of this compound.

Theory_Experiment_Relationship cluster_theory Theoretical Calculations (DFT) cluster_exp Experimental Characterization t1 Band Structure (Eg, direct/indirect) validation Validation & Interpretation t1->validation t2 Density of States (DOS) t2->validation t3 Projected DOS (Orbital Contributions) t3->validation e1 XPS (Core Levels, Oxidation State) e2 UV-Vis DRS (Optical Band Gap) validation->e1 validation->e2

Figure 3: Logical relationship between theoretical calculations and experimental validation.

Summary of Electronic Structure Properties

Based on the available experimental data and general chemical principles, the key electronic structure properties of this compound are summarized below.

PropertyDescriptionMethod of Determination
Lanthanum Oxidation State La(III)XPS
Core Electron Binding Energies La 3d5/2: 834.5 - 835.0 eVC 1s (O-C=O): ~288.5 eVO 1s (C=O): ~531.5 eVXPS
Valence Band Primarily composed of occupied O 2p and C 2p orbitals from the oxalate ligand.Inferred from XPS valence spectra and theoretical considerations.
Conduction Band Primarily composed of unoccupied La 5d and 6s orbitals.Inferred from theoretical considerations.
Optical Band Gap (Eg) Expected to be a wide band gap insulator. Absorption is primarily in the UV region.UV-Vis Diffuse Reflectance Spectroscopy (DRS)

Conclusion and Future Outlook

This technical guide has consolidated the current understanding of the electronic structure of this compound based on available experimental data. XPS studies confirm the La(III) oxidation state and provide characteristic binding energies for the constituent elements. UV-Vis spectroscopy indicates that this compound is a wide-bandgap material with primary optical absorption in the ultraviolet region.

A significant opportunity for future research lies in the application of first-principles theoretical calculations, such as Density Functional Theory. Such studies would provide a more detailed and fundamental understanding of the band structure, density of states, and the nature of chemical bonding in this compound. This knowledge would be invaluable for researchers and scientists working to tailor the properties of lanthanum-based materials for advanced applications in catalysis, optics, and materials science.

References

Spectroscopic Properties of Lanthanum Oxalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum oxalate (B1200264) (La₂(C₂O₄)₃), typically in its hydrated form (La₂(C₂O₄)₃·nH₂O), is a key inorganic compound with significant applications, particularly as a precursor in the synthesis of lanthanum-based materials such as oxides and catalysts. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and the characterization of final products. This guide provides a comprehensive overview of the spectroscopic characteristics of lanthanum oxalate, detailed experimental protocols for its analysis, and visual representations of key processes.

Spectroscopic Data

The spectroscopic signature of this compound is primarily defined by the vibrational modes of the oxalate anion and the water molecules of hydration, as well as electronic transitions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The key vibrational bands are associated with the oxalate ligand and water molecules.

Wavenumber (cm⁻¹)AssignmentReference
~3410ν(O-H) stretching of water molecules[1]
~1630-1642νₐₛ(C=O) of oxalate and δ(H-O-H) of water[1]
~1380νₛ(C-O) of oxalate[1]
~1320νₛ(C-O) of oxalate[1]
~915δ(O-C-O) of oxalate
~794-796Lattice water vibrations / La-O stretching[2]
~500δ(O-C-O) and La-O stretching
Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for the symmetric vibrations of the oxalate ion.

Wavenumber (cm⁻¹)AssignmentReference
~1480ν(C-O) symmetric stretching[3]
~920ν(C-C) stretching[3]
~500δ(O-C-O) bending and metal-oxygen stretching[3]
UV-Visible Spectroscopy

In its pure form, lanthanum(III) does not exhibit f-f electronic transitions in the UV-Visible range, as its 4f shell is empty. The observed absorption is primarily due to the oxalate ligand.

Wavelength (nm)AssignmentReference
~250Oxalate ligand absorption[1]
~280Maximum absorbance of this compound nanorods[2]
~300Lanthanum-related absorption in the UV region[1]
Luminescence Spectroscopy

Pure this compound is not luminescent in the visible range. However, it can serve as a host matrix for other luminescent lanthanide ions. When doped, characteristic emission lines of the dopant ion can be observed. For instance, terbium-doped lanthanum phosphate, derived from a similar precursor, exhibits strong green photoluminescence at 544 nm when excited at 270 nm.

Experimental Protocols

Synthesis of this compound Hydrate (B1144303)

This protocol describes a typical precipitation method for the synthesis of this compound hydrate.

Materials:

  • Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Ethanol (B145695) (optional, for washing)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a stoichiometric amount of La(NO₃)₃·6H₂O in deionized water to create a solution (e.g., 0.1 M).

    • Dissolve a stoichiometric amount of H₂C₂O₄·2H₂O in deionized water to create a solution (e.g., 0.15 M, a slight excess is often used).

  • Precipitation:

    • Slowly add the lanthanum nitrate solution to the oxalic acid solution while stirring continuously. A white precipitate of this compound hydrate will form immediately.

  • Digestion:

    • Continue stirring the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the precipitate to fully form and age.

  • Isolation and Washing:

    • Separate the precipitate from the solution by filtration (e.g., using a Büchner funnel) or centrifugation.

    • Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

    • An optional wash with ethanol can be performed to aid in drying.

  • Drying:

    • Dry the resulting white powder in an oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

FT-IR Spectroscopic Analysis

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) spectrometer

  • Sample preparation accessories (e.g., KBr press or ATR accessory)

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the dried this compound sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a specified resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 32).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopic Analysis

Instrumentation:

  • Raman spectrometer

  • Laser excitation source (e.g., 532 nm or 785 nm)

  • Microscope for sample focusing

Procedure:

  • Sample Preparation:

    • Place a small amount of the powdered this compound sample on a microscope slide.

  • Data Acquisition:

    • Place the slide on the microscope stage of the Raman spectrometer.

    • Focus the laser onto the sample using the microscope objective.

    • Set the laser power to a level that provides a good signal without causing sample degradation.

    • Acquire the Raman spectrum over the desired spectral range (e.g., 100-2000 cm⁻¹) with a suitable integration time and number of accumulations.

UV-Visible Spectroscopic Analysis

Instrumentation:

  • UV-Visible spectrophotometer

  • Diffuse reflectance accessory with an integrating sphere

Procedure (Diffuse Reflectance):

  • Sample Preparation:

    • Load the powdered this compound sample into the sample holder of the diffuse reflectance accessory.

    • Use a suitable reference material (e.g., BaSO₄ or a calibrated standard) for the baseline measurement.

  • Data Acquisition:

    • Acquire a baseline spectrum using the reference material.

    • Acquire the diffuse reflectance spectrum of the this compound sample over the desired wavelength range (e.g., 200-800 nm).

    • The instrument software can be used to convert the reflectance data into an absorbance-like spectrum using the Kubelka-Munk function.

Luminescence Spectroscopic Analysis

Instrumentation:

  • Fluorometer or spectrofluorometer

  • Excitation source (e.g., Xenon lamp)

  • Emission detector (e.g., photomultiplier tube)

Procedure (for doped samples):

  • Sample Preparation:

    • Place the powdered sample in a solid sample holder.

  • Data Acquisition:

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission of the dopant ion and scan the excitation monochromator over a range of wavelengths to determine the optimal excitation wavelength.

    • Emission Spectrum: Set the excitation monochromator to the optimal excitation wavelength and scan the emission monochromator over the expected emission range of the dopant ion.

Visualized Workflows and Pathways

Thermal Decomposition Pathway of this compound Hydrate

G cluster_0 Thermal Decomposition of this compound Hydrate La2(C2O4)3·nH2O La2(C2O4)3·nH2O La2(C2O4)3 La2(C2O4)3 La2(C2O4)3·nH2O->La2(C2O4)3 ~100-200°C -nH2O La2O(CO3)2 La2O(CO3)2 La2(C2O4)3->La2O(CO3)2 ~400°C -CO, -CO2 La2O2CO3 La2O2CO3 La2O(CO3)2->La2O2CO3 ~425°C -CO La2O3 La2O3 La2O2CO3->La2O3 >700°C -CO2

Caption: Thermal decomposition pathway of this compound hydrate.

Experimental Workflow for Synthesis and Characterization

G cluster_1 Synthesis and Spectroscopic Characterization Workflow Reactant_Solutions Prepare La(NO3)3 and H2C2O4 solutions Precipitation Precipitation of La2(C2O4)3·nH2O Reactant_Solutions->Precipitation Isolation Filtration and Washing Precipitation->Isolation Drying Drying of the precipitate Isolation->Drying Characterization Spectroscopic Characterization Drying->Characterization FTIR FT-IR Spectroscopy Characterization->FTIR Raman Raman Spectroscopy Characterization->Raman UVVis UV-Vis Spectroscopy Characterization->UVVis Luminescence Luminescence (if doped) Characterization->Luminescence

Caption: General workflow for this compound analysis.

References

A Technical Guide to Lanthanum Oxalate: Properties, Safety, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of lanthanum oxalate (B1200264), focusing on its chemical identity, safety data, and a detailed experimental protocol for its synthesis. The information is structured to serve as a practical resource for laboratory and research applications.

Chemical and Physical Properties

Lanthanum oxalate is an inorganic salt of lanthanum and oxalic acid. It typically presents as a white or colorless crystalline powder and is poorly soluble in water.[1] It is primarily used in specialty glass, phosphors, water treatment, and as a catalyst.[2] The compound exists in both anhydrous and various hydrated forms, which is reflected in the multiple CAS numbers associated with it.

Table 1: Chemical Identifiers for this compound

FormCAS NumberChemical Formula (Anhydrous)Molar Mass (Anhydrous)
Anhydrous537-03-1[1][3]La₂(C₂O₄)₃541.87 g/mol [1]
Hydrate (B1144303) (unspecified)79079-18-8[4][5][6]La₂(C₂O₄)₃ • xH₂O541.87 g/mol (anhydrous basis)[4]
Hydrate (unspecified)312696-10-9[7][8]Not SpecifiedNot Specified
Monohydrate312696-10-9 (listed)[9]C₆H₂La₂O₁₃559.88 g/mol [9]
Decahydrate537-03-1 (listed)[2]C₆H₁₈La₂O₂₁704.01 g/mol [2]

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as hazardous.[1] It is harmful if swallowed or in contact with skin and can cause serious eye irritation.[3][5][10] Some classifications also note it as an environmental hazard.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses are recommended.[8]

  • Hand Protection: Wear protective gloves.[8]

  • Respiratory Protection: In dusty environments, an approved mask (e.g., N95) should be worn.[4][8]

  • Skin Protection: Wear suitable protective clothing to prevent skin exposure.[8][10]

Handling and Storage:

  • Avoid contact with skin and eyes.[5]

  • Prevent dust formation and ensure adequate ventilation.[5][10]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[5]

  • Incompatible with strong oxidizing agents.[5]

Table 2: GHS Safety and Hazard Information

CategoryInformation
Pictograms GHS07 (Exclamation Mark)[1][4], GHS09 (Environmental Hazard)[1]
Signal Word Warning[1][4][10]
Hazard Statements H302: Harmful if swallowed.[1][3][5] H312: Harmful in contact with skin.[1][3][5] H317: May cause an allergic skin reaction.[1] H319: Causes serious eye irritation.[4][5] H411: Toxic to aquatic life with long lasting effects.[1]
Precautionary Statements P261: Avoid breathing dust.[1] P270: Do not eat, drink or smoke when using this product.[5] P273: Avoid release to the environment.[1] P280: Wear protective gloves/protective clothing/eye protection.[1] P301+P317: IF SWALLOWED: Get medical help.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
First Aid (Eyes) Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][10]
First Aid (Skin) Wash off with soap and plenty of water.[5]
First Aid (Ingestion) Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]
Firefighting Use dry powder, foam, carbon dioxide, or water spray. Hazardous decomposition products include carbon oxides and lanthanum oxides.[5][8]

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for synthesizing this compound hydrate via precipitation. The method is based on the reaction between a soluble lanthanum salt, such as lanthanum nitrate (B79036) (La(NO₃)₃), and an excess of oxalic acid ((COOH)₂).[1]

Reaction: 2 La(NO₃)₃ + 3 (COOH)₂ → La₂(C₂O₄)₃↓ + 6 HNO₃[1]

Materials and Equipment:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Oxalic acid dihydrate ((COOH)₂·2H₂O)

  • Deionized water

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Lanthanum Nitrate Solution: Dissolve a calculated amount of Lanthanum(III) nitrate hexahydrate in a beaker with deionized water to create a solution of known concentration (e.g., 0.1 M).

    • Oxalic Acid Solution: Dissolve a stoichiometric excess (e.g., 1.5x the molar equivalent) of oxalic acid dihydrate in a separate beaker with deionized water (e.g., 0.1 M). Using an excess of oxalic acid helps to ensure complete precipitation of the lanthanum ions.

  • Precipitation:

    • Place the beaker containing the lanthanum nitrate solution on a magnetic stirrer.

    • Slowly add the oxalic acid solution to the lanthanum nitrate solution dropwise while stirring continuously.

    • A white precipitate of this compound will form immediately.

    • Continue stirring the mixture for a period (e.g., 30-60 minutes) to allow the precipitation to complete and to promote crystal growth.

  • Isolation of Precipitate:

    • Set up a vacuum filtration apparatus with a Buchner funnel and an appropriately sized filter paper.

    • Pour the suspension into the funnel and apply vacuum to separate the this compound precipitate from the supernatant liquid.

    • Wash the precipitate in the funnel with several small portions of deionized water to remove any unreacted reagents and nitric acid byproduct.

    • Continue the vacuum to pull air through the filter cake, partially drying the solid.

  • Drying:

    • Carefully remove the filter paper and the precipitate from the funnel.

    • Place the product in a drying oven set to a moderate temperature (e.g., 80-100 °C) to remove residual water. Dry until a constant weight is achieved. The resulting white powder is this compound hydrate.

Workflow Visualization

The following diagram illustrates the key stages of the this compound synthesis protocol.

G cluster_prep 1. Solution Preparation prep_La Prepare Lanthanum Nitrate Solution precip Precipitation: Mix Solutions with Stirring prep_La->precip Combine prep_Ox Prepare Oxalic Acid Solution prep_Ox->precip Combine filter Vacuum Filtration & Washing precip->filter Isolate dry Drying in Oven filter->dry Purify product Final Product: This compound Hydrate Powder dry->product Obtain

Caption: Workflow for the synthesis of this compound.

References

The Formation of Lanthanum Oxalate Crystals: A Deep Dive into Nucleation and Growth

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lanthanum oxalate (B1200264), a compound of significant interest in materials science and increasingly in the pharmaceutical sector as a phosphate (B84403) binder, exhibits complex nucleation and growth behavior that dictates its final properties. Understanding and controlling the crystallization process is paramount for its application, from industrial separations of rare earth elements to the development of effective therapeutics. This technical guide provides a comprehensive overview of the core principles governing the nucleation and growth of lanthanum oxalate crystals, detailing experimental protocols and presenting key quantitative data for effective comparison and application.

Core Concepts: Nucleation and Crystal Growth

The formation of this compound crystals from a solution is a two-step process: nucleation, the birth of new crystal entities, and growth, the subsequent increase in size of these nuclei. The driving force for both is supersaturation, a state where the concentration of lanthanum and oxalate ions exceeds the equilibrium solubility.

Homogeneous vs. Heterogeneous Precipitation:

The method of achieving supersaturation significantly impacts the resulting crystal characteristics.

  • Heterogeneous Precipitation: This involves the direct addition of a precipitating agent (e.g., oxalic acid or a soluble oxalate salt) to a solution containing lanthanum ions. This rapid increase in supersaturation leads to the formation of many small nuclei, often resulting in fine, polydisperse powders.[1][2]

  • Homogeneous Precipitation: In this method, the precipitating agent is generated slowly and uniformly throughout the solution via a chemical reaction.[1][2] A common approach is the thermal decomposition of a precursor like oxamic acid.[1][2] This slow generation of oxalate ions maintains a low level of supersaturation, favoring crystal growth over nucleation and yielding larger, more well-defined crystals.[1][2][3][4]

Quantitative Analysis of this compound Precipitation

Precise control over the crystallization process requires a quantitative understanding of its kinetics. The following tables summarize key data from studies on this compound and other lanthanide oxalates, which often serve as models for each other due to their similar chemical properties.

Table 1: Precipitation Kinetics of Lanthanide Oxalates via Homogeneous Precipitation

LanthanideTemperature (°C)Kinetic Constant (k, min⁻¹)Reference
Ce(III)1000.02140.983[1][5]
Ce(III)900.010.959[1][5]
Pr(III)100--[1]
Gd(III)100--[1]
Er(III)100--[1]
Yb(III)100--[1]

Note: The precipitation kinetics were found to follow a pseudo-first-order model. The rate of precipitation decreases for heavier lanthanides.[1][5]

Table 2: Influence of Lanthanide on Crystal Size in Homogeneous Precipitation

LanthanideCrystal SizeMorphologyReference
Ce(III)Up to 50 µm long, 20 µm wideNeedles[1]
Gd(III)Largest crystalsRegular, occasionally prolonged[1]
Yb(III)Smallest crystals-[1]

Table 3: Thermal Decomposition of this compound Hydrate (B1144303)

Decomposition StageTemperature Range (°C)Mass LossAssociated ProcessReference
Dehydration~100 - 200Varies with hydrate formLoss of water of crystallization[6][7]
Decomposition~350 - 450-Release of CO and CO₂[6][7]
Final Product Formation> 500-Formation of Lanthanum Oxide[8]

Note: The exact temperatures and mass losses can vary depending on the specific hydrate (e.g., La₂(C₂O₄)₃·10H₂O) and heating rate.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental procedures for the synthesis and characterization of this compound crystals.

Homogeneous Precipitation via Thermal Decomposition of Oxamic Acid

This method allows for the synthesis of well-defined this compound microcrystals.[1][2]

Materials:

  • Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

  • Oxamic acid

  • Distilled water

Procedure:

  • Prepare a 0.2 M solution of oxamic acid in a round bottom flask. To aid dissolution, the solution can be gently heated to 40°C.

  • Prepare a 0.2 M solution of lanthanum(III) nitrate.

  • Mix the oxamic acid and lanthanum nitrate solutions. No immediate precipitate should form.[1]

  • Heat the resulting clear solution to the desired temperature (e.g., 90°C or 100°C) with magnetic stirring (e.g., 500 rpm).[1]

  • To prevent evaporation, attach a condenser to the flask.[1]

  • Maintain the temperature for a set duration (e.g., 2 hours) to allow for complete precipitation.[1]

  • After the reaction, cool the mixture and collect the precipitate by centrifugation (e.g., 5000 rpm for 5 minutes).[1]

  • Wash the precipitate twice with distilled water.[1]

  • Dry the final product overnight in an oven at 40°C.[1]

Crystal Growth in Gel Media

This technique is employed to grow single crystals of this compound, often in combination with other rare earths.[6][7][9]

Materials:

  • Sodium metasilicate (B1246114) solution

  • Oxalic acid solution (e.g., 1 M)

  • Lanthanum(III) nitrate solution

  • Nitric acid (for pH adjustment)

  • Test tubes

Procedure:

  • Prepare a hydro-silica gel by mixing sodium metasilicate and oxalic acid solutions. The pH of the gel is a critical parameter and should be optimized (e.g., pH 6).[7]

  • Allow the gel to set in a test tube.[7][9]

  • Carefully pour an aqueous solution of lanthanum nitrate over the set gel.[7][9]

  • Lanthanum ions will diffuse into the gel and react with the oxalic acid, leading to the slow formation of this compound crystals over several days.[9]

  • The crystals can be harvested by carefully excavating the gel.

Characterization Techniques

A suite of analytical methods is employed to characterize the synthesized this compound crystals.

  • Scanning Electron Microscopy (SEM): To observe the morphology and size of the crystals.[1][10]

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity.[1][6][10]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal decomposition behavior and determine the water of crystallization content.[4][6][7]

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of oxalate ions and water molecules.[6][10]

  • Energy Dispersive X-ray Analysis (EDAX): To confirm the elemental composition of the crystals.[6]

Visualizing the Process: Experimental Workflow and Nucleation-Growth Relationship

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the conceptual relationship between nucleation and growth.

Experimental_Workflow cluster_solution_prep Solution Preparation cluster_precipitation Homogeneous Precipitation cluster_product_handling Product Handling cluster_characterization Characterization La_sol Lanthanum Nitrate Solution Mixing Mixing of Solutions La_sol->Mixing Ox_precursor Oxamic Acid Solution Ox_precursor->Mixing Heating Heating (e.g., 100°C) + Stirring Mixing->Heating Centrifugation Centrifugation Heating->Centrifugation Washing Washing with Distilled Water Centrifugation->Washing Drying Drying (e.g., 40°C) Washing->Drying SEM SEM Drying->SEM XRD XRD Drying->XRD TGA_DSC TGA/DSC Drying->TGA_DSC Nucleation_vs_Growth cluster_high_ss High Supersaturation cluster_low_ss Low Supersaturation Supersaturation Supersaturation High_Nucleation High Nucleation Rate Supersaturation->High_Nucleation favors Low_Growth Low Growth Rate Supersaturation->Low_Growth disfavors Low_Nucleation Low Nucleation Rate Supersaturation->Low_Nucleation favors High_Growth High Growth Rate Supersaturation->High_Growth favors Small_Crystals Many Small Crystals High_Nucleation->Small_Crystals Low_Growth->Small_Crystals Large_Crystals Fewer Large Crystals Low_Nucleation->Large_Crystals High_Growth->Large_Crystals

References

Solubility of Lanthanum Oxalate in Acidic Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of lanthanum oxalate (B1200264) in acidic solutions. Lanthanum oxalate (La₂(C₂O₄)₃), an inorganic salt, is characterized by its poor solubility in water but demonstrates increased solubility in acidic environments. This property is pivotal in various industrial applications, including the separation and purification of lanthanum and other rare earth elements. Understanding the dissolution behavior of this compound in different acidic media is crucial for optimizing these processes and for the development of novel applications in fields such as materials science and pharmaceuticals.

Physicochemical Properties of this compound

This compound is a white crystalline solid. Its low solubility in aqueous solutions is quantified by its solubility product constant (Ksp).

PropertyValueReference
Chemical Formula La₂(C₂O₄)₃
Molar Mass 541.87 g/mol [1]
Appearance Colorless crystals[1]
Solubility in Water Poorly soluble[1]
Solubility in Acids Soluble[2]
Solubility Product (Ksp) 1 x 10⁻²⁵[3][4]

Solubility in Acidic Solutions

The solubility of this compound significantly increases in acidic solutions due to the reaction of the oxalate ion (C₂O₄²⁻), a weak base, with hydrogen ions (H⁺). This reaction forms the hydrogen oxalate ion (HC₂O₄⁻) and oxalic acid (H₂C₂O₄), thereby reducing the concentration of free oxalate ions in the solution. According to Le Chatelier's principle, the dissolution equilibrium of this compound shifts to the right, favoring the dissolution of the salt.

La₂(C₂O₄)₃(s) ⇌ 2La³⁺(aq) + 3C₂O₄²⁻(aq)

In the presence of an acid:

C₂O₄²⁻(aq) + 2H⁺(aq) ⇌ H₂C₂O₄(aq)

One study on the precipitation of lanthanum from a spent catalyst solution using oxalic acid investigated pH values of 1.0, 1.5, and 2.0 at temperatures of 60°C, 80°C, and 90°C. This research, while focused on precipitation, indirectly suggests that at lower pH values (i.e., higher acidity), the conditions are less favorable for precipitation, implying higher solubility. Another study details a gravimetric method for lanthanum determination by precipitation as this compound at a pH of 1.2, a condition chosen to minimize solubility.[8]

Experimental Protocols

Detailed experimental protocols for the dissolution of this compound are not extensively documented. However, based on standard solubility testing procedures and information from precipitation protocols, a general methodology for determining the solubility of this compound in acidic solutions can be outlined.

General Experimental Protocol for Determining Solubility

This protocol describes a general method for determining the equilibrium solubility of this compound in an acidic solution at a specific temperature.

Materials:

  • This compound (La₂(C₂O₄)₃) powder

  • Selected acid (e.g., HCl, HNO₃, H₂SO₄) of desired concentration

  • Deionized water

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or less)

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or other suitable analytical instrument for lanthanum quantification

  • Calibrated pH meter

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the acidic solution in a sealed container. The excess solid ensures that the solution becomes saturated.

    • Place the container in a constant temperature water bath set to the desired experimental temperature.

    • Stir the suspension vigorously using a magnetic stirrer to facilitate the dissolution process and ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally but is typically several hours to days.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles. This step is critical to prevent artificially high solubility measurements.

    • Dilute the filtered sample with an appropriate matrix (e.g., dilute nitric acid) to a concentration range suitable for the analytical instrument.

  • Analysis of Lanthanum Concentration:

    • Determine the concentration of lanthanum in the diluted sample using a calibrated ICP-OES or a similar sensitive analytical technique.

    • Perform the analysis in triplicate to ensure accuracy and precision.

  • Calculation of Solubility:

    • Calculate the concentration of lanthanum in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Protocol for Gravimetric Analysis of Lanthanum via Oxalate Precipitation

This protocol, adapted from a method for purity analysis of lanthanum oxide, details the precipitation of this compound from an acidic solution, which is the reverse of dissolution and provides insights into the conditions of low solubility.[8]

Materials:

  • Lanthanum-containing sample solution

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Diethyl oxalate/ethanol solution (50%)

  • Oxalic acid solution (2%)

  • Deionized water

  • Hot plate

  • Filter paper

  • Platinum crucible

  • Muffle furnace

Procedure:

  • Sample Preparation:

    • Dissolve the lanthanum-containing sample in HCl.

    • Adjust the pH of the solution to 1.2 using NH₄OH.[8]

  • Precipitation:

    • Heat the solution to 120°C on a hot plate.

    • Add a 50% diethyl oxalate/ethanol solution to the heated sample solution. Diethyl oxalate slowly hydrolyzes to produce oxalate ions, leading to a homogeneous precipitation of crystalline this compound.[8]

    • Maintain the solution at 120°C overnight to ensure complete precipitation.[8]

  • Filtration and Washing:

    • Allow the solution to cool to room temperature.

    • Filter the this compound precipitate using filter paper.

    • Wash the precipitate first with deionized water and then with a 2% oxalic acid solution to remove impurities.[8]

  • Gravimetric Determination:

    • Transfer the precipitate to a platinum crucible.

    • Heat the crucible in a muffle furnace at a high temperature (e.g., 900°C) to convert the this compound to lanthanum oxide (La₂O₃).

    • Determine the mass of the resulting lanthanum oxide and calculate the initial amount of lanthanum.

Visualizations

Chemical Equilibrium of this compound Dissolution in Acid

The following diagram illustrates the chemical equilibrium of this compound dissolution in an acidic solution. The addition of H⁺ ions shifts the equilibrium towards the formation of oxalic acid, thereby increasing the dissolution of this compound.

DissolutionEquilibrium cluster_solid Solid Phase cluster_aqueous Aqueous Phase La2(C2O4)3(s) La2(C2O4)3(s) 2La^3+(aq) 2La^3+(aq) La2(C2O4)3(s)->2La^3+(aq) Dissolution 3C2O4^2-(aq) 3C2O4^2-(aq) La2(C2O4)3(s)->3C2O4^2-(aq) H2C2O4(aq) H2C2O4(aq) 3C2O4^2-(aq)->H2C2O4(aq) 2H+(aq) 2H+(aq) 2H+(aq)->H2C2O4(aq)

Caption: Dissolution equilibrium of this compound in acid.

Experimental Workflow for Solubility Determination

The diagram below outlines a typical experimental workflow for determining the solubility of this compound in an acidic medium.

ExperimentalWorkflow start Start prepare_solution Prepare Acidic Solution (Known Concentration & Temperature) start->prepare_solution add_excess Add Excess this compound prepare_solution->add_excess equilibrate Equilibrate with Stirring (Constant Temperature) add_excess->equilibrate sample Withdraw Supernatant equilibrate->sample filter Filter Sample (e.g., 0.22 µm Syringe Filter) sample->filter dilute Dilute Filtrate filter->dilute analyze Analyze Lanthanum Concentration (e.g., ICP-OES) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for solubility determination.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Lanthanum Oxalate by Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The lanthanum oxalate (B1200264) precipitation method is a widely utilized and cost-effective technique for the synthesis of lanthanum oxalate (La₂(C₂O₄)₃·nH₂O), a crucial precursor for producing high-purity lanthanum oxide (La₂O₃) nanoparticles.[1][2] This method offers control over particle size and morphology by adjusting various reaction parameters.[3][4] Lanthanum oxide nanoparticles have significant applications in catalysis, ceramics, optics, and electronics.[1][5] These application notes provide detailed protocols for different approaches to this compound precipitation, along with quantitative data to guide experimental design.

Experimental Protocols

Protocol 1: Direct Precipitation using Oxalic Acid

This protocol describes a straightforward method for precipitating this compound from a lanthanum salt solution using oxalic acid.

Methodology:

  • Prepare Lanthanum Solution: Dissolve a stoichiometric amount of a soluble lanthanum salt (e.g., lanthanum chloride, LaCl₃) in distilled water.[2][6]

  • Prepare Oxalic Acid Solution: Prepare a solution of oxalic acid (H₂C₂O₄) in distilled water.[6]

  • Precipitation: Heat the lanthanum solution to approximately 70°C.[6] Slowly add the oxalic acid solution to the heated lanthanum solution while stirring. A white precipitate of this compound will form.[6]

  • Digestion: Continue stirring the mixture at the elevated temperature for a defined period to allow for crystal growth and uniform particle formation.

  • Filtration and Washing: Recover the precipitate by filtering the suspension using a sintered glass crucible or appropriate filter paper.[6][7] Wash the precipitate several times with distilled water to remove any unreacted reagents and by-products.[6]

  • Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-100°C) to remove residual water.[1][2]

Protocol 2: Precipitation with a Complexing Agent for Morphological Control

This protocol utilizes a complexing agent, trisodium (B8492382) citrate (B86180), to influence the morphology of the resulting this compound particles, enabling the formation of hierarchical micro-particles and nano-tubes.[1][3]

Methodology:

  • Prepare Lanthanum-Citrate Complex: Dissolve 1 mmol of lanthanum chloride hexahydrate (LaCl₃·6H₂O) in 5 mL of a 1:1 (v/v) water and ethanol (B145695) mixed solvent.[1] Add an aqueous solution containing 1.2 mmol of trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) to the lanthanum solution.[1]

  • Stirring: Stir the solution at room temperature for 30 minutes to allow for the formation of the lanthanum-citrate complex.[1]

  • Precipitation: Add 1.5 mmol of oxalic acid (H₂C₂O₄) to the solution and stir for an additional 10 minutes. A white colloidal solution will form.[1]

  • Aging: Transfer the colloidal solution to a sealed beaker and let it stand for 24 hours at room temperature.[1]

  • Filtration and Washing: Collect the precipitate by filtration and wash it several times with distilled water.[1]

  • Drying: Dry the final product at 80°C for 6 hours.[1]

Protocol 3: Homogeneous Precipitation by Thermal Decomposition of Oxamic Acid

This method involves the slow generation of oxalate ions through the thermal decomposition of oxamic acid, leading to the formation of well-developed microcrystals.[8][9]

Methodology:

  • Prepare Reactant Solution: In a round bottom flask, mix 25 mL of a 0.2 M oxamic acid solution with 10 mL of a 0.2 M lanthanide nitrate (B79036) solution (e.g., La(NO₃)₃).[8]

  • Heating and Precipitation: Heat the solution to 100°C with magnetic stirring (500 rpm) and maintain this temperature for 2 hours. Use a condenser to prevent solvent evaporation.[8]

  • Cooling and Collection: After the reaction, allow the solution to cool down.

  • Washing and Centrifugation: Wash the obtained precipitate twice with distilled water, using centrifugation (5 min at 5000 rpm) to separate the solid.[8]

  • Drying: Dry the precipitate overnight in an oven at 40°C.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from the described protocols and other relevant literature for easy comparison.

Table 1: Reactant Concentrations and Ratios

ParameterProtocol 1 (Direct)Protocol 2 (Complexing Agent)Protocol 3 (Homogeneous)Reference[4]
Lanthanum SaltLaCl₃LaCl₃·6H₂OLa(NO₃)₃La(NO₃)₃
Lanthanum ConcentrationNot specified0.2 M (in 5 mL)~0.057 M0.18 mol/L
Precipitating AgentH₂C₂O₄H₂C₂O₄Oxamic AcidAmmonium Bicarbonate
Precipitant ConcentrationStoichiometric amount1.5 mmol0.2 M0.6 mol/L
Complexing AgentNoneTrisodium CitrateNoneNone
Molar Ratio (La:Citrate:Oxalate)-1 : 1.2 : 1.5--

Table 2: Reaction Conditions

ParameterProtocol 1 (Direct)Protocol 2 (Complexing Agent)Protocol 3 (Homogeneous)Reference[4]
Temperature~70°C[6]Room Temperature[1]100°C[8]30°C
Reaction TimeNot specified24 hours (aging)[1]2 hours[8]Not specified
SolventWater[6]Water/Ethanol (1:1)[1]Water[8]Water
pHAcidic (due to HCl addition)[6]Not specifiedNot specifiedNot specified
StirringYesYes500 rpm[8]Not specified

Table 3: Post-Precipitation Processing

ParameterProtocol 1 (Direct)Protocol 2 (Complexing Agent)Protocol 3 (Homogeneous)Reference[2]
WashingDistilled Water[6]Distilled Water[1]Distilled Water[8]-
Drying TemperatureNot specified80°C[1]40°C[8]60-100°C
Drying TimeNot specified6 hours[1]Overnight[8]Not specified

Thermal Decomposition of this compound

The synthesized this compound is typically converted to lanthanum oxide via thermal decomposition (calcination). This process involves dehydration followed by the decomposition of the anhydrous oxalate.

  • Dehydration: The water of hydration is lost in steps at temperatures generally between 86°C and 360°C.[5]

  • Decomposition to Oxide: The anhydrous this compound decomposes to lanthanum oxide (La₂O₃) at temperatures above 600°C.[5][10] Intermediate products such as lanthanum oxycarbonates (e.g., La₂O₂CO₃) may form at temperatures between approximately 400°C and 600°C.[5][11] Complete conversion to La₂O₃ is typically achieved by calcining at temperatures of 800°C or higher.[5][11]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Precipitation Reaction cluster_processing Post-Precipitation Processing cluster_final Final Product La_sol Lanthanum Salt Solution Mixing Mixing and Stirring La_sol->Mixing Precip_sol Precipitating Agent Solution Precip_sol->Mixing Aging Aging / Digestion Mixing->Aging Filtration Filtration Aging->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying La_oxalate This compound Powder Drying->La_oxalate

Caption: General experimental workflow for this compound precipitation.

signaling_pathway cluster_synthesis Synthesis Pathway cluster_decomposition Thermal Decomposition Pathway La_ion La³⁺ (aq) Precipitate La₂(C₂O₄)₃·nH₂O (s) (this compound Hydrate) La_ion->Precipitate Precipitation Oxalate_ion C₂O₄²⁻ (aq) Oxalate_ion->Precipitate Anhydrous La₂(C₂O₄)₃ (s) (Anhydrous this compound) Precipitate->Anhydrous Heat (86-360°C) - nH₂O Intermediate La₂O₂CO₃ (s) (Lanthanum Oxycarbonate) Anhydrous->Intermediate Heat (~400-600°C) - CO, CO₂ Final_oxide La₂O₃ (s) (Lanthanum Oxide) Intermediate->Final_oxide Heat (>600°C) - CO₂

Caption: Chemical pathway from aqueous ions to lanthanum oxide.

References

Application Note: Thermal Decomposition of Lanthanum Oxalate Hydrate using Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is widely employed for characterizing the thermal stability and composition of materials. Lanthanum oxalate (B1200264) hydrate (B1144303) (La₂(C₂O₄)₃·nH₂O), typically found as the decahydrate (B1171855), is a common precursor for the synthesis of lanthanum oxide (La₂O₃), a material with significant applications in catalysis, ceramics, and optics.[1][2] Understanding the thermal decomposition pathway of lanthanum oxalate is crucial for controlling the synthesis of lanthanum oxide with desired properties. This application note details the TGA of this compound decahydrate and provides a standard protocol for its analysis.

The thermal decomposition of this compound decahydrate (La₂(C₂O₄)₃·10H₂O) is a multi-step process.[1][3] It begins with the loss of water molecules (dehydration), followed by the decomposition of the anhydrous oxalate to form intermediate carbonate species, and finally, the formation of lanthanum oxide at higher temperatures.[3][4]

Experimental Workflow

The general workflow for the TGA of this compound involves sample preparation, instrument setup, and data analysis to determine the various stages of decomposition.

TGA_Workflow cluster_prep Preparation cluster_analysis TGA Analysis cluster_data Data Processing Sample Weigh 5-10 mg of La₂(C₂O₄)₃·10H₂O Crucible Place in TGA Crucible (Alumina) Sample->Crucible Instrument Load into TGA Instrument Crucible->Instrument Method Run Method: - Heat to 900-1000°C - 10°C/min rate - N₂ or Air Atmosphere Instrument->Method Plot Generate Mass vs. Temperature Plot Method->Plot Analyze Analyze Steps: - Temperature Ranges - % Mass Loss Plot->Analyze

Caption: Experimental workflow for TGA of this compound.

Thermal Decomposition Pathway

The decomposition of this compound decahydrate typically proceeds through three main stages following the initial dehydration steps.[3]

  • Dehydration: The process begins with the loss of the ten water molecules of hydration to form anhydrous this compound. This often occurs in multiple, overlapping steps.

  • Oxalate Decomposition: The anhydrous this compound then decomposes into an intermediate, lanthanum dioxycarbonate (La₂O₂CO₃), releasing carbon monoxide and carbon dioxide.

  • Carbonate Decomposition: Finally, the lanthanum dioxycarbonate decomposes to form the final product, lanthanum oxide (La₂O₃), with the release of carbon dioxide.[1]

Decomposition_Pathway Start La₂(C₂O₄)₃·10H₂O (this compound Decahydrate) Anhydrous La₂(C₂O₄)₃ (Anhydrous this compound) Start->Anhydrous ~50-300°C -10 H₂O Intermediate La₂O₂CO₃ (Lanthanum Dioxycarbonate) Anhydrous->Intermediate ~300-500°C -2 CO, -2 CO₂ Final La₂O₃ (Lanthanum Oxide) Intermediate->Final ~600-800°C -CO₂

Caption: Thermal decomposition pathway of this compound Hydrate.

Quantitative Data Summary

The theoretical weight loss for each decomposition step can be calculated based on stoichiometry. The experimental values obtained from TGA should closely align with these theoretical values.

StepTemperature Range (°C)ReactionTheoretical Weight Loss (%)
150 - 300La₂(C₂O₄)₃·10H₂O → La₂(C₂O₄)₃ + 10H₂O25.37%
2300 - 500La₂(C₂O₄)₃ → La₂O₂CO₃ + 2CO + 2CO₂22.56%
3600 - 800La₂O₂CO₃ → La₂O₃ + CO₂6.20%
Total La₂(C₂O₄)₃·10H₂O → La₂O₃ 54.13%

Note: Temperature ranges are approximate and can be influenced by factors such as heating rate and atmospheric conditions.[1][4]

Detailed Experimental Protocol: TGA of this compound

This protocol outlines the procedure for analyzing the thermal decomposition of this compound hydrate using a thermogravimetric analyzer.

1. Instrumentation and Materials

  • Instrument: Calibrated Thermogravimetric Analyzer (e.g., NETZSCH STA 409 PC, SETARAM SETYS Evolution).[2][5]

  • Sample: Lanthanum(III) oxalate decahydrate (La₂(C₂O₄)₃·10H₂O).

  • Crucibles: Alumina or platinum crucibles (100 µL).[2]

  • Purge Gas: High-purity nitrogen (or air, depending on the desired atmosphere) with a flow controller.

2. Sample Preparation

  • Ensure the this compound sample is a fine, homogeneous powder.

  • Accurately weigh approximately 5-10 mg of the sample directly into a pre-tared TGA crucible.[5][6]

  • Gently tap the crucible to ensure the sample is evenly distributed across the bottom.

3. Instrument Setup and TGA Method

  • Place the sample crucible and a reference crucible (if using a simultaneous TGA-DSC) into the instrument's autosampler or furnace.

  • Set the purge gas flow rate. A typical rate is 20-60 mL/min.[5]

  • Program the instrument with the following temperature profile:

    • Equilibration: Hold at 30-40°C for 5-20 minutes to allow the furnace to stabilize.[2]

    • Heating Ramp: Heat the sample from the starting temperature to a final temperature of 900-1000°C. A linear heating rate of 10°C/min is standard.[7] Slower rates (e.g., 3 K/min) can provide better resolution of overlapping events.[2]

    • Isothermal Hold (Optional): Hold at the final temperature for 10-15 minutes to ensure the reaction has gone to completion.

  • Ensure the data acquisition software is set to record mass, temperature, and time.

4. Data Analysis

  • Generate TG Curve: Plot the sample mass (%) on the y-axis against the temperature (°C) on the x-axis.

  • Generate DTG Curve: Plot the first derivative of the mass loss (d(mass)/dt) against temperature. The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss for each decomposition step.

  • Determine Temperature Ranges: Identify the onset and offset temperatures for each distinct mass loss step from the TG curve.

  • Calculate Mass Loss: Quantify the percentage of mass lost for each step. Compare these experimental values to the theoretical values to identify the corresponding chemical reactions.

  • Identify Products: Correlate each mass loss step with the proposed decomposition pathway (dehydration, oxalate decomposition, carbonate decomposition) to identify the intermediate and final products.

References

Application Notes and Protocols for the XRD Pattern Interpretation of Lanthanum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding and interpreting the X-ray diffraction (XRD) pattern of lanthanum oxalate (B1200264), a compound often used as a precursor in the synthesis of lanthanum-based materials for catalysis, ceramics, and pharmaceutical applications.

Introduction

X-ray diffraction is a powerful non-destructive technique used to analyze the crystalline structure of materials. For lanthanum oxalate, XRD is crucial for phase identification, purity assessment, and crystallite size determination. The most common form is this compound decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O), which is known to crystallize in a monoclinic system. Understanding its characteristic XRD pattern is essential for quality control and for ensuring the desired properties of the final lanthanum-based products.

Crystallographic Data of this compound Decahydrate

This compound decahydrate (La₂(C₂O₄)₃·10H₂O) is the most frequently encountered phase under typical precipitation conditions. Its crystal structure has been well-characterized.

Table 1: Crystal Structure Data for this compound Decahydrate [1][2]

ParameterValue
Chemical FormulaLa₂(C₂O₄)₃·10H₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a11.91 Å
b9.66 Å
c10.47 Å
β119°
Z2
JCPDS Card No.00-049-1255

Note: The lattice parameters can vary slightly depending on the synthesis conditions and the degree of hydration.

Interpretation of the XRD Pattern

The XRD pattern of a crystalline material is a unique fingerprint characterized by a series of peaks at specific diffraction angles (2θ). The position and intensity of these peaks are directly related to the crystal lattice structure.

Peak Positions (2θ) and Miller Indices (hkl)

The positions of the diffraction peaks are determined by Bragg's Law (nλ = 2d sinθ), where 'd' is the spacing between crystal lattice planes. Each peak can be indexed with a set of Miller indices (hkl), which represent the orientation of the corresponding lattice plane.

While a complete, experimentally verified peak list from the JCPDS card 00-049-1255 is not publicly available, the major diffraction peaks for this compound decahydrate can be identified by comparing the experimental pattern with data from the literature. The expected peak positions can also be calculated from the known lattice parameters.

Table 2: Representative XRD Peaks for this compound Decahydrate

2θ (°) (Cu Kα)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)
~10-12~8.8-7.4Strong(100), (010)
~15-17~5.9-5.2Medium(11-1), (200)
~18-20~4.9-4.4Strong(020), (12-1)
~22-24~4.0-3.7Medium(211), (31-1)
~28-30~3.2-3.0Medium(130), (22-2)

Note: This table provides an expected range for major peaks. The exact 2θ values and relative intensities can vary based on experimental conditions, sample preparation, and instrument.

Peak Intensity

The intensity of a diffraction peak is proportional to the number of crystal planes in a specific orientation and the atomic scattering factors of the constituent atoms. For powder samples, preferred orientation of crystallites can significantly affect the relative intensities of the peaks.

Peak Broadening

The width of the diffraction peaks can provide information about the crystallite size and lattice strain. Broader peaks are indicative of smaller crystallites or the presence of microstrain within the crystal lattice. The Scherrer equation can be used to estimate the average crystallite size from the peak broadening.

Experimental Protocols

Synthesis of this compound Decahydrate (Precipitation Method)[3]

This protocol describes a standard laboratory procedure for the synthesis of this compound decahydrate.

Materials:

  • Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare a Lanthanum Nitrate Solution: Dissolve a calculated amount of La(NO₃)₃·6H₂O in deionized water to obtain a 0.1 M solution.

  • Prepare an Oxalic Acid Solution: Dissolve a stoichiometric excess of H₂C₂O₄·2H₂O in deionized water to obtain a 0.1 M solution. A 1.5:1 molar ratio of oxalate to lanthanum is recommended.

  • Precipitation: While stirring vigorously, slowly add the oxalic acid solution to the lanthanum nitrate solution at room temperature. A white precipitate of this compound will form immediately.

  • Digestion: Continue stirring the suspension for 1-2 hours at room temperature to allow for the precipitate to age and improve its crystallinity.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the precipitate several times with deionized water to remove any unreacted reagents, followed by a final wash with ethanol (B145695) to facilitate drying.

  • Drying: Dry the collected this compound precipitate in an oven at a low temperature (e.g., 50-60 °C) for several hours until a constant weight is achieved. Avoid high temperatures to prevent dehydration.

Powder X-ray Diffraction (PXRD) Analysis

This protocol outlines the general procedure for acquiring a powder XRD pattern of the synthesized this compound.

Instrumentation:

  • Powder X-ray diffractometer

  • Cu Kα radiation source (λ = 1.5406 Å)

  • Sample holder (zero-background sample holders are recommended for small sample amounts)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Gently grind the dried this compound powder in a mortar and pestle to ensure a fine and homogeneous particle size. This minimizes preferred orientation effects.

  • Sample Mounting: Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface that is flush with the holder's reference plane.

  • Instrument Setup:

    • Radiation: Set the X-ray source to Cu Kα radiation.

    • Voltage and Current: Use typical operating conditions (e.g., 40 kV and 40 mA).

    • Scan Range (2θ): A typical scan range for initial analysis is 10° to 70°.

    • Step Size and Dwell Time: Use a step size of 0.02° and a dwell time of 1-2 seconds per step for good data quality.

  • Data Collection: Initiate the XRD scan and collect the diffraction data.

  • Data Analysis:

    • Phase Identification: Compare the experimental XRD pattern with the JCPDS database (Card No. 00-049-1255) or literature data to confirm the formation of this compound decahydrate.

    • Peak Analysis: Identify the positions (2θ), intensities, and full-width at half-maximum (FWHM) of the diffraction peaks.

    • Lattice Parameter Refinement (Optional): If high-quality data is obtained, the lattice parameters can be refined using appropriate software.

Visualizations

experimental_workflow drying drying sample_prep sample_prep drying->sample_prep Synthesized This compound

xrd_interpretation_logic xrd_pattern xrd_pattern peak_pos peak_pos xrd_pattern->peak_pos peak_int peak_int xrd_pattern->peak_int peak_broad peak_broad xrd_pattern->peak_broad phase_id phase_id peak_pos->phase_id Compare to Database (JCPDS) crystal_structure crystal_structure peak_pos->crystal_structure Miller Indices (hkl) peak_int->phase_id crystallite_size crystallite_size peak_broad->crystallite_size Scherrer Equation

References

Application Note: Characterization of Lanthanum Oxalate Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthanum oxalate (B1200264) (La₂(C₂O₄)₃), typically in its hydrated form (La₂(C₂O₄)₃·10H₂O), is a critical precursor in the synthesis of high-purity lanthanum oxide (La₂O₃) nanoparticles and other lanthanide-based functional materials.[1][2] These materials have widespread applications in catalysis, ceramics, and optics.[2] The purity, hydration state, and thermal decomposition behavior of lanthanum oxalate directly influence the properties of the final lanthanum oxide product. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the characterization of this compound. It provides detailed information about its chemical composition, the presence of water of hydration, and the transformation during thermal processing.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific molecular bond or functional group, the radiation is absorbed. The resulting spectrum is a unique molecular "fingerprint" that allows for the identification of the compound and its structural features. For this compound, FTIR is particularly useful for identifying the vibrations of the oxalate anion (C₂O₄²⁻), water molecules (H₂O), and the lanthanum-oxygen (La-O) bonds.[2][3]

Applications

  • Confirmation of Synthesis: FTIR spectroscopy is used to confirm the successful synthesis of this compound hydrate (B1144303) by identifying its characteristic absorption bands. The presence of strong peaks corresponding to oxalate C=O and C-O stretching, along with broad O-H stretching bands from water molecules, verifies the formation of the desired product.[2][4]

  • Monitoring Thermal Decomposition: this compound decomposes in a multi-step process when heated.[1][5] FTIR analysis of samples calcined at different temperatures allows for the tracking of this process. The disappearance of water bands, followed by changes in the oxalate peaks and the emergence of new bands corresponding to lanthanum oxycarbonate (La₂O₂CO₃) and finally lanthanum oxide (La₂O₃), can be clearly monitored.[1]

  • Quality Control: The technique can be employed for quality control to ensure the consistency of the synthesized this compound, checking for impurities or variations in the degree of hydration.

Data Interpretation and Presentation

The FTIR spectrum of this compound hydrate exhibits several distinct absorption bands. The precise positions of these bands can confirm the coordination of the oxalate ligand to the lanthanum ion.

Table 1: Characteristic FTIR Absorption Bands of this compound Hydrate (La₂(C₂O₄)₃·10H₂O)

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupReference(s)
~3395O-H Symmetrical StretchingWater of Hydration (H₂O)[2]
~1627C=O Asymmetric StretchingOxalate Anion (C₂O₄²⁻)[2]
~1321C-O Symmetric StretchingOxalate Anion (C₂O₄²⁻)[2]
~800O-C=O Bending (In-plane deformation) + La-O bondOxalate Anion + La-O Bond[2][6]
~480Rocking of CO₂Oxalate Anion (C₂O₄²⁻)[6][7]

During thermal decomposition, the broad band around 3395 cm⁻¹ diminishes as water is removed. The oxalate bands (~1627, 1321, 800 cm⁻¹) weaken and are replaced by characteristic peaks for lanthanum oxycarbonate (La₂O₂CO₃) at intermediate temperatures (~500-600 °C), such as bands around 1501, 1450, 1357, and 851 cm⁻¹.[1] At higher temperatures (~800 °C), these bands disappear and a characteristic La-O stretching vibration for lanthanum oxide (La₂O₃) appears around 649 cm⁻¹.[1]

Visualizations

G Experimental Workflow for FTIR Characterization of this compound cluster_synthesis Synthesis cluster_characterization FTIR Characterization Reactants La(NO₃)₃ Solution + (NH₄)₂C₂O₄ Solution Precipitation Precipitation at Room Temperature Reactants->Precipitation Product La₂(C₂O₄)₃·10H₂O (White Precipitate) Precipitation->Product WashDry Wash with H₂O & Dry at 80°C Product->WashDry SamplePrep Sample Preparation (KBr Pellet) WashDry->SamplePrep Transfer Sample FTIR FTIR Analysis SamplePrep->FTIR Spectrum Acquire Spectrum (4000-400 cm⁻¹) FTIR->Spectrum Analysis Data Analysis & Peak Assignment Spectrum->Analysis

Caption: Workflow for synthesis and FTIR characterization.

Caption: Vibrational modes of the oxalate ligand.

Protocols

Protocol 1: Synthesis of this compound Hydrate (La₂(C₂O₄)₃·10H₂O)

This protocol is based on a simple precipitation method.[2][8]

Materials:

  • Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

  • Ammonium (B1175870) oxalate monohydrate ((NH₄)₂C₂O₄·H₂O) or oxalic acid (H₂C₂O₄)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.1 M solution of lanthanum nitrate by dissolving the appropriate amount in deionized water.

    • Prepare a 0.15 M solution of ammonium oxalate (or oxalic acid) in deionized water. A slight excess of oxalate ensures complete precipitation of lanthanum.

  • Precipitation:

    • Place the lanthanum nitrate solution in a beaker on a magnetic stirrer.

    • Slowly add the ammonium oxalate solution dropwise to the lanthanum nitrate solution while stirring continuously.

    • A voluminous white precipitate of this compound hydrate will form immediately.

    • Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction is complete and to allow for particle growth.

  • Isolation and Washing:

    • Separate the white precipitate from the solution by vacuum filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

    • Finally, wash the precipitate with ethanol (B145695) to facilitate drying.

  • Drying:

    • Transfer the washed precipitate to a watch glass or petri dish.

    • Dry the product in an oven at 80 °C for 6-12 hours, or until a constant weight is achieved.[2]

  • Storage:

    • Store the resulting fine white powder of La₂(C₂O₄)₃·10H₂O in a desiccator to prevent absorption of atmospheric moisture.

Protocol 2: Sample Preparation for FTIR Analysis (KBr Pellet Method)

This is the most common method for analyzing solid samples with FTIR.[3][9]

Materials:

  • Dried this compound powder

  • FTIR-grade potassium bromide (KBr), dried in an oven at >100°C for several hours and stored in a desiccator.[10]

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

Procedure:

  • Grinding KBr: Place approximately 100-200 mg of dry, crystalline KBr into a clean, dry agate mortar. Grind it to a very fine powder. The KBr should appear talc-like with no visible crystals.

  • Mixing: Add 1-2 mg of the synthesized this compound powder to the KBr in the mortar.[9] The optimal sample-to-KBr ratio is approximately 1:100.[11]

  • Homogenization: Gently but thoroughly grind the mixture with the pestle for 1-2 minutes to ensure the sample is uniformly dispersed within the KBr matrix. Avoid excessive grinding which can affect the crystal structure of some samples.

  • Loading the Die: Transfer a small amount of the homogenized powder into the pellet die. Distribute the powder evenly over the bottom surface.

  • Pressing the Pellet: Place the die into the hydraulic press. Apply pressure (typically 5-8 metric tons) for 1-2 minutes.[11] This will cause the KBr to flow and form a transparent or translucent disc.

  • Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the KBr pellet. A good pellet is thin, transparent, and free from cracks or cloudiness.

  • Analysis: Immediately place the pellet in the sample holder of the FTIR spectrometer for analysis to minimize moisture absorption from the atmosphere.

Protocol 3: FTIR Data Acquisition

Equipment:

Procedure:

  • Background Scan: Place a "blank" KBr pellet (containing only KBr) or an empty sample holder in the spectrometer's sample compartment. Run a background scan to obtain a spectrum of the atmosphere (CO₂, H₂O) and the KBr matrix. The instrument will automatically subtract this background from the sample spectrum.

  • Sample Scan: Remove the blank pellet and place the KBr pellet containing the this compound sample into the holder.

  • Acquisition Parameters: Set the desired acquisition parameters. Typical settings are:

    • Wavenumber Range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans (to improve signal-to-noise ratio)

  • Collect Spectrum: Initiate the scan to collect the sample spectrum.

  • Data Processing: The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Perform any necessary baseline corrections or smoothing using the spectrometer's software. Label the significant peaks for analysis and comparison with reference data.

References

Lanthanum Oxalate as a Precursor for Lanthanum Oxide Nanoparticles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of lanthanum oxide (La₂O₃) nanoparticles using lanthanum oxalate (B1200264) as a precursor. This document outlines detailed experimental protocols, data on the physicochemical properties of the nanoparticles, and their potential applications in the biomedical field, particularly in cancer therapy.

Introduction

Lanthanum oxide nanoparticles are gaining significant attention in various fields, including catalysis, electronics, and biomedicine, owing to their unique properties such as a high dielectric constant and catalytic activity. In the realm of drug development, La₂O₃ nanoparticles are being explored as potential drug delivery vehicles and therapeutic agents. The synthesis method utilizing lanthanum oxalate as a precursor followed by thermal decomposition is a reliable and effective approach to produce crystalline La₂O₃ nanoparticles with controlled size and morphology, which are critical for their biological activity.

Experimental Protocols

I. Synthesis of this compound Precursor (La₂(C₂O₄)₃·10H₂O)

This protocol details the precipitation method for synthesizing this compound, the precursor to lanthanum oxide nanoparticles.

Materials:

  • Lanthanum(III) chloride (LaCl₃) or Lanthanum(III) nitrate (B79036) (La(NO₃)₃·6H₂O)

  • Oxalic acid (H₂C₂O₄) or Ammonium oxalate ((NH₄)₂C₂O₄·H₂O)

  • Ethanol (B145695)

  • Deionized water

  • Hydrochloric acid (HCl) (optional, for pH adjustment)

  • Trisodium (B8492382) citrate (B86180) (Na₃Cit) (optional, as a complexing agent to control morphology)[1]

Procedure:

  • Prepare Lanthanum Salt Solution: Dissolve a stoichiometric amount of lanthanum salt (e.g., 1 mmol of LaCl₃·6H₂O) in a mixed solvent of deionized water and ethanol (e.g., 5 mL, 1:1 volume ratio).[2]

  • (Optional) Add Complexing Agent: To influence the morphology of the final product, an aqueous solution of a complexing agent like trisodium citrate (e.g., 1.2 mmol) can be added to the lanthanum salt solution and stirred for 30 minutes at room temperature.[1][2]

  • Prepare Oxalic Acid Solution: Prepare a stoichiometric amount of oxalic acid solution (e.g., 1.5 mmol of H₂C₂O₄) in deionized water.[2]

  • Precipitation: Slowly add the oxalic acid solution to the lanthanum salt solution while stirring vigorously. The precipitation is typically carried out at room temperature or a slightly elevated temperature (e.g., 70°C).[2][3]

  • Aging: Allow the resulting white precipitate of this compound to age in the mother liquor for a specified period (e.g., several hours to 24 hours) to ensure complete precipitation and particle growth.[1]

  • Washing and Collection: Separate the precipitate by filtration or centrifugation. Wash the collected this compound precipitate several times with deionized water and then with ethanol to remove any unreacted reagents and byproducts.[2]

  • Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80°C) for several hours (e.g., 6 hours) to obtain the this compound decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O) powder.[2]

II. Synthesis of Lanthanum Oxide (La₂O₃) Nanoparticles via Thermal Decomposition

This protocol describes the calcination of the this compound precursor to yield lanthanum oxide nanoparticles.

Materials:

  • Dried this compound (La₂(C₂O₄)₃·10H₂O) powder

  • Crucible (e.g., alumina)

  • Muffle furnace

Procedure:

  • Placement: Place a known amount of the dried this compound powder into a crucible.

  • Calcination: Transfer the crucible to a muffle furnace. Heat the sample in a static air atmosphere. The thermal decomposition occurs in several stages:

    • Dehydration: Stepwise loss of water molecules occurs in the temperature range of approximately 86°C to 360°C.[4]

    • Decomposition to Intermediates: The anhydrous this compound decomposes to form intermediates such as lanthanum oxycarbonates (e.g., La₂O₂CO₃) at around 400-500°C.[4][5]

    • Formation of Lanthanum Oxide: The final conversion to lanthanum oxide (La₂O₃) occurs at temperatures typically above 700°C. A common calcination temperature to ensure complete conversion and good crystallinity is 800°C or higher.[4][6]

  • Cooling: After holding at the desired calcination temperature for a specific duration (e.g., 2-4 hours), allow the furnace to cool down to room temperature naturally.

  • Collection: The resulting fine white powder is lanthanum oxide nanoparticles.

Data Presentation

The properties of the synthesized lanthanum oxide nanoparticles are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from various studies.

Precursor Synthesis ParameterValue/RangeResulting Nanoparticle CharacteristicReference
Lanthanum Salt Concentration1 mmol in 5 mLInfluences precursor morphology[2]
Precipitant Concentration1.5 mmolAffects precipitation rate and precursor size[2]
Use of Complexing Agent (Trisodium Citrate)1.2 mmolCan lead to hierarchical micro- and nano-structures[1]
Reaction TemperatureRoom Temperature - 70°CAffects precursor crystallinity and size[2][3]
Calcination ParameterValue/RangeResulting Nanoparticle CharacteristicReference
Calcination Temperature600 - 1000°CHigher temperatures lead to larger crystallite size and higher crystallinity.[6]
Calcination Time30 - 150 minutesLonger times can promote grain growth.[6]
Final Product at 800°C-Crystalline La₂O₃ with a surface area of 13.4 m²/g.[4]
Particle Size (from La₂(CO₃)₃ precursor at 650°C)-30-35 nm
Particle Size (from sol-gel, calcined at 850°C)-~37 nm

Applications in Drug Development

Lanthanum oxide nanoparticles have demonstrated significant potential in cancer therapy due to their cytotoxic effects on various cancer cell lines. The primary mechanism of this cytotoxicity is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS), which subsequently leads to apoptosis (programmed cell death).

Mechanism of Action: Oxidative Stress and Apoptosis

La₂O₃ nanoparticles can be internalized by cancer cells and are thought to induce the production of ROS, such as superoxide (B77818) anions and hydroxyl radicals.[7] This increase in intracellular ROS disrupts the cellular redox balance, leading to oxidative damage to key biomolecules like lipids, proteins, and DNA. Ultimately, this cellular stress triggers apoptotic pathways, leading to the selective death of cancer cells.[7]

Visualizations

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Nanoparticle Formation A Lanthanum Salt Solution (e.g., LaCl₃ in H₂O/Ethanol) C Precipitation (Stirring at RT or 70°C) A->C B Oxalic Acid Solution B->C D Aging of Precipitate C->D E Washing (H₂O and Ethanol) D->E F Drying (e.g., 80°C) E->F G This compound Precursor (La₂(C₂O₄)₃·10H₂O) F->G H Calcination (e.g., 800°C in Air) G->H I Lanthanum Oxide Nanoparticles (La₂O₃) H->I

Caption: Experimental workflow for the synthesis of La₂O₃ nanoparticles.

Signaling Pathway of La₂O₃ Nanoparticle-Induced Apoptosis

G La2O3 La₂O₃ Nanoparticles Cell Cancer Cell Membrane La2O3->Cell Interaction Internalization Internalization Cell->Internalization ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Internalization->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Nrf2 Nrf-2/ARE Pathway (Cellular Defense) ROS->Nrf2 Inhibition of defense mechanisms Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for La₂O₃ NP-induced apoptosis.

Disclaimer: This document is intended for research and informational purposes only. Appropriate safety precautions should be taken when handling nanoparticles and chemicals.

References

Lanthanum Oxalate: A Versatile Precursor for Perovskite Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The use of lanthanum oxalate (B1200264) as a precursor in the synthesis of perovskite materials offers a reliable and efficient route to produce a wide range of functional oxides with tailored properties. This method, primarily involving co-precipitation followed by thermal decomposition, allows for excellent control over stoichiometry, particle size, and morphology of the final perovskite product. These materials are of significant interest in various fields, including catalysis, solid oxide fuel cells (SOFCs), sensors, and drug delivery systems, owing to their unique electronic, ionic, and catalytic properties.

This document provides detailed application notes and experimental protocols for the preparation of various lanthanum-based perovskite materials using lanthanum oxalate as a key precursor.

Application Notes

The oxalate co-precipitation method is a versatile technique for synthesizing a variety of lanthanum-based perovskite oxides. The process generally involves the simultaneous precipitation of lanthanum and other metal cations from a solution using oxalic acid or an oxalate salt as the precipitating agent. The resulting mixed-metal oxalate precursor is then subjected to calcination at elevated temperatures to yield the desired perovskite phase.

Key advantages of the this compound precursor method include:

  • Homogeneity: Co-precipitation ensures a high degree of mixing of the constituent metal ions at the atomic level, leading to the formation of a homogeneous perovskite phase at lower calcination temperatures compared to conventional solid-state reaction methods.

  • Control over Stoichiometry: The stoichiometry of the final perovskite can be precisely controlled by adjusting the molar ratios of the metal precursors in the initial solution.

  • Tunable Nanostructures: By carefully controlling parameters such as pH, temperature, and precursor concentrations during precipitation, it is possible to tailor the particle size and morphology of the resulting perovskite powders.[1]

Applications of Perovskites from this compound:

  • Catalysis: Lanthanum-based perovskites, such as lanthanum cobaltite (B72492) (LaCoO₃) and lanthanum ferrite (B1171679) (LaFeO₃), are effective catalysts for a variety of oxidation and reduction reactions. Their high thermal stability and oxygen mobility make them suitable for applications in automotive exhaust catalysis and industrial chemical processes.

  • Solid Oxide Fuel Cells (SOFCs): Lanthanum strontium manganite (LSM) and lanthanum strontium cobalt ferrite (LSCF) are widely used as cathode materials in SOFCs due to their high electronic and ionic conductivity. The oxalate method provides a means to synthesize these materials with optimized microstructures for enhanced electrochemical performance.

  • Sensors: The electrical conductivity of certain perovskite oxides is sensitive to the composition of the surrounding atmosphere, making them suitable for use in gas sensors.

  • Drug Delivery: The porous nature of some perovskite materials synthesized via the oxalate route can be exploited for loading and controlled release of therapeutic agents.

Experimental Protocols

This section provides detailed protocols for the synthesis of three common lanthanum-based perovskite materials using the oxalate precursor method: Lanthanum Ferrite (LaFeO₃), Lanthanum Strontium Manganite (La₀.₈Sr₀.₂MnO₃), and Lanthanum Aluminate (LaAlO₃).

Protocol 1: Synthesis of Lanthanum Ferrite (LaFeO₃) via Thermal Decomposition of Lanthanum Ferrioxalate (B100866)

This protocol is based on the in-situ formation of a lanthanum ferrioxalate precursor followed by thermal decomposition.[2]

Materials:

  • Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • 1,2-ethanediol (B42446) (ethylene glycol)

  • Nitric acid (HNO₃), 2 M solution

  • Acetone

  • Deionized water

Procedure:

  • Precursor Solution Preparation: Prepare an aqueous solution containing lanthanum nitrate, iron nitrate, and 1,2-ethanediol in a molar ratio of 1:1:3.

  • pH Adjustment: Adjust the pH of the solution to 3 by adding 2 M nitric acid.

  • Precipitation: Heat the solution in a water bath at approximately 100°C for 20 minutes to facilitate the redox reaction and precipitation of the lanthanum ferrioxalate precursor, LaFe(C₂O₄)₃·3H₂O.[2]

  • Purification: Purify the obtained precipitate by washing with acetone.

  • Drying: Dry the purified precursor in air.

  • Calcination: Calcine the dried precursor powder in a furnace at a desired temperature for 1 hour to obtain LaFeO₃. The perovskite phase starts to form at temperatures of 550°C and above.[2][3]

Quantitative Data:

The calcination temperature significantly influences the crystallite size and unit cell volume of the resulting LaFeO₃.

Calcination Temperature (°C)Average Crystallite Size (nm)Unit Cell Volume (ų)Reference
55025245.5[3]
60030245.2[3]
70045244.9[3]
80060244.7[3]
Protocol 2: Synthesis of Lanthanum Strontium Manganite (La₀.₈Sr₀.₂MnO₃) via Co-Precipitation

This protocol describes a co-precipitation method using oxalic acid as the precipitating agent.

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Strontium nitrate (Sr(NO₃)₂)

  • Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)

  • Oxalic acid (H₂C₂O₄·2H₂O)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (for pH adjustment)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Precursor Solution: Prepare an aqueous solution by dissolving stoichiometric amounts of lanthanum nitrate, strontium nitrate, and manganese nitrate in deionized water to achieve the desired La:Sr:Mn molar ratio of 0.8:0.2:1.

  • Precipitating Agent Solution: Prepare a separate aqueous solution of oxalic acid.

  • Co-precipitation: Slowly add the oxalic acid solution to the mixed metal nitrate solution under vigorous stirring. Adjust the pH of the mixture to a value between 8 and 9 using ammonium hydroxide to ensure complete precipitation of the metal oxalates.

  • Aging: Age the resulting precipitate in the mother liquor for a few hours to allow for complete precipitation and particle growth.

  • Washing: Filter the precipitate and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the washed precipitate in an oven at around 100-120°C.

  • Calcination: Calcine the dried oxalate precursor powder in a furnace. A single-phase perovskite structure is typically obtained after calcination at temperatures between 800°C and 1000°C for several hours.

Protocol 3: Synthesis of Lanthanum Aluminate (LaAlO₃) via Co-Precipitation

This protocol details the co-precipitation synthesis of LaAlO₃ using sodium hydroxide as the precipitating agent.[4]

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Precursor Solution: Prepare an aqueous solution by dissolving stoichiometric amounts of lanthanum nitrate and aluminum nitrate in deionized water.

  • Precipitating Agent Solution: Prepare a dilute solution of sodium hydroxide.

  • Co-precipitation: Slowly add the metal nitrate solution to the sodium hydroxide solution under vigorous stirring. Maintain the pH of the solution at 9 by adjusting the addition rate of the nitrate solution.[4]

  • Washing: Centrifugally wash the resulting white precipitate thoroughly with deionized water four times, followed by two washes with ethanol.[4]

  • Drying: Dry the gelatinous precipitate.

  • Calcination: Calcine the dried precursor powder at a desired temperature for 6 hours. A pure perovskite phase of LaAlO₃ can be obtained at a calcination temperature of 700°C.[4]

Quantitative Data:

The crystallite size of LaAlO₃ is dependent on the calcination temperature.

Calcination Temperature (°C)Crystallite Size (nm)Reference
70031[4]
80035[4]
90040[4]
100044.5[4]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of perovskite materials using the this compound precursor method.

Synthesis_Workflow cluster_Precursor_Synthesis Precursor Synthesis cluster_Processing Processing cluster_Perovskite_Formation Perovskite Formation Metal_Nitrates Metal Nitrates (e.g., La(NO₃)₃, Fe(NO₃)₃) Co_Precipitation Co-Precipitation Metal_Nitrates->Co_Precipitation Oxalate_Source Oxalate Source (e.g., Oxalic Acid) Oxalate_Source->Co_Precipitation Solvent Solvent (e.g., Water) Solvent->Co_Precipitation Washing Washing Co_Precipitation->Washing Precipitate Drying Drying Washing->Drying Calcination Calcination Drying->Calcination Oxalate Precursor Perovskite Perovskite Material Calcination->Perovskite

Caption: General workflow for perovskite synthesis via the oxalate co-precipitation method.

Thermal_Decomposition_Workflow start Start: Metal Nitrate & 1,2-ethanediol Solution heating Heat at 100°C start->heating precipitation Lanthanum Ferrioxalate Precipitate Forms heating->precipitation purification Purify with Acetone precipitation->purification drying Air Dry purification->drying calcination Calcination (≥ 550°C) drying->calcination product LaFeO₃ Perovskite calcination->product

References

Co-precipitation of Lanthanum Oxalate with Other Metals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the co-precipitation of lanthanum oxalate (B1200264) with various metals. This technique is a cornerstone in diverse fields, from the separation of actinides in nuclear waste management to the synthesis of advanced materials and has potential applications in drug delivery systems. The provided protocols and data are intended to serve as a foundational resource for researchers and professionals working in these areas.

Introduction

Co-precipitation with lanthanum oxalate is a widely utilized technique for the separation and concentration of various metal ions from aqueous solutions. The low solubility of this compound makes it an excellent carrier for other metal ions that form sparingly soluble oxalates or can be incorporated into the this compound crystal lattice. This method is particularly effective for the separation of trivalent actinides and other lanthanides, as well as certain divalent metals.

The efficiency of the co-precipitation process is influenced by several key parameters, including pH, temperature, concentration of reactants, and the method of precipitation (heterogeneous vs. homogeneous). Understanding and controlling these parameters is crucial for achieving the desired separation and purity of the target metal.

Applications

The co-precipitation of metals with this compound has several important applications:

  • Nuclear Waste Management: This technique is instrumental in the separation of trivalent actinides, such as americium (Am) and curium (Cm), from high-level liquid waste streams. The co-precipitation of these elements with this compound allows for their concentration and subsequent vitrification or transmutation.

  • Analytical Chemistry: In trace element analysis, co-precipitation with this compound can be used to pre-concentrate analytes from a dilute solution, thereby bringing them within the detection limits of analytical instruments.

  • Materials Science: Co-precipitation is a versatile method for the synthesis of mixed-metal oxide powders with a homogeneous distribution of the constituent metals. These mixed oxides can have a wide range of applications, including in catalysts, fuel cells, and magnetic materials. For instance, lanthanum-strontium manganites, synthesized via oxalate co-precipitation, are of interest for their use in solid oxide fuel cells.[1][2]

  • Drug Development: While less common, the principle of co-precipitation could be explored for the development of drug delivery systems, where a therapeutic metal ion is incorporated into a biocompatible carrier like this compound for controlled release. Lanthanum carbonate, a related compound, is already used to bind oxalate in the gut to prevent kidney stones, highlighting the interaction of lanthanum with oxalates in a biological context.[3][4][5][6][7]

Co-precipitation Mechanisms and Influencing Factors

The co-precipitation of metal ions with this compound can occur through several mechanisms:

  • Isomorphous Replacement: If the ionic radius and charge of the target metal are similar to that of La³⁺, it can substitute for lanthanum in the oxalate crystal lattice, forming a solid solution. This is a common mechanism for the co-precipitation of other trivalent lanthanides and actinides.

  • Adsorption: The target metal ions can be adsorbed onto the surface of the this compound precipitate.

  • Occlusion: The target metal ions can be physically trapped within the growing this compound crystals.

The dominant mechanism and the overall efficiency of co-precipitation are influenced by:

  • pH: The pH of the solution affects the solubility of both this compound and the oxalates of the co-precipitating metals. Generally, a lower pH increases the solubility of metal oxalates.

  • Temperature: Temperature can influence the solubility of the oxalates and the kinetics of the precipitation reaction.

  • Concentration of Oxalic Acid: An excess of oxalic acid is often used to ensure complete precipitation of lanthanum. However, a very high excess can lead to the formation of soluble oxalate complexes of some metals, reducing the co-precipitation efficiency.[8]

  • Precipitation Method: The method of precipitation, either heterogeneous or homogeneous, significantly impacts the crystal size, morphology, and purity of the precipitate.

Experimental Protocols

Two primary methods are employed for the co-precipitation of metals with this compound: heterogeneous and homogeneous precipitation.

Heterogeneous Co-precipitation Protocol

This method involves the direct addition of a precipitating agent (e.g., oxalic acid) to a solution containing lanthanum and the metal(s) to be co-precipitated. It is a rapid method but can lead to the formation of small, irregular crystals and a higher degree of impurity inclusion.

Materials:

  • Lanthanum nitrate (B79036) (La(NO₃)₃·6H₂O)

  • Nitrate salt of the metal to be co-precipitated (e.g., Sr(NO₃)₂, Am(NO₃)₃)

  • Oxalic acid (H₂C₂O₄·2H₂O)

  • Nitric acid (HNO₃)

  • Deionized water

  • Beakers, magnetic stirrer, hot plate, filtration apparatus (e.g., Büchner funnel and filter paper), drying oven.

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of lanthanum nitrate in dilute nitric acid (e.g., 0.1 M HNO₃).

    • Prepare a stock solution of the nitrate salt of the metal to be co-precipitated in dilute nitric acid.

    • Prepare a precipitating solution of oxalic acid (e.g., 0.9 M).

  • Precipitation:

    • In a beaker, combine the lanthanum nitrate solution and the solution of the metal to be co-precipitated.

    • Heat the solution to the desired temperature (e.g., 60°C) while stirring continuously with a magnetic stirrer.[8]

    • Slowly add the oxalic acid solution to the heated metal salt solution over a period of 15-30 minutes.[8]

    • Continue stirring the solution at the elevated temperature for a digestion period (e.g., 30-60 minutes) to allow the precipitate to age and improve its filterability.

  • Filtration and Washing:

    • Allow the precipitate to settle.

    • Filter the precipitate using a Büchner funnel and filter paper under vacuum.

    • Wash the precipitate several times with a dilute oxalic acid solution (e.g., 0.1 M) to remove soluble impurities.

    • Finally, wash the precipitate with deionized water to remove the excess acid.

  • Drying and Calcination:

    • Dry the precipitate in an oven at a suitable temperature (e.g., 110°C) to remove water.

    • If the oxide form is desired, calcine the dried oxalate precipitate in a furnace at a high temperature (e.g., 800-1000°C).

Homogeneous Co-precipitation Protocol

In this method, the precipitating agent (oxalate ions) is generated in-situ through the slow chemical reaction of a precursor. This leads to a more controlled precipitation process, resulting in larger, more uniform crystals with higher purity. A common precursor for generating oxalate ions is the thermal decomposition of oxamic acid or the hydrolysis of diethyl oxalate.[9][10]

Materials:

  • Lanthanum nitrate (La(NO₃)₃·6H₂O)

  • Nitrate salt of the metal to be co-precipitated

  • Oxamic acid (NH₂COCOOH) or Diethyl oxalate ((C₂H₅)₂C₂O₄)

  • Nitric acid (HNO₃)

  • Deionized water

  • Reaction vessel (e.g., three-necked flask with a condenser), magnetic stirrer, hot plate/heating mantle, filtration apparatus, drying oven.

Procedure (using Oxamic Acid):

  • Solution Preparation:

    • Prepare a solution containing the desired concentrations of lanthanum nitrate and the nitrate salt of the co-precipitating metal in deionized water.

    • Add the calculated amount of oxamic acid to the metal salt solution.

  • Precipitation:

    • Heat the solution to a specific temperature (e.g., 90-100°C) under constant stirring.[9] The thermal decomposition of oxamic acid will slowly release oxalate ions, leading to the gradual formation of the co-precipitate.

    • Maintain the temperature and stirring for a defined period (e.g., several hours) to ensure complete precipitation.[9]

  • Filtration and Washing:

    • Follow the same filtration and washing steps as described in the heterogeneous protocol.

  • Drying and Calcination:

    • Follow the same drying and calcination steps as described in the heterogeneous protocol.

Data Presentation

The efficiency of co-precipitation is typically reported as the percentage of the target metal that is removed from the solution and incorporated into the this compound precipitate.

Table 1: Co-precipitation of Americium with this compound

ParameterConditionAm Recovery (%)La Recovery (%)Reference
Precipitation Method Heterogeneous>97~94[8]
Precipitating Agent 0.9 M Oxalic Acid[8]
Temperature 60°C[8]
Acid Concentration ~0.1 M Nitric Acid[8]
Washing Solution 0.25 M Oxalic Acid / 0.5 M Nitric Acid[8]

Table 2: Co-precipitation of Strontium with this compound for ⁹⁰Sr Recovery

ParameterConditionSr Recovery (%)NotesReference
Precipitation Method Heterogeneous>70This compound used as a scavenger for multivalent ions.[11]
pH for Sr Precipitation AlkalineStrontium precipitated as strontium oxalate after initial scavenging.[11]

Table 3: Co-precipitation of Transition Metals for the Synthesis of Lanthanum Silicate (B1173343) Oxyapatites

Co-precipitated MetalsSynthesis MethodCalcination Temperature (°C)Resulting PhaseApplicationReference
Cobalt (Co)Co-precipitation1000Apatite phaseSolid Oxide Fuel Cell Electrolyte[12]
Cobalt (Co) and Nickel (Ni)Co-precipitation1000Apatite phaseSolid Oxide Fuel Cell Electrolyte[12]

Visualizations

Experimental Workflow for Heterogeneous Co-precipitation

Heterogeneous_Coprecipitation_Workflow cluster_solution Solution Preparation cluster_precipitation Precipitation cluster_separation Separation & Purification cluster_final Final Product La_sol Lanthanum Nitrate Solution Mixing Combine Solutions & Heat (e.g., 60°C) La_sol->Mixing Metal_sol Co-precipitating Metal Nitrate Solution Metal_sol->Mixing Addition Slowly Add Oxalic Acid Mixing->Addition Digestion Stir and Digest Addition->Digestion Filtration Filter Precipitate Digestion->Filtration Washing Wash with Dilute Oxalic Acid & Water Filtration->Washing Drying Dry Precipitate (e.g., 110°C) Washing->Drying Calcination Calcine to Oxide (e.g., 800-1000°C) Drying->Calcination

Caption: Workflow for heterogeneous co-precipitation.

Logical Relationship of Factors Affecting Co-precipitation Efficiency

Coprecipitation_Factors efficiency Co-precipitation Efficiency pH pH solubility Metal Oxalate Solubility pH->solubility affects temp Temperature temp->solubility affects kinetics Reaction Kinetics temp->kinetics affects oxalate_conc Oxalate Concentration oxalate_conc->solubility affects complexation Soluble Complex Formation oxalate_conc->complexation influences method Precipitation Method method->kinetics determines crystal_props Crystal Properties (Size, Purity) method->crystal_props influences solubility->efficiency complexation->efficiency kinetics->efficiency crystal_props->efficiency

Caption: Factors influencing co-precipitation efficiency.

Conclusion

The co-precipitation of metals with this compound is a robust and versatile technique with significant applications in various scientific and industrial fields. The choice between heterogeneous and homogeneous precipitation methods allows for a trade-off between speed and the quality of the final product. By carefully controlling experimental parameters such as pH, temperature, and reactant concentrations, researchers can optimize the co-precipitation process for their specific needs, whether it be for the separation of actinides, the pre-concentration of trace elements, or the synthesis of advanced materials. The protocols and data presented in these application notes provide a solid starting point for the successful implementation of this valuable chemical separation and synthesis technique.

References

Application of Lanthanum Oxalate in Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum oxalate (B1200264) (La₂(C₂O₄)₃) is a key inorganic compound that serves a dual role in the field of catalysis. Primarily, it is utilized as a crucial precursor for the synthesis of high-purity lanthanum oxide (La₂O₃), a versatile and widely employed catalyst and catalyst support. Additionally, recent advancements have demonstrated the direct application of lanthanum oxalate within metal-organic frameworks (MOFs) for specific catalytic transformations.

These application notes provide detailed protocols and data for both the direct use of this compound in catalysis and its more common role as a precursor to catalytically active lanthanum oxide. The information is intended to guide researchers in the synthesis and application of these materials in various catalytic processes.

Section 1: this compound as a Catalyst Precursor

The most significant application of this compound in catalysis is as a starting material for the preparation of lanthanum oxide (La₂O₃). The thermal decomposition of this compound yields high-purity, nanostructured lanthanum oxide with desirable properties for catalytic applications.

Synthesis of this compound Precursor

A common method for synthesizing this compound is through precipitation.[1]

Experimental Protocol: Precipitation Synthesis of this compound

  • Dissolution: Dissolve 1 mmol of lanthanum chloride hexahydrate (LaCl₃·6H₂O) in 5 mL of a 1:1 (v/v) water and ethanol (B145695) mixed solvent to form a clear solution.

  • Addition of Complexing Agent: Add an aqueous solution containing 1.2 mmol of trisodium (B8492382) citrate (B86180) (Na₃C₆H₅O₇·2H₂O) to the lanthanum chloride solution.

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Precipitation: Add 1.5 mmol of oxalic acid (H₂C₂O₄) to the solution while stirring. A white colloidal solution will form.

  • Aging: Transfer the solution to a sealed beaker and let it age for 24 hours at room temperature.[1]

  • Washing and Drying: Wash the resulting precipitate several times with distilled water and then dry it at 80°C for 6 hours to obtain this compound decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O).[2]

Thermal Decomposition to Lanthanum Oxide (La₂O₃)

Lanthanum oxide is obtained by the calcination of the this compound precursor. The decomposition process typically occurs in stages, including dehydration and the subsequent decomposition of the anhydrous oxalate to the oxide.[3][4]

Experimental Protocol: Thermal Decomposition of this compound

  • Placement: Place a known quantity of the dried this compound powder in a ceramic crucible.

  • Calcination: Heat the crucible in a furnace with a controlled atmosphere (typically air).

  • Temperature Program:

    • Heat from room temperature to 900°C.

    • The decomposition of La₂(C₂O₄)₃·10H₂O to La₂O₃ is generally complete by 710°C.[4]

  • Cooling: After calcination, allow the furnace to cool down to room temperature to obtain the final lanthanum oxide powder.

G cluster_synthesis This compound Synthesis cluster_decomposition Thermal Decomposition LaCl3_sol LaCl3 Solution (in H2O/Ethanol) Mixing Mixing and Stirring (30 min) LaCl3_sol->Mixing Na3Cit Trisodium Citrate Solution Na3Cit->Mixing H2C2O4 Oxalic Acid Precipitation Precipitation H2C2O4->Precipitation Mixing->Precipitation Aging Aging (24h) Precipitation->Aging Washing_Drying Washing and Drying Aging->Washing_Drying La2C2O4_3 This compound (La2(C2O4)3·10H2O) Washing_Drying->La2C2O4_3 Calcination Calcination in Furnace (up to 900°C) La2C2O4_3->Calcination La2O3 Lanthanum Oxide (La2O3) Catalyst Calcination->La2O3

Fig. 1: Workflow for the synthesis of La₂O₃ from a this compound precursor.
Catalytic Applications of this compound-Derived La₂O₃

Lanthanum oxide derived from the oxalate precursor is a highly effective catalyst in several important industrial reactions.

La₂O₃ is a well-known catalyst for the OCM reaction, which converts methane (B114726) into more valuable C₂ hydrocarbons (ethane and ethylene).

Experimental Protocol: OCM Reaction

  • Catalyst Loading: Load a specific amount of the La₂O₃ catalyst into a fixed-bed reactor.

  • Reaction Conditions:

    • Gas Mixture: Introduce a feed gas mixture of methane (CH₄) and oxygen (O₂), typically with a CH₄/O₂ ratio of 3:1 to 10:1.[5]

    • Temperature: Heat the reactor to a temperature range of 550°C to 740°C.[5]

    • GHSV: Maintain a Gas Hourly Space Velocity (GHSV) in the range of 44,640 to 93,000 mL·g⁻¹·h⁻¹.[5]

  • Product Analysis: Analyze the effluent gas stream using online mass spectrometry or gas chromatography to determine methane conversion and C₂ selectivity.[5]

Table 1: Performance of La₂O₃ in Oxidative Coupling of Methane [5]

CH₄/O₂ RatioGHSV (mL·g⁻¹·h⁻¹)Temperature (°C)CH₄ Conversion (%)C₂ Yield (%)
3:144,640740~25~15
5:144,640740~18~12
10:144,640740~10~7

Lanthanum-promoted iron catalysts supported on γ-Al₂O₃, where the lanthanum component can be derived from this compound, have shown high activity for the reduction of sulfur dioxide (SO₂).

Experimental Protocol: SO₂ Reduction

  • Catalyst Preparation: Prepare a 3%La-15%Fe/γ-Al₂O₃ catalyst via impregnation methods.

  • Reaction Conditions:

    • Gas Mixture: Use a feed gas with a CO/SO₂ molar ratio of 2.

    • Temperature: Set the reaction temperature to 380°C.

    • GHSV: Maintain a GHSV of 6000 h⁻¹.

  • Analysis: Monitor SO₂ conversion and selectivity to elemental sulfur using appropriate analytical techniques.

Table 2: Catalytic Performance for SO₂ Reduction

CatalystLa Loading (wt%)Temperature (°C)GHSV (h⁻¹)CO/SO₂ RatioSO₂ Conversion (%)Sulfur Selectivity (%)
15%Fe/γ-Al₂O₃038060002~90~98
3%La-15%Fe/γ-Al₂O₃33806000298.92 ± 1.399.43 ± 0.7

Section 2: Direct Catalytic Application of this compound in MOFs

Lanthanide-oxalate metal-organic frameworks (Ln-Ox MOFs) have emerged as effective heterogeneous catalysts, leveraging the Lewis acidic properties of the lanthanide centers.[5][6]

Synthesis of Lanthanide-Oxalate MOFs (Ln-Ox MOFs)

Experimental Protocol: Solvothermal Synthesis of Ln-Ox MOFs [5]

  • Solution Preparation:

    • Dissolve 2.5 mmol (315 mg) of oxalic acid in 5 mL of dimethylformamide (DMF).

    • Dissolve 1 mmol of a lanthanide nitrate (B79036) salt (e.g., La(NO₃)₃·6H₂O) in 5 mL of deionized water.

  • Mixing: Mix the two solutions together.

  • Solvothermal Reaction: Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave and heat it at 120°C for 24 hours.

  • Product Recovery: After cooling to room temperature, collect the crystalline product by filtration, wash with DMF and water, and dry in a vacuum oven.

Catalytic Acetalization of Benzaldehyde (B42025)

Ln-Ox MOFs have been successfully employed as catalysts for the acetalization of benzaldehyde with methanol.[5][7]

Experimental Protocol: Acetalization Reaction [5][7]

  • Catalyst Activation: Activate the Ln-Ox MOF catalyst in a vacuum oven at 120°C for approximately 4 hours. Cool to room temperature under a nitrogen atmosphere.

  • Reaction Setup: In a capped Pyrex glass vial, add 40 mg of the activated catalyst to a solution of 0.5 mmol (52 µL) of benzaldehyde in 1.5 mL of methanol.

  • Reaction Conditions: Stir the reaction mixture at 50°C for 12 hours.

  • Analysis: Determine the product yield by gas chromatography-mass spectrometry (GC-MS).

G cluster_workflow Acetalization of Benzaldehyde Benzaldehyde Benzaldehyde Reaction Reaction (50°C, 12h) Benzaldehyde->Reaction Methanol Methanol Methanol->Reaction LnOx_MOF Ln-Ox MOF Catalyst LnOx_MOF->Reaction Product Benzaldehyde Dimethyl Acetal Reaction->Product

References

Application Note: Differential Thermal Analysis (DTA) of Lanthanum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lanthanum oxalate (B1200264) (La₂(C₂O₄)₃·10H₂O) is a common precursor material used in the synthesis of lanthanum oxide (La₂O₃), a technologically important rare-earth oxide with applications in catalysts, optical glass, and ceramics.[1] The thermal decomposition of lanthanum oxalate is a critical process in the production of lanthanum oxide with desired purity, particle size, and morphology. Differential Thermal Analysis (DTA) is a powerful technique to study the physicochemical changes that occur in a material as a function of temperature. This application note details the DTA of this compound decahydrate (B1171855), outlining the experimental protocol and presenting the expected thermal decomposition behavior.

Principle of Differential Thermal Analysis (DTA)

DTA is a thermoanalytical technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature, while both are subjected to a controlled temperature program. Endothermic and exothermic events, such as phase transitions, dehydration, and decomposition, are detected as deviations from the baseline in the DTA curve.

Thermal Decomposition of this compound

The thermal decomposition of this compound decahydrate (La₂(C₂O₄)₃·10H₂O) in an air or inert atmosphere typically proceeds through a multi-step process.[1][2] This process involves dehydration, followed by the decomposition of the anhydrous oxalate to form intermediate carbonate species, and finally, the formation of lanthanum oxide at higher temperatures.[1][2][3]

The expected decomposition stages are:

  • Dehydration: The loss of water molecules of hydration. This occurs in one or more steps.

  • Decomposition of Anhydrous Oxalate: The anhydrous this compound decomposes to form lanthanum oxycarbonate intermediates.

  • Decomposition of Intermediates: The oxycarbonate intermediates further decompose to yield the final product, lanthanum oxide.

Experimental Protocol

This section provides a detailed protocol for performing a DTA of this compound decahydrate.

1. Materials and Equipment

  • Sample: this compound decahydrate (La₂(C₂O₄)₃·10H₂O) powder.

  • Reference Material: Alumina (Al₂O₃) or another inert material.

  • Crucibles: Alumina or platinum crucibles.[4]

  • DTA Instrument: A differential thermal analyzer capable of reaching at least 1000°C.

  • Purge Gas: High-purity nitrogen or air.

  • Analytical Balance: For accurate weighing of the sample.

2. Instrument Setup and Calibration

  • Ensure the DTA instrument is properly calibrated for temperature and heat flow according to the manufacturer's instructions.

  • Set the desired temperature program. A typical heating rate for this analysis is 10 K/min.[5]

  • Set the purge gas flow rate. A common flow rate is 20 mL/min.[5]

3. Sample Preparation

  • Accurately weigh approximately 5-10 mg of the this compound decahydrate sample into a clean, tared DTA crucible.

  • Ensure the sample is loosely packed to allow for the escape of gaseous decomposition products.

  • Place an equivalent amount of the inert reference material (alumina) into an identical crucible.

4. DTA Measurement

  • Place the sample and reference crucibles into the DTA instrument furnace.

  • Start the temperature program, heating the sample from room temperature to approximately 900°C.[1]

  • Record the DTA signal (ΔT) as a function of temperature.

5. Data Analysis

  • Plot the DTA curve (ΔT vs. Temperature).

  • Identify the temperatures corresponding to the onset, peak, and end of each thermal event (endothermic and exothermic peaks).

  • If using a simultaneous TGA/DTA instrument, correlate the thermal events observed in the DTA curve with the mass loss steps in the thermogravimetric (TG) curve to identify the nature of each decomposition step.

Data Presentation

The following table summarizes the typical thermal decomposition stages of this compound decahydrate as determined by DTA and TGA.

Temperature Range (°C)Thermal Event (DTA)Mass Loss (%) (TGA)Decomposition StepProduct(s)
86 - 360Endothermic~25%DehydrationLa₂(C₂O₄)₃
360 - 425Exothermic~10%Decomposition of oxalateLa₂O(CO₃)₂
425 - 470Exothermic~5%Decomposition of oxycarbonateLa₂O₂CO₃
470 - 710Endothermic~5%Final DecompositionLa₂O₃

Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate, atmosphere, and sample characteristics.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the differential thermal analysis of this compound.

DTA_Workflow start Start sample_prep Sample Preparation (Weigh this compound) start->sample_prep instrument_setup Instrument Setup (Set Temp Program, Gas Flow) sample_prep->instrument_setup dta_measurement DTA Measurement (Heat Sample and Reference) instrument_setup->dta_measurement data_acquisition Data Acquisition (Record ΔT vs. Temperature) dta_measurement->data_acquisition data_analysis Data Analysis (Identify Thermal Events) data_acquisition->data_analysis reporting Reporting (Application Note, Tables, Diagrams) data_analysis->reporting end_node End reporting->end_node

Caption: Experimental workflow for DTA of this compound.

Conclusion

Differential Thermal Analysis is an essential technique for characterizing the thermal decomposition of this compound. The multi-step decomposition process, involving dehydration and the formation of intermediate carbonates, can be clearly elucidated. The data obtained from DTA is crucial for optimizing the calcination process in the production of high-purity lanthanum oxide for various industrial applications. This application note provides a comprehensive protocol and expected results for researchers and scientists working with rare-earth materials.

References

Application Note: X-ray Photoelectron Spectroscopy (XPS) of Lanthanum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. This application note provides a detailed protocol for the XPS analysis of lanthanum oxalate (B1200264) (La₂(C₂O₄)₃), a compound of interest in materials science and potentially in drug development as a precursor for lanthanum-based nanoparticles. The provided methodologies and data will guide researchers in obtaining and interpreting high-quality XPS data for this material.

Quantitative Data Presentation

The following table summarizes the typical binding energies for the core levels of lanthanum, carbon, and oxygen in lanthanum oxalate and related species. These values are critical for the identification of the chemical states of the elements present on the sample surface.

Core LevelSpeciesBinding Energy (eV)Reference(s)
La 3d La 3d₅/₂ in La₂(C₂O₄)₃835.9[1]
La 3d₃/₂ in La₂(C₂O₄)₃852.6[1]
La 3d₅/₂ satellite~838.4[2]
La 3d₃/₂ satellite~855.5[3]
C 1s Adventitious Carbon (C-C, C-H)284.6 - 285.0[1][4]
Oxalate (O-C=O)~288.4 - 290.0[1][5]
O 1s La-O (Oxide)~528.0 - 530.1[6][7]
C=O (Oxalate)~531.4[1]
C-O (Oxalate)~532.7[1]
Hydroxyl (O-H)~531.0 - 532.1[6][7]
Adsorbed Water~532.6[3]

Experimental Protocols

A meticulous experimental approach is crucial for acquiring reliable XPS data. This section outlines the key steps from sample preparation to data analysis.

Sample Preparation

Proper sample handling is vital to minimize surface contamination.[8]

  • Wear Powder-Free Gloves: Always use nitrile or polyethylene (B3416737) gloves to avoid contaminating the sample.[8]

  • Use Clean Tools: Employ clean tweezers for handling the this compound powder.[8]

  • Mounting the Powder:

    • Pressing into Indium Foil: This is a favored method.[5] Place a small amount of this compound powder onto a clean piece of high-purity indium foil and press firmly to embed the powder into the foil.

    • Pelletizing: Alternatively, press the finely powdered this compound into a pellet of about 1 cm in diameter and 1 mm in thickness using a hydraulic press.[5]

    • Carbon Tape: As a last resort, sprinkle the powder onto the surface of sticky carbon conductive tape.[5] Be aware that this may introduce a higher carbon background signal.

  • Sample Transfer: Mount the prepared sample onto the XPS sample holder. If the sample is sensitive to atmospheric conditions, the preparation and transfer should be conducted in a glove box.[8]

XPS Instrumentation and Data Acquisition

The following are typical parameters for XPS analysis of this compound.

  • XPS System: A high-performance XPS instrument, such as an ESCALAB MK II spectrometer, is recommended.[1]

  • X-ray Source: A monochromatic Mg Kα (1253.6 eV) or Al Kα (1486.6 eV) X-ray source is typically used.[1][3]

  • Vacuum: The analysis chamber should be maintained at ultra-high vacuum (UHV) conditions (e.g., < 10⁻⁸ mbar) to prevent surface contamination.

  • Analysis Area: The analysis area can range from a few micrometers to several millimeters, depending on the instrument's capabilities.

  • Data Acquisition:

    • Survey Spectrum: Acquire a wide-scan survey spectrum (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.

    • High-Resolution Spectra: Acquire high-resolution spectra for the La 3d, C 1s, and O 1s regions to determine the chemical states and for accurate quantification. A pass energy of 20-50 eV is typically used for high-resolution scans.[5]

  • Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging, which is common in insulating samples like this compound.

Data Analysis
  • Charge Correction: Due to surface charging, the binding energy scale must be calibrated. This is typically done by setting the adventitious C 1s peak to a binding energy of 284.6 eV or 284.8 eV.[1]

  • Background Subtraction: Apply a suitable background model, such as a Shirley or Tougaard background, to the high-resolution spectra before peak fitting.

  • Peak Fitting and Deconvolution:

    • Use a specialized software package for XPS data analysis.

    • Fit the high-resolution spectra with a combination of Gaussian-Lorentzian functions.

    • La 3d: The La 3d spectrum consists of two main spin-orbit split peaks, 3d₅/₂ and 3d₃/₂, each accompanied by a satellite peak at a higher binding energy. This multiplet splitting is characteristic of the La³⁺ state.[9]

    • C 1s: Deconvolute the C 1s spectrum to separate the peak corresponding to the oxalate group (~289 eV) from the adventitious carbon peak (~284.8 eV).

    • O 1s: The O 1s spectrum is often complex and may require deconvolution into multiple peaks representing different oxygen species, such as La-O, C=O, C-O, and hydroxyl groups.[1][6] The relative areas of these peaks provide information about the surface chemistry.

  • Quantification: Determine the atomic concentrations of the elements from the peak areas of the high-resolution spectra, corrected by the appropriate relative sensitivity factors (RSFs).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the XPS analysis of this compound.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing & Analysis cluster_output Output p1 This compound Powder p2 Mount on Holder (e.g., In foil, pellet) p1->p2 a1 Introduce into UHV p2->a1 a2 X-ray Irradiation (Mg Kα or Al Kα) a1->a2 a3 Photoelectron Detection a2->a3 d1 Acquire Survey & High-Res Spectra a3->d1 d2 Charge Correction (C 1s) d1->d2 d3 Peak Fitting & Deconvolution (La 3d, C 1s, O 1s) d2->d3 d4 Quantification (Atomic %) d3->d4 o1 Binding Energies & Chemical States d4->o1 o2 Elemental Composition

Caption: Experimental workflow for XPS analysis of this compound.

Lanthanum 3d Core Level Spectrum

The following diagram illustrates the expected components of a high-resolution La 3d XPS spectrum.

La3d_Spectrum cluster_spectrum Schematic La 3d Spectrum cluster_axis La 3d5/2 La 3d5/2 Sat. 1 Sat. 1 La 3d5/2->Sat. 1 La 3d3/2 La 3d3/2 Sat. 2 Sat. 2 La 3d3/2->Sat. 2 axis Binding Energy (eV) arrow

Caption: Schematic of La 3d XPS spectrum showing spin-orbit splitting and satellites.

References

Application Note: Particle Size Analysis of Lanthanum Oxalate Powders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum oxalate (B1200264) (La₂(C₂O₄)₃·nH₂O) is a critical precursor in the synthesis of high-purity lanthanum oxide (La₂O₃), which has extensive applications in catalysis, ceramics, optics, and pharmaceuticals. The particle size distribution (PSD) of the initial lanthanum oxalate powder is a crucial quality attribute as it significantly influences the material's bulk properties, such as flowability, packing density, and dissolution rate. Furthermore, the PSD of the precursor directly impacts the morphology, surface area, and reactivity of the final lanthanum oxide product.

Laser diffraction is a widely adopted and robust technique for particle size analysis, offering rapid, reproducible, and high-resolution measurements across a broad range of sizes, from nanometers to millimeters. This application note provides a detailed protocol for the particle size analysis of this compound powders using laser diffraction, covering both wet and dry dispersion methods.

Data Presentation

The particle size distribution of this compound powders can vary significantly depending on the synthesis method (e.g., precipitation conditions). The following table presents illustrative data for two hypothetical batches of this compound, demonstrating typical PSD parameters obtained by laser diffraction.

Sample IDDispersion MethodD10 (µm)D50 (µm)D90 (µm)Span
LaOx-Batch-01Wet Dispersion8.525.258.92.00
LaOx-Batch-02Dry Dispersion15.345.895.11.74
  • D10, D50, and D90 represent the particle diameters at which 10%, 50%, and 90% of the sample's volume is comprised of smaller particles, respectively.[1][2]

  • The D50 , or median, provides a central point of the distribution.

  • The Span ((D90 - D10) / D50) is a measure of the broadness of the distribution.[3]

Experimental Protocols

The following protocols outline the procedures for particle size analysis of this compound powders using laser diffraction with both wet and dry dispersion methods. These are generalized protocols and may require optimization based on the specific instrumentation (e.g., Malvern Mastersizer, Horiba LA-960) and the physical properties of the powder.

Wet Dispersion Method

The wet dispersion method is often preferred for fine powders as it can effectively break up agglomerates and provide a stable, representative suspension for analysis.

3.1.1. Materials and Equipment

  • Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer 3000 with Hydro MV or Hydro SV dispersion unit)

  • This compound Powder Sample

  • Dispersant (e.g., Deionized water, Ethanol, Isopropanol)

  • Surfactant (if required, e.g., sodium hexametaphosphate)

  • Spatula

  • Beaker

  • Ultrasonic Bath or Probe

3.1.2. Protocol

  • System Preparation:

    • Ensure the laser diffraction instrument is powered on and has been allowed to warm up according to the manufacturer's specifications.

    • Perform a background measurement with the chosen dispersant to ensure the system is clean. The background should be stable and within acceptable limits.

  • Dispersant Selection:

    • Select a dispersant in which this compound is insoluble. Deionized water is a common choice.

    • Perform a simple vial test to check for insolubility and wetting. If the powder does not wet easily (floats on the surface), a small amount of surfactant may be added to the dispersant.

  • Sample Preparation:

    • Prepare a stock suspension by adding a small, representative amount of this compound powder to a beaker containing the dispersant. The exact amount will depend on the instrument and sample properties.

    • To break up agglomerates, sonicate the suspension in an ultrasonic bath for 2-5 minutes. The duration of sonication should be optimized to ensure complete dispersion without causing particle fracture.

  • Measurement:

    • With the stirrer in the dispersion unit running at a speed sufficient to maintain a homogeneous suspension (e.g., 2000-2500 rpm), slowly add the prepared sample suspension dropwise until the obscuration (a measure of laser signal reduction) is within the optimal range for the instrument (typically 10-20%).

    • Allow the measurement to stabilize for a few seconds.

    • Acquire at least three consecutive measurements to ensure reproducibility. The results should be consistent between measurements.

  • Data Analysis:

    • Use the Mie theory for data analysis, which requires the refractive index (RI) and absorption index of both the this compound and the dispersant. A typical RI for lanthanum compounds is around 1.57. The absorption index is generally assumed to be 0.01 for non-absorbing particles.

    • Record the D10, D50, and D90 values, as well as the span of the distribution.

Dry Dispersion Method

The dry dispersion method is advantageous for its speed and for analyzing powders in their native state, which is particularly useful for moisture-sensitive materials.

3.2.1. Materials and Equipment

  • Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer 3000 with Aero S dry powder disperser)

  • This compound Powder Sample

  • Spatula

  • Compressed, dry air source

3.2.2. Protocol

  • System Preparation:

    • Ensure the instrument and the dry dispersion unit are clean.

    • Perform a background measurement to zero the detectors.

  • Sample Loading:

    • Place a representative amount of the this compound powder onto the sample tray of the dry powder disperser.

  • Method Development (Pressure Titration):

    • The key parameter in dry dispersion is the air pressure, which provides the energy to deagglomerate the powder.

    • Perform a pressure titration by measuring the particle size at increasing air pressures (e.g., from 0.5 to 4 bar).

    • Plot the D50 value against the air pressure. Initially, the particle size will decrease as agglomerates are broken up. A plateau in the particle size indicates optimal dispersion. A further decrease in particle size at higher pressures may suggest particle fracture. Select the pressure within the stable plateau region for the analysis.

  • Measurement:

    • Set the optimized air pressure and sample feed rate.

    • Start the measurement. The instrument will automatically feed the sample through the measurement zone.

    • Acquire at least three replicate measurements to ensure the sampling and dispersion are reproducible.

  • Data Analysis:

    • As with the wet method, use the Mie theory with the appropriate refractive and absorption indices.

    • Record the D10, D50, D90, and span values.

Diagrams

Experimental_Workflow_Wet_Dispersion cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start select_dispersant Select Dispersant (e.g., Deionized Water) start->select_dispersant prepare_suspension Prepare Suspension (Powder + Dispersant) select_dispersant->prepare_suspension sonicate Sonicate (2-5 min) prepare_suspension->sonicate background Perform Background Measurement add_sample Add Sample to Unit (Target Obscuration 10-20%) background->add_sample measure Acquire Data (≥3 measurements) add_sample->measure analyze Analyze Data (Mie Theory) measure->analyze report Report Results (D10, D50, D90, Span) analyze->report end End report->end

Caption: Workflow for Wet Dispersion Particle Size Analysis.

Experimental_Workflow_Dry_Dispersion cluster_prep Sample & System Preparation cluster_method_dev Method Development cluster_analysis Analysis & Reporting start Start load_sample Load Powder Sample onto Tray start->load_sample background Perform Background Measurement load_sample->background pressure_titration Perform Pressure Titration (0.5 - 4 bar) background->pressure_titration optimize_pressure Select Optimal Dispersion Pressure pressure_titration->optimize_pressure measure Acquire Data (≥3 measurements) optimize_pressure->measure analyze Analyze Data (Mie Theory) measure->analyze report Report Results (D10, D50, D90, Span) analyze->report end End report->end

Caption: Workflow for Dry Dispersion Particle Size Analysis.

References

Application Notes and Protocols: Lanthanum Oxalate in Solid Oxide Fuel Cell (SOFC) Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum oxalate (B1200264) serves as a critical precursor in the synthesis of advanced ceramic materials for Solid Oxide Fuel Cell (SOFC) applications. Its primary role is in the formation of perovskite-type oxides, which are essential components of SOFC cathodes and electrolytes. The use of lanthanum oxalate, particularly through the oxalate co-precipitation method, offers several advantages, including the potential for producing fine, homogenous powders with controlled stoichiometry. This, in turn, can lead to enhanced performance and stability of SOFC components.

These application notes provide detailed protocols for the synthesis of key SOFC materials using this compound as a precursor, including Lanthanum Strontium Manganite (LSM) and Lanthanum Strontium Cobalt Ferrite (LSCF) cathodes, as well as doped lanthanum gallate-based electrolytes. The protocols are based on established methodologies in the field and are supplemented with characterization techniques and expected performance metrics.

Key Applications of this compound in SOFCs

This compound is a versatile precursor for a variety of SOFC materials:

  • Cathode Materials: It is extensively used in the synthesis of perovskite cathode materials such as:

    • Lanthanum Strontium Manganite (LSM): A widely used cathode material for high-temperature SOFCs (operating at 750 °C and higher) with zirconia-based electrolytes, known for its good catalytic activity for oxygen reduction and chemical stability.

    • Lanthanum Strontium Cobalt Ferrite (LSCF): A mixed ionic-electronic conductor (MIEC) suitable for intermediate-temperature SOFCs (IT-SOFCs), offering high electrochemical performance.

  • Electrolyte Materials: this compound is a precursor for doped lanthanum gallate (e.g., LSGM - Strontium and Magnesium-doped Lanthanum Gallate) and lanthanum silicate-based electrolytes, which exhibit high ionic conductivity at intermediate temperatures.

The oxalate co-precipitation method is a common synthesis route that utilizes this compound. This technique allows for the simultaneous precipitation of multiple metal cations as oxalates, leading to a homogenous mixture of precursors. Subsequent calcination of this oxalate precursor mixture results in the formation of the desired complex oxide with a uniform distribution of elements.

Experimental Protocols

Protocol 1: Synthesis of Lanthanum Strontium Manganite (LSM) via Oxalate Co-precipitation

This protocol describes the synthesis of La0.8Sr0.2MnO3 (LSM-20) powder, a common cathode material, using the oxalate co-precipitation method.

Materials:

Procedure:

  • Precursor Solution Preparation:

    • Prepare separate aqueous solutions of lanthanum nitrate, strontium nitrate, and manganese nitrate in stoichiometric amounts (e.g., for La0.8Sr0.2MnO3).

    • Mix the nitrate solutions together in a beaker with deionized water and stir until fully dissolved.

  • Precipitation:

    • Prepare an aqueous solution of oxalic acid.

    • Slowly add the oxalic acid solution to the mixed metal nitrate solution under vigorous stirring.

    • Adjust the pH of the solution to a value between 2 and 9 using ammonium hydroxide to ensure complete precipitation of the metal oxalates.[1]

    • Continue stirring for several hours to allow the precipitate to age.

  • Washing and Drying:

    • Filter the precipitate using a Buchner funnel.

    • Wash the precipitate several times with deionized water and then with ethanol to remove any residual nitrates and other impurities.

    • Dry the resulting oxalate precursor powder in an oven at approximately 80-100 °C overnight.

  • Calcination:

    • Place the dried precursor powder in an alumina (B75360) crucible.

    • Calcine the powder in a furnace in air. A typical calcination profile involves heating to a temperature between 800 °C and 1200 °C for 2-4 hours.[2] The thermal decomposition of the mixed oxalates will form the desired LSM perovskite phase.

Protocol 2: Synthesis of Lanthanum Strontium Cobalt Ferrite (LSCF) via Oxalate Co-precipitation

This protocol outlines the synthesis of La0.6Sr0.4Co0.2Fe0.8O3-δ (LSCF-6428), a widely used cathode material for IT-SOFCs.

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Strontium nitrate (Sr(NO₃)₂)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Oxalic acid (H₂C₂O₄·2H₂O)

  • Ammonium hydroxide (NH₄OH) solution or ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Deionized water

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of lanthanum nitrate, strontium nitrate, cobalt nitrate, and iron nitrate in deionized water.

  • Precipitation:

    • Prepare a solution of the precipitating agent (oxalic acid or ammonium carbonate).

    • Add the precipitating agent solution dropwise to the mixed metal nitrate solution under constant, vigorous stirring at a controlled temperature (e.g., 80 °C).[1]

    • Control the pH of the solution, typically in the range of 7-9, by adding ammonium hydroxide.[1]

  • Washing and Drying:

    • Filter the co-precipitated precursor.

    • Wash the precursor thoroughly with deionized water to remove byproducts, followed by a final wash with ethanol.

    • Dry the precursor powder at around 80 °C for several hours.

  • Calcination:

    • Calcine the dried precursor in air at a temperature between 900 °C and 1100 °C for 1-4 hours to obtain the single-phase LSCF perovskite structure.[3]

Characterization of Synthesized Powders

The synthesized powders should be characterized to ensure the desired properties for SOFC applications.

  • Phase Analysis (X-ray Diffraction - XRD): To confirm the formation of the desired single-phase perovskite structure and to identify any secondary phases.

  • Morphology and Particle Size Analysis (Scanning Electron Microscopy - SEM): To observe the particle size, shape, and degree of agglomeration.

  • Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC): To determine the decomposition temperature of the oxalate precursors and the optimal calcination temperature. The thermal decomposition of this compound to lanthanum oxide typically occurs in the range of 600-800°C.[4][5]

  • Surface Area Analysis (Brunauer-Emmett-Teller - BET): To measure the specific surface area of the powders, which is crucial for catalytic activity.

Data Presentation

The following tables summarize typical quantitative data for SOFC cathode materials synthesized via oxalate co-precipitation.

Table 1: Physical Properties of Oxalate-Derived SOFC Cathode Powders

MaterialSynthesis MethodpHCalcination Temperature (°C)Average Particle SizeCrystallite Size (nm)
LSCFModified Oxalate71200~3 µm-
LSCFCo-precipitation-100090 nm~10
LSCFCo-precipitation-1100-~13

Data compiled from multiple sources.[1][3]

Table 2: Electrochemical Performance of SOFCs with Oxalate-Derived Cathodes

Cathode MaterialElectrolyteOperating Temperature (°C)Polarization Resistance (Ω·cm²)Electrical Conductivity (S/cm)Peak Power Density (mW/cm²)
LSCFGDC6504.02 - 7.46~950-
LSCFYSZ8000.76--

Data compiled from multiple sources.[1][6]

Visualizations

Experimental Workflow for SOFC Cathode Synthesis via Oxalate Co-precipitation

experimental_workflow cluster_solution_prep 1. Precursor Solution Preparation cluster_precipitation 2. Co-Precipitation cluster_processing 3. Powder Processing cluster_calcination 4. Thermal Treatment cluster_characterization 5. Characterization metal_nitrates Dissolve Metal Nitrates (La, Sr, Mn/Co, Fe) mix Mix Solutions & Stir metal_nitrates->mix precipitant Prepare Oxalic Acid Solution precipitant->mix ph_adjust Adjust pH (e.g., with NH4OH) mix->ph_adjust age Age Precipitate ph_adjust->age filter_wash Filter & Wash (H2O, Ethanol) age->filter_wash dry Dry Precursor (80-100 °C) filter_wash->dry calcine Calcine Powder (800-1200 °C) dry->calcine characterize XRD, SEM, TGA, BET calcine->characterize thermal_decomposition La_oxalate La₂(C₂O₄)₃·nH₂O (this compound Hydrate) La_carbonate La₂(CO₃)₃ (Lanthanum Carbonate) La_oxalate->La_carbonate ~200-400 °C (-nH₂O, -CO) La_oxycarbonate La₂O(CO₃)₂ → La₂O₂CO₃ (Lanthanum Oxycarbonate) La_carbonate->La_oxycarbonate ~400-600 °C (-CO₂) La_oxide La₂O₃ (Lanthanum Oxide) La_oxycarbonate->La_oxide >600-800 °C (-CO₂)

References

Controlled Synthesis of Lanthanum Oxalate Nanostructures: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the controlled synthesis of lanthanum oxalate (B1200264) nanostructures, detailing methodologies for producing various morphologies such as nanotubes, nanorods, and hierarchical microparticles. This document includes specific experimental protocols, a summary of key synthesis parameters, and insights into potential biomedical applications, particularly those relevant to drug development. The unique interaction of lanthanum ions with biological systems, specifically calcium-dependent pathways, is also discussed.

Introduction to Lanthanum Oxalate Nanostructures

This compound (La₂(C₂O₄)₃·10H₂O) nanostructures are of growing interest due to their potential applications as precursors for lanthanum oxide-based functional materials used in catalysis, ceramics, and luminescence.[1][2] In the biomedical field, lanthanide-based nanomaterials are being explored for bioimaging, biosensing, and drug delivery.[3][4] The controlled synthesis of this compound with specific morphologies at the nanoscale is crucial for tailoring its physicochemical properties for these applications. The intrinsic fluorescence of this compound nanorods, for instance, opens up possibilities for their use in sensing applications through mechanisms like Fluorescence Resonance Energy Transfer (FRET).[5][6]

Synthesis Methodologies and Experimental Protocols

The morphology of this compound nanostructures can be precisely controlled by tuning the synthesis parameters. Below are detailed protocols for two common methods: simple precipitation for nanotubes and hierarchical structures, and the reverse micellar method for nanorods.

Protocol 1: Synthesis of this compound Nanotubes and Hierarchical Microparticles via Simple Precipitation

This method allows for the large-scale synthesis of this compound nanotubes or hierarchical microparticles at room temperature by adjusting the concentration of a complexing agent, trisodium (B8492382) citrate (B86180).[1][2]

Materials:

  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

  • Trisodium citrate dihydrate (Na₃Cit·2H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Ethanol (B145695)

  • Distilled water

Equipment:

  • Magnetic stirrer

  • Beakers

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation: Dissolve 1 mmol of LaCl₃·7H₂O in a 5 mL mixed solvent of distilled water and ethanol (1:1 volume ratio).

  • Addition of Complexing Agent: To the lanthanum chloride solution, add an aqueous solution of trisodium citrate. The amount of trisodium citrate determines the final morphology (see Table 1).

  • Stirring: Stir the solution at room temperature for 30 minutes.

  • Precipitation: Add 1.5 mmol of oxalic acid to the solution while stirring.

  • Aging: After stirring for an additional 10 minutes, transfer the resulting white colloidal solution to a sealed beaker and let it age for 24 hours at room temperature.

  • Washing and Drying: Centrifuge the precipitate and wash it several times with distilled water. Dry the final product in an oven at 80°C for 6 hours.

Experimental Workflow:

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Recovery LaCl3 Dissolve LaCl₃·7H₂O in Water/Ethanol Mix Add Na₃Cit to LaCl₃ solution LaCl3->Mix Na3Cit Prepare aqueous Na₃Cit solution Na3Cit->Mix Stir1 Stir for 30 min Mix->Stir1 Add_Oxalic Add H₂C₂O₄ Stir1->Add_Oxalic Stir2 Stir for 10 min Add_Oxalic->Stir2 Age Age for 24h Stir2->Age Wash Wash precipitate with distilled water Age->Wash Dry Dry at 80°C for 6h Wash->Dry Product Final this compound Nanostructure Dry->Product

Figure 1: Experimental workflow for the synthesis of this compound nanostructures via simple precipitation.

Protocol 2: Synthesis of this compound Nanorods via Reverse Micellar Method

This method produces monodisperse and stable this compound nanorods at room temperature within a reverse micellar environment.[5][6]

Materials:

  • AOT (sodium bis(2-ethylhexyl) sulfosuccinate)

  • n-heptane

  • Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

  • Oxalic acid (H₂C₂O₄)

Equipment:

  • Magnetic stirrer

  • Volumetric flasks

Procedure:

  • Microemulsion Preparation: Prepare two separate reverse microemulsions by dissolving AOT in n-heptane.

  • Reactant Encapsulation: To one microemulsion, add an aqueous solution of lanthanum nitrate. To the other, add an aqueous solution of oxalic acid. The water-to-surfactant molar ratio (ω) is a critical parameter to control the size of the nanorods (see Table 2).

  • Mixing and Reaction: Mix the two microemulsions under constant stirring. The exchange of reactants between the reverse micelles will initiate the precipitation of this compound nanorods.

  • Product Recovery: The nanorods can be isolated by destabilizing the microemulsion (e.g., by adding a polar solvent like acetone), followed by centrifugation and washing.

Experimental Workflow:

G cluster_prep Microemulsion Preparation cluster_reaction Reaction cluster_processing Product Recovery Microemulsion1 Prepare AOT/n-heptane microemulsion with La(NO₃)₃ Mix Mix the two microemulsions Microemulsion1->Mix Microemulsion2 Prepare AOT/n-heptane microemulsion with H₂C₂O₄ Microemulsion2->Mix Stir Stir to allow reactant exchange and precipitation Mix->Stir Destabilize Destabilize microemulsion Stir->Destabilize Wash Wash and centrifuge Destabilize->Wash Product Final this compound Nanorods Wash->Product

Figure 2: Experimental workflow for the synthesis of this compound nanorods via the reverse micellar method.

Data Presentation: Synthesis Parameters and Resulting Morphologies

The following tables summarize the quantitative data from the described synthesis protocols.

Table 1: Parameters for Simple Precipitation Synthesis of this compound Nanostructures [1][2]

ParameterNanotubesHierarchical Microparticles
LaCl₃·7H₂O 1 mmol1 mmol
Trisodium Citrate 0.9 mmol1.2 mmol
Oxalic Acid 1.5 mmol1.5 mmol
Solvent 5 mL (Water:Ethanol = 1:1)5 mL (Water:Ethanol = 1:1)
Reaction Time 24 h24 h
Temperature Room TemperatureRoom Temperature
Resulting Morphology Nanotubes (Length: ~1.5 µm, Hole Diameter: ~200 nm)Hierarchical Microparticles

Table 2: Parameters for Reverse Micellar Synthesis of this compound Nanorods [5][6]

ParameterValue
Surfactant System AOT/n-heptane
ω (Water/Surfactant) 5, 8, 10, 12
Temperature Room Temperature
Resulting Morphology Nanorods (Aspect Ratio ~10.2:1)

Biomedical Applications and Relevance to Drug Development

While direct applications of this compound in drug delivery are still emerging, the unique properties of lanthanides offer significant potential.

Bioimaging and Sensing

This compound nanorods exhibit intrinsic fluorescence with an emission maximum at 329 nm.[5][6] This property can be harnessed for sensing applications. For example, a FRET mechanism has been observed between this compound nanorods (as donors) and a naphthalimide derivative (as an acceptor), suggesting their potential for sensing specific molecules in biological systems.[5]

Drug Delivery Considerations

Lanthanide-based nanoparticles are being actively investigated as drug delivery vehicles.[4] Their surfaces can be functionalized to attach targeting ligands and therapeutic agents.[7] Although research on this compound for this purpose is limited, its controlled synthesis into various morphologies provides a platform for further exploration. The biocompatibility and potential toxicity of any new nanomaterial are critical considerations for drug development. Studies on lanthanum oxide nanoparticles have shown some level of cytotoxicity, primarily mediated by reactive oxygen species.[8][9] However, surface modifications with biocompatible polymers can mitigate these effects.[4]

Lanthanum and its Interaction with Cellular Signaling

A crucial aspect for drug development professionals is understanding the interaction of the nanoparticle or its constituent ions with biological pathways. Lanthanum ions (La³⁺) are known to interact with calcium-dependent signaling pathways due to their similar ionic radii to Ca²⁺ but higher charge density.[10][11]

One significant interaction is with the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor that plays a key role in regulating systemic calcium homeostasis. Lanthanum acts as a potent agonist of the CaSR, even in the absence of calcium.[12] This can lead to the modulation of downstream signaling cascades, such as the regulation of parathyroid hormone (PTH) synthesis and secretion.[12]

Signaling Pathway Diagram:

G La3 Lanthanum (La³⁺) CaSR Calcium-Sensing Receptor (CaSR) La3->CaSR activates Gq11 Gq/11 CaSR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release PTH ↓ PTH Synthesis & Secretion Ca_release->PTH MAPK MAPK Pathway PKC->MAPK MAPK->PTH

Figure 3: Simplified signaling pathway of Lanthanum (La³⁺) activating the Calcium-Sensing Receptor (CaSR).

This interaction highlights a potential mechanism by which lanthanum-based nanoparticles, upon dissolution and release of La³⁺ ions, could exert pharmacological effects. This is a critical consideration in the design and evaluation of such nanoparticles for drug delivery and other biomedical applications.

Conclusion

The controlled synthesis of this compound nanostructures offers a versatile platform for creating materials with tailored properties. The simple precipitation and reverse micellar methods provide reproducible protocols for generating nanotubes, hierarchical microparticles, and nanorods. While their direct application in drug delivery is an area of active research, their intrinsic properties and the known biological activity of lanthanum ions present exciting opportunities for the development of novel diagnostic and therapeutic agents. A thorough understanding of their synthesis, characterization, and biological interactions is essential for advancing their use in biomedical applications.

References

Troubleshooting & Optimization

Technical Support Center: Controlling Particle Size in Lanthanum Oxalate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanthanum oxalate (B1200264) precipitation. The following information is designed to help you control particle size and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing particle size in lanthanum oxalate precipitation?

A1: The final particle size of this compound is a result of the interplay between nucleation and crystal growth rates. The primary experimental parameters that you can control to influence particle size include:

  • Precipitation Method: Homogeneous precipitation generally yields larger, more well-defined crystals compared to heterogeneous precipitation.[1][2][3]

  • Reactant Concentration: Higher initial concentrations of lanthanum and oxalate ions can lead to the formation of larger crystals.[1][2]

  • Temperature: Lowering the reaction temperature slows down the precipitation kinetics, favoring crystal growth over nucleation and resulting in larger particles.[1][2]

  • pH: The pH of the solution significantly affects the precipitation process. Quantitative recovery of this compound is typically achieved at a pH of 1.[4]

  • Mixing and Agitation Speed: The rate of mixing influences the local supersaturation of the solution, which in turn affects nucleation and growth.

  • Additives and Complexing Agents: The presence of chelating agents, such as trisodium (B8492382) citrate (B86180), can modify the morphology and size of the particles by controlling the availability of lanthanum ions.[5]

  • Solvent System: The choice of solvent can impact the solubility of the reactants and the final particle morphology. For instance, a mixed solvent system of water and ethanol (B145695) has been used to synthesize hierarchical micro-particles and nano-tubes.[5]

Q2: How can I achieve larger this compound particles?

A2: To obtain larger particles, you should aim for conditions that favor crystal growth over nucleation. This can be achieved by:

  • Employing a homogeneous precipitation method where the precipitating agent is generated slowly within the solution.[1][2][3]

  • Slowing down the precipitation rate by using lower temperatures.[1][2]

  • Increasing the starting concentration of the lanthanum salt solution.[1][2] One study demonstrated that increasing the cerium(III) concentration from 0.01 M to 0.06 M resulted in larger crystals.[1] Similarly, gadolinium(III) oxalate crystals grew up to ~80 μm when the precipitation was slowed down (from 100 to 90 °C) and the starting concentration was increased.[1][2]

  • Optimizing the stirring rate to ensure homogeneity without creating excessive nucleation sites.

Q3: How can I produce smaller, nano-sized this compound particles?

A3: To synthesize smaller or nano-sized particles, you need to promote rapid nucleation. This can be accomplished by:

  • Using a heterogeneous precipitation method with rapid addition of the precipitating agent.[1]

  • Conducting the precipitation at room temperature.[5]

  • Utilizing a reverse micellar method, which has been successful in synthesizing this compound nanorods with an average diameter of 19 nm and an average length of 194 nm.[6]

  • Employing additives like trisodium citrate, which can direct the formation of specific nano-morphologies such as nano-tubes.[5]

Troubleshooting Guide

This guide addresses common problems encountered during this compound precipitation in a question-and-answer format.

Problem 1: The particle size is too small and the product is difficult to filter.

  • Question: My this compound precipitate consists of very fine particles, making it difficult to filter and handle. How can I increase the particle size?

  • Answer: This issue typically arises from a high nucleation rate. To favor the growth of larger crystals, consider the following adjustments:

    • Switch to Homogeneous Precipitation: Instead of directly adding oxalic acid, generate the oxalate ions in situ. The thermal decomposition of oxamic acid is a proven method for the homogeneous precipitation of lanthanide oxalates, leading to well-developed microcrystals.[1][2]

    • Lower the Reaction Temperature: Reducing the temperature will slow down the reaction kinetics, allowing more time for crystal growth. For example, slowing the precipitation of cerium oxalate by decreasing the temperature from 100°C to 90°C resulted in larger crystals.[1][2]

    • Increase Reactant Concentration: A higher initial concentration of the lanthanum solution can promote the growth of larger crystals.[1][2]

    • Optimize Stirring: Reduce the agitation speed to decrease the rate of nucleation. A study on lanthanum oxide synthesis from this compound used an agitation speed of 400 rpm.[7]

Problem 2: The particle morphology is irregular and not uniform.

  • Question: The this compound particles I've synthesized have an irregular shape and a wide size distribution. How can I achieve a more uniform morphology?

  • Answer: A lack of uniformity often points to inconsistent precipitation conditions. To improve morphological control:

    • Control Supersaturation: Employing a homogeneous precipitation method provides better control over the supersaturation of the solution, leading to more uniform crystal growth.[1][3]

    • Use a Complexing Agent: Additives like trisodium citrate can chelate lanthanum ions, controlling their release and leading to the formation of more uniform, hierarchical structures.[5]

    • Optimize the Solvent System: A mixed solvent system, such as water and ethanol, can influence the morphology of the resulting particles.[5]

    • Ensure Homogeneous Mixing: Ensure that the reactants are mixed thoroughly and at a controlled rate to maintain uniform conditions throughout the reaction vessel.

Problem 3: The product yield is lower than expected.

  • Question: I am not getting the expected yield of this compound. What could be the cause?

  • Answer: Low yield can be due to incomplete precipitation or loss of product during workup. Consider these factors:

    • Check the pH: The pH of the solution is crucial for quantitative precipitation. For lanthanide oxalates, a pH of 1 has been shown to result in quantitative recovery (more than 97%).[4]

    • Ensure Sufficient Precipitant: Verify that you are using a stoichiometric excess of the oxalate source.

    • Allow Sufficient Reaction Time: Ensure the precipitation reaction is allowed to proceed to completion. In some protocols, the solution is sealed and left for 24 hours to ensure complete precipitation.[5]

    • Minimize Losses During Washing: this compound has low solubility, but excessive washing with large volumes of water can lead to some product loss. Wash the precipitate with distilled water a few times, but avoid overly extensive washing.[1][2][5]

Quantitative Data Summary

The following tables summarize the effect of key experimental parameters on the particle size of lanthanide oxalates based on available literature.

Table 1: Effect of Temperature and Concentration on Lanthanide Oxalate Particle Size

LanthanideTemperature (°C)Initial ConcentrationResulting Particle Size/MorphologyReference
Cerium(III)1000.01 MSmaller particles with lower shape anisotropy[1]
Cerium(III)1000.06 MLarger crystals[1]
Gadolinium(III)900.5 MLarge crystals, up to ~80 µm[1][2]
Various1000.15 MWell-developed microcrystals, up to 50 µm for Gd[1][2]

Table 2: Effect of Additives on this compound Morphology

Additive (Complexing Agent)AmountSolvent SystemResulting MorphologyReference
Trisodium Citrate (Na₃Cit)0.9 mmolWater:Ethanol (1:1)Nano-tubes (length ~1.5 µm, hole diameter ~200 nm)[5]
Trisodium Citrate (Na₃Cit)1.2 mmolWater:Ethanol (1:1)Hierarchical micro-particles[5]

Experimental Protocols

Protocol 1: Homogeneous Precipitation of Lanthanide Oxalates using Oxamic Acid

This protocol is adapted from a method for synthesizing well-developed microcrystals of lanthanide oxalates.[1][2]

  • Preparation of Reactant Solutions:

    • Prepare a 0.2 M solution of the desired lanthanide nitrate (B79036) (e.g., La(NO₃)₃·6H₂O) in distilled water.

    • Prepare a 0.2 M solution of oxamic acid in distilled water. It may be necessary to heat the solution to 40°C to fully dissolve the oxamic acid.[1][2]

  • Precipitation:

    • In a 50 mL round-bottom flask, combine 25 mL of the 0.2 M oxamic acid solution with 10 mL of the 0.2 M lanthanide nitrate solution.

    • Mix the solution with a magnetic stirrer at 500 rpm.

    • Heat the solution to 100°C and maintain this temperature for 2 hours. Use a condenser to prevent solvent evaporation.[1][2]

  • Product Recovery:

    • After the reaction is complete, allow the solution to cool to room temperature.

    • Wash the precipitate twice with distilled water, using centrifugation (5000 rpm for 5 minutes) to separate the solid.[1][2]

    • Dry the precipitate overnight in an oven at 40°C.[1][2]

Protocol 2: Synthesis of this compound Nano-tubes and Hierarchical Micro-particles

This protocol, adapted from a study on morphological control, uses trisodium citrate as a complexing agent.[5]

  • Preparation of Reactant Solutions:

    • Prepare a mixed solvent of water and ethanol in a 1:1 volume ratio.

    • Dissolve 1 mmol of LaCl₃·6H₂O in 5 mL of the mixed solvent.

    • Prepare an aqueous solution of trisodium citrate (Na₃Cit). The amount will determine the final morphology (0.9 mmol for nano-tubes, 1.2 mmol for hierarchical micro-particles).[5]

    • Prepare a solution of 1.5 mmol of oxalic acid (H₂C₂O₄).

  • Precipitation:

    • Add the aqueous solution of Na₃Cit to the lanthanum chloride solution.

    • Stir the solution at room temperature for 30 minutes.

    • Add the oxalic acid solution to the mixture.

    • Stir for an additional 10 minutes. A white colloidal solution will form.[5]

  • Aging and Product Recovery:

    • Transfer the colloidal solution to a beaker, seal it, and let it stand for 24 hours.[5]

    • Wash the resulting precipitate several times with distilled water.

    • Dry the product at 80°C for 6 hours.[5]

Visualizations

Troubleshooting_Workflow cluster_small Solutions for Small Particles cluster_morphology Solutions for Non-uniform Morphology start Problem: Undesired Particle Size/Morphology q1 Is the particle size too small? start->q1 q2 Is the morphology non-uniform? q1->q2 No s1 Decrease Temperature q1->s1 Yes m1 Use Homogeneous Precipitation q2->m1 Yes end Achieved Desired Particle Characteristics q2->end No s2 Increase Reactant Concentration s1->s2 s3 Use Homogeneous Precipitation s2->s3 s4 Reduce Stirring Speed s3->s4 s4->q2 m2 Add a Complexing Agent (e.g., Trisodium Citrate) m1->m2 m3 Ensure Uniform Mixing m2->m3 m3->end

Caption: Troubleshooting workflow for controlling particle size and morphology.

Experimental_Workflow_Homogeneous prep Prepare 0.2M Lanthanum Nitrate and 0.2M Oxamic Acid Solutions mix Mix Solutions in Flask with Magnetic Stirring (500 rpm) prep->mix heat Heat to 100°C for 2 hours (with condenser) mix->heat cool Cool to Room Temperature heat->cool wash Wash Precipitate Twice with Distilled Water (Centrifuge) cool->wash dry Dry Precipitate at 40°C Overnight wash->dry product Obtain Well-Developed Microcrystals dry->product

Caption: Experimental workflow for homogeneous precipitation of this compound.

References

Technical Support Center: Synthesis of Lanthanum Oxalate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the agglomeration of lanthanum oxalate (B1200264) nanoparticles during synthesis.

Troubleshooting Guide: Preventing Agglomeration

Agglomeration is a common challenge in nanoparticle synthesis, leading to larger particle sizes, broader size distributions, and altered material properties. This guide provides a systematic approach to troubleshoot and prevent the agglomeration of lanthanum oxalate nanoparticles.

Problem: Visible Precipitates or Cloudiness in the Reaction Mixture

This often indicates uncontrolled, rapid precipitation and subsequent agglomeration.

Troubleshooting Steps:

  • Reduce Precursor Concentration: High concentrations of lanthanum salts and oxalate precursors can lead to rapid nucleation and uncontrolled growth. Try reducing the concentration of both solutions.

  • Slow Down the Addition Rate: Add the precipitating agent (e.g., oxalic acid or ammonium (B1175870) oxalate) dropwise to the lanthanum salt solution under vigorous stirring. This ensures a more homogeneous reaction environment and controlled particle growth.

  • Optimize Stirring Speed: Inadequate stirring can result in localized high concentrations of reactants, promoting agglomeration. Conversely, excessively vigorous stirring can introduce turbulence that may also lead to particle collisions and aggregation. Experiment with different stirring speeds to find the optimal mixing condition.

  • Control the Temperature: Temperature influences both the solubility of the precursors and the kinetics of the precipitation reaction. Lowering the reaction temperature can slow down the reaction rate, allowing for more controlled particle formation.

Problem: Broad Particle Size Distribution Observed in Characterization (e.g., DLS, TEM)

A wide range of particle sizes suggests that nucleation and growth are not well-separated or that Ostwald ripening is occurring.

Troubleshooting Steps:

  • Introduce a Capping Agent or Surfactant: These molecules adsorb to the surface of the nanoparticles, providing a protective layer that prevents them from sticking together. Common choices include Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Cetyltrimethylammonium bromide (CTAB), and Sodium dodecyl sulfate (B86663) (SDS).[1] The optimal concentration of the surfactant needs to be determined experimentally.

  • Utilize a Complexing Agent: A complexing agent, such as trisodium (B8492382) citrate (B86180), can chelate the lanthanum ions, controlling their release and leading to more uniform particle growth.[2][3]

  • Adjust the pH of the Reaction Medium: The surface charge of the nanoparticles is highly dependent on the pH of the solution. By adjusting the pH, you can increase the electrostatic repulsion between particles, thereby preventing agglomeration.[4][5] The optimal pH needs to be determined for your specific system, but generally, moving away from the isoelectric point will increase stability.

Problem: Poor Reproducibility Between Batches

Inconsistent results often stem from small variations in experimental conditions.

Troubleshooting Steps:

  • Standardize All Parameters: Precisely control and document all experimental parameters, including precursor concentrations, volumes, addition rates, stirring speed, temperature, and reaction time.

  • Ensure Purity of Reagents: Impurities in the reagents can act as nucleation sites or interfere with the action of surfactants, leading to inconsistent results. Use high-purity reagents and deionized water.

  • Control the Aging Process: The duration and conditions of the post-precipitation aging step can significantly impact particle size and morphology. Ensure this step is consistent across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of agglomeration in this compound nanoparticle synthesis?

A1: Agglomeration is primarily caused by the high surface energy of the nanoparticles, which drives them to reduce their surface area by clumping together. This process is influenced by factors such as high precursor concentration, rapid reaction kinetics, improper mixing, and unfavorable solution chemistry (e.g., pH near the isoelectric point).

Q2: How do I choose the right surfactant to prevent agglomeration?

A2: The choice of surfactant depends on the solvent system and the desired surface properties of the nanoparticles.

  • Non-ionic surfactants like PVP and PEG are often used in aqueous and alcoholic solutions and provide steric hindrance to prevent agglomeration.

  • Ionic surfactants like CTAB (cationic) and SDS (anionic) can be effective in aqueous solutions by inducing electrostatic repulsion between particles. The selection should be based on experimental screening to find the surfactant that provides the best stability for your specific system.

Q3: What is the role of pH in controlling agglomeration?

A3: The pH of the solution determines the surface charge of the this compound nanoparticles. When the pH is far from the isoelectric point (the pH at which the net surface charge is zero), the nanoparticles will have a significant positive or negative charge. This leads to strong electrostatic repulsion between the particles, which overcomes the attractive van der Waals forces and prevents agglomeration.[4][5]

Q4: Can ultrasonication be used to redisperse agglomerated nanoparticles?

A4: Yes, ultrasonication can be used to break up soft agglomerates that are held together by weak van der Waals forces. However, it is often a temporary solution, and the particles may re-agglomerate once the sonication is stopped if the underlying cause of instability is not addressed. It is more effective to prevent agglomeration during the synthesis process itself. For hard agglomerates formed by chemical bonds, ultrasonication may not be effective.

Q5: What characterization techniques are best for assessing agglomeration?

A5:

  • Dynamic Light Scattering (DLS): Provides a quick assessment of the hydrodynamic diameter of the particles in a suspension. A large particle size or a high polydispersity index (PDI) can indicate agglomeration.

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Allow for direct visualization of the nanoparticles, providing information on their size, shape, and state of aggregation.

  • Zeta Potential Measurement: Measures the surface charge of the nanoparticles, which is an indicator of their colloidal stability. A high absolute zeta potential value (typically > ±30 mV) suggests good stability and less tendency to agglomerate.

Data Presentation

Table 1: Effect of Synthesis Parameters on this compound Nanoparticle Agglomeration

ParameterConditionExpected Effect on AgglomerationRationale
Precursor Concentration HighIncreased AgglomerationPromotes rapid nucleation and uncontrolled growth.
LowDecreased AgglomerationAllows for more controlled particle formation.
Addition Rate of Precipitant FastIncreased AgglomerationCreates localized high concentrations, leading to non-uniform growth.
Slow (Dropwise)Decreased AgglomerationEnsures homogeneous mixing and controlled precipitation.
pH Near Isoelectric PointIncreased AgglomerationMinimal electrostatic repulsion between particles.[4]
Far from Isoelectric PointDecreased AgglomerationHigh surface charge leads to strong electrostatic repulsion.[5]
Surfactant/Capping Agent AbsentIncreased AgglomerationNo protective barrier to prevent particle-particle interaction.
Present (Optimal Conc.)Decreased AgglomerationProvides steric or electrostatic stabilization.[1]
Temperature HighCan Increase or DecreaseHigher temperature can increase reaction rate (more agglomeration) or increase solubility and mobility (less agglomeration). Effect is system-dependent.
LowGenerally Decreased AgglomerationSlower reaction kinetics allow for more controlled growth.
Stirring Speed Too Low / Too HighIncreased AgglomerationInadequate mixing or excessive turbulence can promote particle collisions.
OptimalDecreased AgglomerationEnsures homogeneous reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles with Trisodium Citrate

This protocol is adapted from a method for synthesizing this compound hierarchical micro- and nano-structures and is designed to control agglomeration through the use of a complexing agent.[2][3]

Materials:

  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Prepare Lanthanum Solution: Dissolve 1 mmol of LaCl₃·7H₂O in a 1:1 (v/v) mixture of deionized water and ethanol.

  • Add Complexing Agent: To the lanthanum solution, add a specific molar ratio of an aqueous solution of trisodium citrate (e.g., 0.5 to 1.5 mmol) while stirring continuously.

  • Stir the Mixture: Continue stirring the solution at room temperature for at least 30 minutes to ensure the formation of the lanthanum-citrate complex.

  • Initiate Precipitation: Slowly add a stoichiometric amount of an aqueous solution of oxalic acid to the mixture under vigorous stirring.

  • Age the Precipitate: Continue stirring for a designated period (e.g., 1-2 hours) to allow for the controlled growth of the nanoparticles.

  • Isolate the Nanoparticles: Collect the precipitate by centrifugation or filtration.

  • Wash the Nanoparticles: Wash the collected nanoparticles several times with deionized water and then with ethanol to remove unreacted precursors and byproducts.

  • Dry the Product: Dry the final product in an oven at a low temperature (e.g., 60-80 °C) to obtain the this compound nanoparticle powder.

Mandatory Visualization

ExperimentalWorkflow cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_processing Post-Processing cluster_characterization Characterization La_sol Prepare Lanthanum Salt Solution Mix Mix Lanthanum and Surfactant/Complexing Agent La_sol->Mix Ox_sol Prepare Oxalate Precipitant Solution Precipitate Slowly Add Oxalate Solution with Stirring Ox_sol->Precipitate Surf_sol Prepare Surfactant/ Complexing Agent Solution Surf_sol->Mix Mix->Precipitate Age Age the Precipitate Precipitate->Age Wash Wash Nanoparticles (Centrifugation/Filtration) Age->Wash Dry Dry Nanoparticles Wash->Dry DLS DLS (Size Distribution) Dry->DLS TEM TEM/SEM (Morphology) Dry->TEM Zeta Zeta Potential (Stability) Dry->Zeta

Caption: Experimental workflow for the synthesis of this compound nanoparticles.

AgglomerationFactors cluster_causes Causes of Agglomeration cluster_prevention Prevention Strategies High_Conc High Precursor Concentration Agglomeration Agglomeration High_Conc->Agglomeration Fast_Kinetics Rapid Reaction Kinetics Fast_Kinetics->Agglomeration Low_Repulsion Low Electrostatic Repulsion (pH near IEP) Low_Repulsion->Agglomeration No_Stabilizer Absence of Stabilizers No_Stabilizer->Agglomeration Control_Conc Control Precursor Concentration Control_Conc->Agglomeration Control_Rate Control Addition Rate & Temperature Control_Rate->Agglomeration Adjust_pH Adjust pH Adjust_pH->Agglomeration Add_Surfactant Add Surfactants/ Capping Agents Add_Surfactant->Agglomeration

Caption: Factors contributing to nanoparticle agglomeration and prevention strategies.

References

Technical Support Center: Optimizing Calcination Temperature of Lanthanum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the calcination of lanthanum oxalate (B1200264) to produce lanthanum oxide.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete conversion to Lanthanum Oxide (La₂O₃) 1. Calcination temperature is too low.2. Dwell time at the final temperature is insufficient.3. Heating rate is too rapid, not allowing for complete decomposition of intermediates.1. Increase the final calcination temperature. Studies suggest a temperature of at least 800°C is often required for complete conversion.[1]2. Increase the dwell time at the final calcination temperature to 2-4 hours.3. Employ a slower heating rate (e.g., 5-10°C/min) to ensure the complete decomposition of intermediate species like lanthanum dioxycarbonate (La₂O₂CO₃).[2]
Final product is gray or black 1. Incomplete combustion of the oxalate precursor, resulting in residual carbon.2. Insufficient oxygen in the furnace atmosphere.1. Ensure an adequate supply of air or oxygen during calcination. A gentle flow of air can facilitate the complete combustion of organic residues.[2]2. If calcining in an inert atmosphere is necessary, consider a two-step process: an initial lower temperature step in an inert atmosphere to decompose the oxalate, followed by a higher temperature step in an oxidizing atmosphere to remove residual carbon.[2]
La₂O₃ powder is highly agglomerated 1. High calcination temperatures can lead to sintering and particle growth.2. Rapid heating rates can cause localized overheating.1. Optimize the calcination temperature to the minimum required for complete conversion to avoid excessive sintering. This can be determined through systematic experiments.2. Use a slower heating rate to ensure uniform temperature distribution throughout the sample.[2]
Inconsistent results between batches 1. Variation in the purity or hydration state of the initial lanthanum oxalate.2. Inconsistent furnace conditions (temperature uniformity, atmosphere).1. Ensure the starting this compound is of consistent purity and hydration state. Characterize the precursor using techniques like TGA before calcination.2. Calibrate and regularly check the furnace for temperature accuracy and uniformity. Ensure a consistent atmosphere for each run.

Frequently Asked Questions (FAQs)

Q1: What are the typical stages of thermal decomposition for this compound decahydrate (B1171855)?

A1: The thermal decomposition of this compound decahydrate (La₂(C₂O₄)₃·10H₂O) typically occurs in several stages:

  • Dehydration: The loss of water molecules occurs in steps, generally between 86°C and 360°C.[3]

  • Decomposition to Intermediates: Anhydrous this compound decomposes to form various intermediates. The formation of lanthanum dioxycarbonate (La₂O₂CO₃) is a key step, occurring at temperatures around 400-500°C.[1][4]

  • Formation of Lanthanum Oxide: The final conversion to lanthanum oxide (La₂O₃) typically occurs at temperatures ranging from 600°C to over 800°C.[1][5]

Q2: What is the optimal calcination temperature to obtain pure lanthanum oxide?

A2: The optimal calcination temperature can vary depending on factors like the desired particle size and crystallinity. However, to ensure complete conversion to La₂O₃, temperatures of 800°C or higher are often recommended.[1] Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for determining the precise temperature for a specific experimental setup.

Q3: How does the calcination temperature affect the properties of the resulting lanthanum oxide nanoparticles?

A3: The calcination temperature significantly influences the physical properties of the La₂O₃ nanoparticles. Generally, higher calcination temperatures lead to:

  • Increased crystallinity: The crystal structure becomes more ordered.

  • Larger crystallite size: The individual crystals within the powder grow larger.

  • Decreased lattice strain. [6]

  • Potential for agglomeration: Higher temperatures can cause particles to fuse together.[2]

Q4: What is a typical experimental protocol for determining the optimal calcination temperature?

A4: A common method involves using Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA). A small sample of this compound is heated at a constant rate in a controlled atmosphere, and the weight loss is continuously monitored as a function of temperature. The resulting TGA curve shows distinct steps corresponding to the different decomposition stages, allowing for the identification of the temperature at which the final, stable lanthanum oxide is formed.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the thermal decomposition profile of this compound and identify the temperature range for complete conversion to lanthanum oxide.

Materials and Equipment:

  • This compound hydrate (B1144303) (La₂(C₂O₄)₃·nH₂O)

  • Thermogravimetric Analyzer (TGA) with Differential Thermal Analysis (DTA) capability

  • Sample pans (e.g., alumina, platinum)

  • Inert gas (e.g., Nitrogen) and/or oxidizing gas (e.g., Air) supply

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the this compound sample into a TGA pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with the desired gas (e.g., nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min).

  • Program the TGA to heat the sample from room temperature to 1000°C at a controlled heating rate (e.g., 10°C/min).

  • Record the weight loss (TGA curve) and the temperature difference (DTA curve) as a function of temperature.

  • Analyze the resulting curves to identify the temperature ranges for dehydration, intermediate formation, and the final conversion to stable La₂O₃.

Data Presentation

Table 1: Thermal Decomposition Stages of this compound Decahydrate
Decomposition Stage Temperature Range (°C) Process Intermediate/Final Product
186 - 360DehydrationLa₂(C₂O₄)₃
2~400 - 600Decomposition of OxalateLa₂O₂CO₃[4][5]
3>600 - 800+Decomposition of DioxycarbonateLa₂O₃[1][5]

Note: The exact temperatures can vary depending on the experimental conditions such as heating rate and atmosphere.

Table 2: Effect of Calcination Temperature on La₂O₃ Nanoparticle Properties
Calcination Temperature (°C) Average Crystallite Size (nm) Crystallinity
750~25-35Hexagonal Phase
900Increases with temperatureIncreased
1000Increases with temperatureFurther Increased

Data synthesized from multiple sources indicating general trends.[6]

Visualizations

experimental_workflow cluster_precursor Precursor Preparation & Characterization cluster_calcination Calcination Process cluster_product Product Characterization start Start: this compound Precursor tga_dta Thermal Analysis (TGA/DTA) start->tga_dta xrd_pre XRD Analysis of Precursor start->xrd_pre calcination Calcination at Optimized Temperature tga_dta->calcination Determine Temp. furnace Furnace (Controlled Atmosphere & Heating Rate) calcination->furnace xrd_post XRD Analysis of La₂O₃ furnace->xrd_post sem SEM for Morphology furnace->sem end End: Characterized La₂O₃ xrd_post->end sem->end

Caption: Experimental workflow for optimizing the calcination of this compound.

troubleshooting_logic cluster_incomplete Incomplete Conversion cluster_color Off-Color (Gray/Black) cluster_agglomeration High Agglomeration start Problem with Calcined Product q_temp Is Temp. ≥ 800°C? start->q_temp Check Conversion q_atm Is Atmosphere Oxidizing? start->q_atm Check Color q_rate Is Heating Rate Slow? start->q_rate Check Agglomeration s_inc_temp Increase Temperature q_temp->s_inc_temp No q_time Is Dwell Time ≥ 2h? q_temp->q_time Yes s_inc_time Increase Dwell Time q_time->s_inc_time No s_air Introduce Air/O₂ Flow q_atm->s_air No s_slow_rate Decrease Heating Rate q_rate->s_slow_rate No

References

Technical Support Center: Lanthanum Oxalate Precipitation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanthanum oxalate (B1200264) precipitation. The content focuses on the critical role of pH in the kinetics and outcome of the precipitation process.

Troubleshooting Guides

Issue EncounteredPotential pH-Related CauseRecommended Solution
Low Precipitation Yield The pH of the solution is too acidic, leading to incomplete precipitation of lanthanum oxalate.Adjust the pH to the optimal range of 1.0-2.0. At a pH of 1.0, quantitative recovery of over 97% can be achieved.[1] A pH of 2.0 has also been shown to yield a high recovery of 98.67% at 60°C.[2][3]
Precipitate Redissolves A decrease in pH to acidic conditions after initial precipitation can cause the this compound to redissolve.Monitor the pH throughout the experiment and maintain it within the optimal range. Acidic conditions can lead to the reprecipitation of rare earth oxalates if the pH drops.
Formation of Fine Particles While not explicitly detailed in the provided search results, in precipitation chemistry, a very high pH can sometimes lead to rapid nucleation and the formation of smaller particles, which can be difficult to filter.Carefully control the pH to remain within the optimal 1.0-2.0 range to encourage crystal growth over excessive nucleation.
Inconsistent Results Fluctuations in pH during the precipitation process.Utilize a pH meter for continuous monitoring and make gradual adjustments. For highly sensitive experiments, consider using a buffered solution or a pH-stat apparatus.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating this compound?

A1: The optimal pH for the quantitative precipitation of this compound is in the acidic range of 1.0 to 2.0. Research has demonstrated that at a pH of 1.0, a recovery of over 97% can be achieved.[1] Other studies have also shown high recovery rates, such as 98.67%, at a pH of 2.0 and a temperature of 60°C.[2][3]

Q2: How does a low pH affect this compound precipitation?

A2: A pH below the optimal range can significantly reduce the precipitation efficiency. In highly acidic solutions, the oxalate ions are protonated, which decreases the concentration of free oxalate available to react with lanthanum ions, thus leading to incomplete precipitation.

Q3: Can this compound be precipitated at a neutral or basic pH?

A3: While lanthanum can bind to oxalate in a pH range comparable to that of the intestine, the controlled precipitation for quantitative analysis and material synthesis is typically carried out in an acidic medium (pH 1.0-2.0) to ensure the selective and complete precipitation of this compound.[4]

Q4: What is the "Precipitation from Homogeneous Solution" (PFHS) method for this compound?

A4: The PFHS method is a technique that generates the precipitating agent (oxalate ions) slowly and uniformly throughout the solution. This is often achieved by the hydrolysis of a substance like diethyl oxalate at an elevated temperature. This method promotes the growth of larger, more perfect crystals. For this compound, this has been successfully performed at a pH of 1.2.[5]

Data Presentation

pHTemperature (°C)Lanthanum Recovery (%)Reference
1.0Not Specified> 97[1]
1.0, 1.5, 2.060, 80, 90Varied with temperature[2][3]
2.06098.67[2][3]
1.2120 (for PFHS)Not specified, but used for quantitative analysis[5]

Experimental Protocols

Methodology for pH-Controlled this compound Precipitation

This protocol is based on methodologies described in the literature.[2][3]

  • Preparation of Lanthanum Solution: Prepare a solution containing the lanthanum salt (e.g., lanthanum nitrate (B79036) or a solution derived from a spent catalyst).

  • Initial pH Adjustment: Transfer a known volume of the lanthanum solution to a reaction vessel equipped with a magnetic stirrer and a pH meter.

  • Precipitation: While stirring, add a solution of oxalic acid (e.g., 0.5 M) to the lanthanum solution.

  • pH Control: Carefully monitor the pH of the mixture. Adjust and maintain the pH at the desired level (e.g., 1.0, 1.5, or 2.0) by the dropwise addition of a suitable acid or base (e.g., nitric acid or ammonium (B1175870) hydroxide).

  • Reaction Conditions: Maintain the desired reaction temperature (e.g., 60°C) for a specified duration (e.g., 2 hours) with continuous stirring to ensure complete precipitation.

  • Separation and Drying: After the reaction is complete, filter the precipitate using appropriate filter paper. Wash the precipitate with deionized water to remove any soluble impurities. Dry the collected this compound precipitate in an oven at 90°C.

  • Analysis: The dried precipitate can then be weighed for yield calculation and further characterized using techniques such as X-ray Diffraction (XRD) and X-ray Fluorescence (XRF). The filtrate can be analyzed using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the amount of unprecipitated lanthanum.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_reaction Precipitation cluster_analysis Analysis La_Solution Lanthanum Solution Mixing Mixing and Stirring La_Solution->Mixing Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Mixing pH_Control pH Control (1.0 - 2.0) Mixing->pH_Control Heating Heating (e.g., 60°C for 2h) pH_Control->Heating Filtration Filtration & Washing Heating->Filtration Drying Drying (90°C) Filtration->Drying Product This compound Precipitate Drying->Product

Caption: Experimental workflow for pH-controlled precipitation of this compound.

logical_relationships cluster_ph_conditions pH Conditions cluster_outcomes Precipitation Outcomes Low_pH Low pH (<1.0) Incomplete_Precipitation Incomplete Precipitation (Low Yield) Low_pH->Incomplete_Precipitation Optimal_pH Optimal pH (1.0-2.0) Quantitative_Precipitation Quantitative Precipitation (High Yield) Optimal_pH->Quantitative_Precipitation Good_Crystallinity Good Crystallinity Optimal_pH->Good_Crystallinity High_pH High pH (>2.0) Potential_Fine_Particles Potential for Fine Particles (Rapid Nucleation) High_pH->Potential_Fine_Particles

References

Technical Support Center: Lanthanum Oxalate Morphology Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for controlling the morphology of lanthanum oxalate (B1200264) using surfactants.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of lanthanum oxalate in the presence of surfactants.

Question Possible Cause(s) Suggested Solution(s)
Why did I obtain an amorphous precipitate instead of crystalline particles? 1. Precipitation rate is too fast: Rapid addition of the oxalate precursor can lead to rapid nucleation and prevent ordered crystal growth.[1] 2. Incorrect pH: The pH of the solution can influence the stability of the surfactant-lanthanum complex and the crystallization process.[2] 3. Inadequate surfactant concentration: Too little surfactant may not provide sufficient surface coverage to direct crystal growth.1. Employ a homogeneous precipitation method: Use a precursor like diethyl oxalate or oxamic acid that slowly hydrolyzes to release oxalate ions, thereby reducing the rate of precipitation.[1][3] 2. Optimize pH: Adjust the pH of the reaction mixture. For many syntheses, a slightly acidic to neutral pH is optimal. Ensure the pH is compatible with your chosen surfactant. 3. Increase surfactant concentration: Incrementally increase the surfactant concentration to find the optimal level for morphology control.
My particles are heavily agglomerated. How can I improve dispersion? 1. Insufficient surfactant: The amount of surfactant may be below the critical micelle concentration (CMC) or insufficient to stabilize individual particles. 2. Ineffective stirring: Poor mixing can lead to localized areas of high supersaturation and subsequent agglomeration. 3. Solvent incompatibility: The chosen solvent system may not be optimal for the surfactant, leading to poor dispersion.1. Increase surfactant concentration: Ensure the surfactant concentration is sufficient to prevent particle aggregation.[4] 2. Improve mixing: Use vigorous and consistent stirring throughout the precipitation process. 3. Modify the solvent system: For instance, using a mixed solvent system like water and ethanol (B145695) can sometimes improve particle dispersion and influence morphology.[5][6]
The particle morphology is not what I expected (e.g., spheres instead of rods). What went wrong? 1. Wrong type of surfactant: Different classes of surfactants (anionic, cationic, non-ionic) interact differently with crystal faces, leading to different morphologies.[7][8] 2. Incorrect water-to-surfactant ratio (w/o microemulsions): In reverse micellar systems, this ratio is critical in defining the size and shape of the aqueous nanocores where precipitation occurs.[9] 3. Presence of interfering ions: Contaminant ions can interfere with the surfactant's ability to selectively adsorb to crystal faces.1. Select a different surfactant: Refer to the data summary table below to choose a surfactant known to produce the desired morphology. 2. Adjust the water-to-surfactant ratio: Systematically vary the molar ratio of water to surfactant to control the nanoreactor size and shape. 3. Use high-purity reagents: Ensure all precursors and solvents are of high purity to avoid unintended effects on crystal growth.
How can I control the size of the this compound particles? 1. Precipitation rate: Slower precipitation generally leads to larger, more well-defined crystals.[1] 2. Surfactant concentration: Increasing surfactant concentration can sometimes lead to smaller particles due to the stabilization of more nuclei.[4] 3. Reaction temperature: Temperature affects both the solubility of this compound and the kinetics of crystal growth.1. Control the rate of precursor addition: Use a syringe pump for slow, controlled addition of the oxalate solution or use a homogeneous precipitation method.[1] 2. Vary the surfactant concentration: Experiment with different surfactant concentrations to find the desired particle size. 3. Adjust the reaction temperature: Perform the synthesis at different temperatures to modulate the growth kinetics.

Data Presentation: Influence of Surfactants on this compound Morphology

The following table summarizes quantitative data from various studies on the effect of different surfactants on the morphology and size of this compound particles.

Surfactant TypeSurfactant ExampleResulting MorphologyParticle Size/DimensionsKey Experimental Conditions
Anionic Sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT)NanorodsAspect Ratio: 10.2:1Reverse micellar method in n-heptane; varied water-to-surfactant molar ratio (ω).[9][10]
Anionic (Complexing Agent) Trisodium Citrate (B86180) (Na₃Cit)Hierarchical micro-particles or NanotubesNanotubes: ~1.5 µm length, ~200 nm hole diameterPrecipitation in a 1:1 water/ethanol mixed solvent; morphology dependent on Na₃Cit concentration.[5][6]
Non-ionic Span 83Spherical particlesNot specifiedEmulsion liquid membrane system.[6]
Polymeric (related application) Polyethylene (B3416737) Glycol (PEG)Nanoparticles (for La₂O₃)~12 nmSol-gel method for lanthanum oxide synthesis. PEG can relieve agglomeration.[11][12]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for synthesizing this compound with controlled morphology.

Protocol 1: Synthesis of this compound Nanorods using AOT Surfactant

This protocol is based on the reverse micellar method.[9]

Materials:

  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Sodium bis(2-ethylhexyl) sulfosuccinate (AOT)

  • n-heptane

  • Deionized water

Procedure:

  • Prepare two separate AOT/n-heptane solutions at the desired concentration (e.g., 0.1 M).

  • In the first solution, create a reverse micellar solution by adding an aqueous solution of LaCl₃.

  • In the second solution, create a separate reverse micellar solution by adding an aqueous solution of oxalic acid.

  • The size of the water droplets can be controlled by adjusting the molar ratio of water to AOT (ω).

  • Mix the two reverse micellar solutions under vigorous stirring.

  • Allow the reaction to proceed for a specified time (e.g., 24 hours) at room temperature.

  • The resulting precipitate (this compound nanorods) can be collected by centrifugation.

  • Wash the precipitate multiple times with a suitable solvent (e.g., ethanol) to remove residual surfactant.

  • Dry the final product under vacuum or at a low temperature.

Protocol 2: Synthesis of this compound Hierarchical Structures using Trisodium Citrate

This protocol is based on a precipitation method in a mixed solvent system.[5][6]

Materials:

  • Lanthanum(III) chloride hexahydrate (LaCl₃·6H₂O)

  • Trisodium citrate dihydrate (Na₃Cit·2H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare a mixed solvent of deionized water and ethanol in a 1:1 volume ratio.

  • Dissolve 1 mmol of LaCl₃·6H₂O in 5 mL of the mixed solvent.

  • Add an aqueous solution of Na₃Cit to the lanthanum chloride solution (e.g., 0.9 mmol for nanotubes, 1.2 mmol for hierarchical micro-particles).

  • Stir the solution at room temperature for 30 minutes.

  • Add 1.5 mmol of H₂C₂O₄ to the solution while stirring.

  • After 10 minutes of stirring, transfer the resulting colloidal solution to a beaker and seal it for 24 hours.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product several times with distilled water.

  • Dry the final product at 80°C for 6 hours.

Mandatory Visualizations

Experimental Workflows and Logical Relationships

G cluster_prep Precursor Preparation cluster_reaction Reaction Step cluster_post Post-Processing P1 Lanthanum Salt Solution (e.g., LaCl₃) R1 Mixing under Controlled Conditions (Stirring, Temperature) P1->R1 P2 Oxalate Precursor Solution (e.g., H₂C₂O₄) P2->R1 P3 Surfactant Solution (e.g., AOT in n-heptane) P3->R1 C1 Aging / Crystallization R1->C1 C2 Separation (Centrifugation / Filtration) C1->C2 C3 Washing C2->C3 C4 Drying C3->C4 End Characterization (SEM, XRD, etc.) C4->End

Caption: General experimental workflow for surfactant-assisted synthesis of this compound.

G cluster_types Surfactant Type cluster_morphologies Resulting Morphology SA Surfactant Addition Anionic Anionic (e.g., AOT, Na₃Cit) SA->Anionic NonIonic Non-ionic (e.g., Span 83) SA->NonIonic Polymeric Polymeric (e.g., PEG) SA->Polymeric Cationic Cationic (e.g., CTAB) SA->Cationic Rods Nanorods / Nanotubes Anionic->Rods Spheres Spheres / Micro-particles NonIonic->Spheres Aggregates Reduced Agglomeration Polymeric->Aggregates In related systems Cationic->Rods For La₂O₃ precursor

Caption: Influence of different surfactant types on this compound morphology.

G Start La³⁺ and C₂O₄²⁻ ions in solution Nucleation Nucleation of This compound Start->Nucleation Growth Isotropic Crystal Growth (No Surfactant) Nucleation->Growth Surfactant Surfactant Molecules Adsorb to Crystal Faces Nucleation->Surfactant Final_Iso Irregular or Polydisperse Particles Growth->Final_Iso Anisotropic_Growth Anisotropic Growth: Growth inhibited on some faces, promoted on others Surfactant->Anisotropic_Growth Final_Aniso Controlled Morphology (e.g., Nanorods, Nanotubes) Anisotropic_Growth->Final_Aniso

Caption: Proposed mechanism for surfactant-mediated control of crystal growth.

References

Technical Support Center: Lanthanum Oxalate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the production of lanthanum oxalate (B1200264).

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis and scale-up of lanthanum oxalate production.

Issue ID Problem Potential Causes Recommended Solutions
LOX-001 Low Product Yield 1. Incomplete precipitation due to incorrect stoichiometry or pH. 2. Product loss during filtration and washing stages. 3. Sub-optimal reaction temperature.1. Ensure the correct molar ratio of lanthanum salt to oxalic acid. A slight excess of oxalic acid may be beneficial. Adjust and maintain the optimal pH for precipitation. 2. Optimize the washing procedure by using techniques like sequential decantation. Employ centrifugation for more efficient product recovery before the drying phase.[1] 3. Conduct the reaction at a controlled and optimized temperature to ensure complete precipitation.
LOX-002 Product Discoloration (Not a pure white powder) 1. Presence of metallic impurities (e.g., iron) from starting materials. 2. Co-precipitation of other rare earth element oxalates.[2] 3. Thermal decomposition during the drying process.1. Utilize high-purity lanthanum salts and oxalic acid. Analyze raw materials for trace metal contaminants. 2. Employ purification methods such as fractional crystallization of lanthanum salts before precipitation.[3] 3. Dry the this compound product under vacuum at a controlled, low temperature to prevent decomposition.[1]
LOX-003 Inconsistent Particle Size or Broad Distribution 1. Inconsistent mixing or agitation speed during precipitation. 2. Fluctuations in reaction temperature and reactant addition rate. 3. Uncontrolled nucleation and crystal growth.1. Implement controlled and consistent agitation throughout the precipitation process to ensure homogeneity. 2. Maintain a stable reaction temperature using a temperature-controlled reactor and a controlled reactant addition rate. 3. Consider using a homogeneous precipitation method, which allows for slower, more controlled particle growth. The use of complexing agents like trisodium (B8492382) citrate (B86180) can also influence particle morphology.[4][5]
LOX-004 Difficult Filtration and Washing 1. Formation of very fine particles that clog filters.[6][7][8] 2. Agglomeration of fine particles leading to a dense cake that is difficult to wash.1. Optimize precipitation conditions (e.g., temperature, pH, reactant concentration) to promote the growth of larger crystals. Consider using pre-filters to handle high dust loads.[6] 2. Employ anti-agglomeration strategies, such as the use of specific additives or optimizing the stirring rate. Washing with a solvent in which the impurities are soluble but the product is not can improve efficiency.
LOX-005 High Impurity Levels in Final Product 1. Inadequate washing to remove residual reactants and byproducts. 2. Co-precipitation of other metal ions present in the lanthanum source. 3. Contamination from process equipment.1. Increase the number of washing cycles or the volume of the washing solvent. Analyze the filtrate to ensure impurities are being effectively removed. 2. Purify the initial lanthanum salt solution before precipitation. Techniques like solvent extraction or ion exchange can be employed for this purpose.[3] 3. Ensure all reactors and processing equipment are thoroughly cleaned and made of non-reactive materials.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound precipitation?

A1: While the optimal pH can vary depending on the specific reaction conditions, this compound can be effectively precipitated in an acidic solution. For instance, a pH of 1.2 has been used in homogeneous precipitation methods.[9] It is crucial to control the pH as it significantly impacts the solubility and precipitation efficiency.[10]

Q2: How can I control the particle size and morphology of this compound?

A2: Particle size and morphology can be controlled by several factors:

  • Precipitation Method: Homogeneous precipitation generally leads to larger, more uniform crystals compared to direct precipitation.

  • Additives: The use of complexing agents, such as trisodium citrate, can influence the formation of different morphologies like nanotubes or hierarchical micro-particles.[4][5]

  • Reaction Conditions: Parameters like temperature, reactant concentration, and stirring rate play a significant role in controlling nucleation and crystal growth, thereby affecting particle size.[11]

Q3: What are the best practices for drying this compound at an industrial scale?

A3: To prevent thermal decomposition and ensure a high-purity product, it is recommended to dry this compound under vacuum at a controlled, low temperature.[1] The exact temperature and duration will depend on the scale and the specific equipment used. It is important to avoid high temperatures that can lead to the formation of lanthanum oxide or other byproducts.

Q4: How can I minimize the agglomeration of this compound particles during scale-up?

A4: Agglomeration can be minimized by controlling the hydrodynamics of the reactor, such as the stirring speed. The use of additives can also help in preventing particles from sticking together. A study on neodymium oxalate, a similar rare earth oxalate, showed that under consistent chemical and hydrodynamic conditions, the agglomeration behavior remains constant during scale-up.

Q5: What are the key considerations for ensuring high purity of this compound for pharmaceutical applications?

A5: For pharmaceutical applications, ensuring high purity is critical. Key considerations include:

  • High-Purity Raw Materials: Start with lanthanum salts and oxalic acid of the highest possible purity.

  • Purification of Starting Materials: If necessary, purify the lanthanum salt solution to remove other rare earth elements and metallic impurities.[3][12]

  • Controlled Precipitation: Utilize a precipitation method that minimizes the co-precipitation of impurities.

  • Thorough Washing: Implement an effective washing protocol to remove all soluble impurities.

  • Clean Processing Environment: Use dedicated and thoroughly cleaned equipment to avoid cross-contamination.

Quantitative Data

Table 1: Influence of Synthesis Parameters on this compound Properties
ParameterCondition 1Condition 2OutcomeReference
Complexing Agent (Trisodium Citrate) 0.9 mmol1.2 mmolFormation of nanotubes vs. hierarchical micro-particles[4]
Solvent System WaterWater:Ethanol (B145695) (1:1)Influences morphology of the product[4]
Precipitation Method Direct PrecipitationHomogeneous PrecipitationSmaller, less uniform particles vs. larger, well-formed crystals[13]
Temperature 90 °C100 °CSlower precipitation rate at lower temperatures[13]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Simple Precipitation

This protocol is adapted from a method for synthesizing this compound hierarchical micro-particles and nanotubes on a large scale.[4][5]

Materials:

  • Lanthanum chloride hexahydrate (LaCl₃·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare the Lanthanum Solution: Dissolve 1 mmol of LaCl₃·6H₂O in 5 mL of a mixed solvent of water and ethanol (1:1 volume ratio) to form a colorless solution.

  • Add Complexing Agent: Add an aqueous solution of 1.2 mmol of trisodium citrate to the lanthanum solution.

  • Stirring: Stir the solution at room temperature for 30 minutes.

  • Precipitation: Add 1.5 mmol of H₂C₂O₄ to the solution. A white colloidal solution will form.

  • Aging: Transfer the colloidal solution to a beaker, seal it, and let it stand for 24 hours.

  • Washing: Wash the precipitate several times with distilled water.

  • Drying: Dry the final product at 80°C for 6 hours.

Protocol 2: Synthesis of this compound via Homogeneous Precipitation

This protocol is based on a method for producing crystalline this compound with a small amount of co-precipitate.[9]

Materials:

  • High-purity Lanthanum Oxide (La₂O₃)

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Diethyl oxalate

  • Ethanol

  • 2% Oxalic acid solution

Procedure:

  • Prepare Lanthanum Solution: Dissolve the high-purity La₂O₃ sample in HCl and adjust the pH to 1.2 with NH₄OH.

  • Add Precipitant Precursor: Add a 50% diethyl oxalate/ethanol solution to the lanthanum solution.

  • Homogeneous Precipitation: Heat the solution overnight at 120°C on a hot plate. Diethyl oxalate will slowly hydrolyze to produce oxalate ions, leading to the gradual precipitation of this compound.

  • Filtration: After cooling, filter the this compound precipitate using a filter paper.

  • Washing: Wash the precipitate on the filter paper with a 2% oxalic acid solution.

  • Drying and Calcination (if required): The washed precipitate can be dried at a low temperature or ignited at a higher temperature to convert it to lanthanum oxide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Downstream Processing start Start la_solution Prepare Lanthanum Salt Solution start->la_solution ox_solution Prepare Oxalic Acid Solution start->ox_solution precipitation Precipitation (Controlled Temperature & Agitation) la_solution->precipitation ox_solution->precipitation aging Aging/Digestion precipitation->aging filtration Filtration aging->filtration washing Washing filtration->washing drying Drying washing->drying end Final Product drying->end

Caption: Experimental workflow for this compound production.

troubleshooting_logic cluster_yield Low Yield cluster_purity Purity Issues cluster_psd Particle Size Issues start Problem Identified incomplete_precipitation Incomplete Precipitation? loss_during_workup Loss During Workup? discoloration Discoloration? high_impurities High Impurities? inconsistent_psd Inconsistent PSD? filtration_issues Filtration Difficulties? check_stoichiometry Check Stoichiometry & pH incomplete_precipitation->check_stoichiometry optimize_filtration Optimize Filtration/Washing loss_during_workup->optimize_filtration check_raw_materials Check Raw Materials discoloration->check_raw_materials improve_washing Improve Washing Protocol high_impurities->improve_washing control_agitation Control Agitation & Temp. inconsistent_psd->control_agitation optimize_precipitation_params Optimize Precipitation Parameters filtration_issues->optimize_precipitation_params

Caption: Troubleshooting logic for this compound production.

References

Technical Support Center: Interpreting Complex TGA Curves of Lanthanum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the thermogravimetric analysis (TGA) of lanthanum oxalate (B1200264). The information is presented in a question-and-answer format to directly address common challenges and complexities encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition behavior of lanthanum oxalate hydrate?

A1: The thermal decomposition of this compound hydrate, most commonly the decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O), is a multi-step process. It generally involves initial dehydration to remove water molecules, followed by the decomposition of the anhydrous oxalate to form intermediate carbonate or oxycarbonate species, and finally, the formation of lanthanum oxide (La₂O₃) at higher temperatures.[1][2][3] The exact temperatures and intermediates can vary based on experimental conditions.

Q2: How many decomposition steps are typically observed in the TGA curve of this compound decahydrate?

A2: The TGA curve of La₂(C₂O₄)₃·10H₂O can exhibit multiple, often overlapping, weight loss steps. A five-stage decomposition process has been described in a nitrogen atmosphere, consisting of three dehydration steps, followed by the decomposition of the anhydrous oxalate to an intermediate, and finally the formation of lanthanum oxide.[1] Other studies in air also show a stepwise dehydration followed by decomposition into intermediates like lanthanum dioxycarbonate (La₂O₂CO₃) before the final oxide is formed.[2]

Q3: What are the gaseous products evolved during the decomposition of this compound?

A3: During the initial stages, water vapor is evolved from the dehydration of the hydrated salt. The subsequent decomposition of the oxalate structure primarily releases carbon monoxide (CO) and carbon dioxide (CO₂).[3] The formation of lanthanum carbonate or oxycarbonate intermediates involves the release of CO, which may be followed by the release of CO₂ during the final conversion to lanthanum oxide.

Troubleshooting Guide

Q1: My TGA curve for this compound shows fewer or more steps than expected. What could be the cause?

A1: The number of distinct steps in a TGA curve is highly dependent on the experimental conditions.

  • Heating Rate: A fast heating rate can cause decomposition steps to overlap, resulting in a curve with fewer, broader transitions.[4][5] Conversely, a very slow heating rate may resolve more subtle transitions.

  • Atmosphere: The composition of the purge gas (e.g., inert nitrogen vs. oxidative air) can influence the decomposition pathway and the stability of intermediates.

  • Sample Preparation: The particle size and packing of the sample in the crucible can affect heat and mass transfer, leading to variations in the observed decomposition profile.[4]

  • Hydration Level: The starting material may not be a perfect decahydrate, leading to different mass losses in the initial dehydration steps.

Q2: The mass loss percentages in my experiment do not perfectly match the theoretical values. Why?

A2: Discrepancies between experimental and theoretical mass loss can arise from several factors:

  • Instrumental Artifacts: The buoyancy effect, caused by changes in the density of the purge gas with temperature, can lead to an apparent weight gain, affecting the accuracy of mass loss measurements.[6][7][8] It is crucial to perform a blank curve subtraction to correct for this.

  • Incomplete Reactions: A heating rate that is too fast may not allow each decomposition step to go to completion before the next one begins.

  • Sample Purity: Impurities in the initial this compound sample will contribute to the overall mass and may have their own thermal decomposition behavior.

  • Formation of Carbon Residue: Under certain conditions, the disproportionation of carbon monoxide can lead to the formation of finely dispersed carbon, which can affect the final residual mass.[9]

Q3: The onset temperature of decomposition in my TGA curve is different from what is reported in the literature. What does this signify?

A3: The onset temperature of decomposition is a kinetic parameter and can be influenced by:

  • Heating Rate: Higher heating rates generally shift the decomposition temperatures to higher values.[5]

  • Atmosphere: The presence of a reactive gas like oxygen can lower the decomposition temperature compared to an inert atmosphere.

  • Sample Characteristics: Factors like particle size and crystallinity can affect the temperature at which decomposition begins.

Data Presentation

The thermal decomposition of this compound decahydrate (La₂(C₂O₄)₃·10H₂O) has been reported to occur in multiple stages. The following tables summarize the quantitative data from a study by Zhan et al. (2012), conducted in a nitrogen atmosphere with a heating rate of 10 K/min.[1]

Table 1: Stepwise Thermal Decomposition Data for this compound Decahydrate

StageTemperature Range (°C)Peak Temperature (°C)Mass Loss (Experimental, %)Mass Loss (Theoretical, %)Proposed Reaction
1Room Temp. - 169.4120.314.8915.00La₂(C₂O₄)₃·10H₂O → La₂(C₂O₄)₃·4H₂O + 6H₂O
2169.4 - 295.2224.25.035.00La₂(C₂O₄)₃·4H₂O → La₂(C₂O₄)₃·2H₂O + 2H₂O
3295.2 - 372.4329.25.035.00La₂(C₂O₄)₃·2H₂O → La₂(C₂O₄)₃ + 2H₂O
4372.4 - 600.0410.016.5216.67La₂(C₂O₄)₃ → La₂O₂CO₃ + 3CO + 2CO₂
5600.0 - 745.6708.06.096.11La₂O₂CO₃ → La₂O₃ + CO₂

Experimental Protocols

Standard Thermogravimetric Analysis (TGA) Protocol for this compound

This protocol provides a general methodology for analyzing the thermal decomposition of this compound.

  • Instrumentation: A calibrated thermogravimetric analyzer is required.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a TGA crucible (e.g., alumina (B75360) or platinum).

    • Ensure the sample is in a fine powder form and lightly tapped to create a thin, even layer at the bottom of the crucible.[4]

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance mechanism.

    • Tare the balance to zero.

    • Select the desired purge gas (e.g., high-purity nitrogen for an inert atmosphere or air for an oxidative atmosphere).

    • Set the gas flow rate, typically between 20-50 mL/min.[1][10]

  • Temperature Program:

    • Set the initial temperature to ambient (e.g., 30 °C).

    • Program a linear heating ramp at a constant rate. A rate of 10 °C/min is common for good resolution.[10]

    • Set the final temperature to a point where the decomposition is complete, typically around 900-1000 °C for this compound.[1]

  • Data Acquisition:

    • Begin the experiment and record the sample mass as a function of temperature and time.

    • It is also highly recommended to record the derivative thermogravimetric (DTG) curve, which plots the rate of mass change and helps in identifying the temperatures of maximum decomposition rates for each step.

  • Data Analysis:

    • If necessary, perform a baseline subtraction using a blank run (empty crucible under the same conditions) to correct for instrumental drift and buoyancy effects.[6][7]

    • Determine the onset temperature and the percentage mass loss for each distinct decomposition step from the TGA curve.

    • Identify the peak decomposition temperatures from the DTG curve.

Visualizations

G cluster_0 Decomposition Pathway of La₂(C₂O₄)₃·10H₂O A La₂(C₂O₄)₃·10H₂O (this compound Decahydrate) B La₂(C₂O₄)₃ (Anhydrous this compound) A->B -10H₂O (Dehydration) C La₂O₂CO₃ (Lanthanum Dioxycarbonate) B->C -3CO, -2CO₂ (Decomposition) D La₂O₃ (Lanthanum Oxide) C->D -CO₂ (Decomposition)

Caption: Simplified thermal decomposition pathway of this compound decahydrate.

TGA_Troubleshooting Start Inconsistent or Unexpected TGA Curve CheckHR Is the heating rate appropriate? (e.g., 10-20 °C/min) Start->CheckHR AdjustHR Adjust Heating Rate (Slower for better resolution, faster for quicker analysis) CheckHR->AdjustHR No CheckAtmos Is the atmosphere correct (Inert vs. Oxidative)? CheckHR->CheckAtmos Yes AdjustHR->CheckAtmos AdjustAtmos Verify/Change Purge Gas and Flow Rate CheckAtmos->AdjustAtmos No CheckSample Is the sample preparation consistent? (Mass, particle size, packing) CheckAtmos->CheckSample Yes AdjustAtmos->CheckSample AdjustSample Standardize Sample Preparation CheckSample->AdjustSample No CheckBaseline Was a baseline (blank) run performed and subtracted? CheckSample->CheckBaseline Yes AdjustSample->CheckBaseline RunBaseline Perform and Apply Baseline Correction CheckBaseline->RunBaseline No End Re-run Analysis CheckBaseline->End Yes RunBaseline->End

Caption: Troubleshooting workflow for common TGA curve interpretation issues.

References

resolving peak overlap in XRD patterns of lanthanum oxalate mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving peak overlap in X-ray Diffraction (XRD) patterns of lanthanum oxalate (B1200264) mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak overlap in XRD patterns of lanthanum oxalate mixtures?

A1: Peak overlap in the XRD patterns of this compound mixtures can arise from several factors:

  • Presence of Multiple Phases: this compound can exist in various hydrated forms (e.g., decahydrate (B1171855), nonahydrate), each with a distinct crystal structure and corresponding XRD pattern.[1][2][3][4] The presence of a mixture of these hydrates will lead to overlapping peaks.

  • Structural Similarity: Different lanthanide oxalates can be isostructural, meaning they have very similar crystal structures and lattice parameters.[5] If your mixture contains other lanthanides, their peaks may overlap with those of this compound.

  • Peak Broadening: Small crystallite size and microstrain within the crystal lattice can cause significant peak broadening, leading to the merging of adjacent peaks.[6]

  • Presence of Intermediates or Impurities: During synthesis or due to decomposition, intermediate compounds like lanthanum oxycarbonates or unreacted starting materials can be present, contributing additional peaks that may overlap.[7][8] For instance, the thermal decomposition of this compound hydrate (B1144303) proceeds through intermediates like La2(C2O4)3, La2O(CO3)2, and La2O2CO3 before forming La2O3.[7]

  • Instrumental Broadening: The instrument itself contributes to the peak width, which can exacerbate overlap issues, although this is usually a smaller effect.

Q2: How can I differentiate between different hydrated phases of this compound?

A2: Differentiating between various hydrated forms of this compound requires careful analysis. This compound commonly forms a decahydrate (La₂(C₂O₄)₃·10H₂O).[1][3][9] Different hydrates will have distinct crystallographic parameters, leading to shifts in peak positions and changes in relative intensities in the XRD pattern. Comparing the experimental pattern with reference patterns from crystallographic databases is the primary method for identification. Techniques like Thermogravimetric Analysis (TGA) can complement XRD by quantifying the water content, helping to confirm the specific hydrate present.[1]

Q3: What is peak deconvolution and how can it resolve overlapping peaks?

A3: Peak deconvolution, also known as peak fitting, is a numerical process used to separate overlapping peaks in a diffraction pattern. The process involves fitting mathematical functions (e.g., Gaussian, Lorentzian, Voigt) to the experimental data. By modeling the individual diffraction peaks that contribute to an overlapping region, one can determine the precise position (2θ), intensity, and full width at half maximum (FWHM) of each underlying peak. This separation allows for more accurate phase identification and quantitative analysis.[6]

Q4: What software is recommended for analyzing XRD data with overlapping peaks?

A4: Several software packages are available for analyzing XRD data with overlapping peaks. These programs often include tools for peak fitting, deconvolution, and Rietveld refinement.

  • Commercial Software:

    • X'Pert HighScore (Plus): A powerful tool for phase identification, profile fitting, and Rietveld analysis. It can be integrated with crystallographic databases like the ICDD PDF-4+.[10]

    • Match!: User-friendly software for phase identification that can be paired with open-access databases like the Crystallography Open Database (COD).[10]

  • Open-Source/Free Software:

    • Profex: A graphical user interface for the BGMN Rietveld refinement program, suitable for phase quantification and structure refinement.[11]

    • FullProf Suite: A widely used and powerful software for Rietveld refinement, though it has a steeper learning curve.[12]

    • xrdfit: A Python package designed for fitting diffraction peaks, particularly useful for automating the analysis of many spectra.[13]

    • Fityk: A program specifically designed for peak fitting and data analysis.[12]

Q5: What is Rietveld refinement and when should it be used for this compound mixtures?

A5: Rietveld refinement is a powerful technique for analyzing the entire diffraction pattern. Instead of analyzing individual peaks, it refines a theoretical crystal structure model until the calculated diffraction pattern matches the experimental one as closely as possible. This method is particularly useful for complex mixtures with severe peak overlap.[14] You should consider using Rietveld refinement when:

  • You have a mixture of known phases with significant peak overlap.

  • You need to perform accurate quantitative phase analysis.

  • You want to determine precise lattice parameters, crystallite size, and microstrain for each phase in the mixture.[10][14]

Q6: How do particle size and crystallinity affect peak broadening and overlap?

A6: Particle size and crystallinity have a significant impact on the appearance of XRD peaks.

  • Crystallite Size: According to the Scherrer equation, smaller crystallite sizes lead to broader diffraction peaks.[6] This broadening can cause adjacent peaks to merge, increasing the degree of overlap. Nanocrystalline materials often exhibit very broad peaks.[6]

  • Crystallinity: Poorly crystalline or amorphous materials will not produce sharp diffraction peaks but rather broad humps, which can obscure the peaks from crystalline phases in a mixture.[15] Annealing a sample at a suitable temperature can sometimes improve crystallinity, resulting in sharper peaks and reduced overlap.[6]

Q7: Can thermal treatment help in resolving peak overlap?

A7: Yes, controlled thermal treatment (annealing) can be a useful strategy.

  • Improving Crystallinity: Heating the sample can increase the crystallite size and reduce lattice strain, leading to sharper diffraction peaks and better resolution.[6]

  • Phase Transformation: By heating the mixture to specific temperatures, you can selectively decompose certain phases. For example, this compound decahydrate dehydrates in steps and then decomposes to lanthanum oxide at higher temperatures.[7][8] Analyzing the XRD pattern after heating to a temperature where one phase is removed can help in identifying the remaining phases.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Severely Overlapping Peaks - Mixture of multiple hydrated or intermediate phases.[1][7]- Poor crystallinity or very small crystallite size.[6]- Presence of isostructural compounds.[5]- Improve Data Quality: Increase the data collection time to improve the signal-to-noise ratio.[16]- Peak Deconvolution: Use peak fitting software to numerically separate the overlapping contributions.[6]- Rietveld Refinement: If the phases are known, use Rietveld refinement for a whole-pattern analysis.[14]- Selective Decomposition: Perform controlled thermal treatment to remove one or more phases and simplify the pattern.[7]
Broad, Ill-Defined Peaks - Nanocrystalline material (small crystallite size).[6]- Amorphous content in the sample.[15]- High degree of microstrain in the crystal lattice.- Annealing: Carefully anneal the sample to increase crystallite size and reduce strain. Be mindful of potential phase changes.[6]- Scherrer Analysis: Use the Scherrer equation or Williamson-Hall plot to estimate crystallite size and strain from the peak broadening.- High-Resolution XRD: Use an instrument with higher resolution to better define the peak shapes.
Unexpected Peaks in the Pattern - Contamination during sample preparation.- Presence of unreacted starting materials.- Formation of intermediate decomposition products (e.g., lanthanum oxycarbonates).[7][8]- Reaction with the sample holder at high temperatures.- Phase Identification: Use search-match software with a comprehensive database (e.g., ICDD PDF-4+, COD) to identify the unknown phase(s).[10]- Review Synthesis/Handling: Carefully review the synthesis and sample handling procedures to identify potential sources of contamination.- TGA-MS/FTIR: Couple thermogravimetric analysis with mass spectrometry or Fourier-transform infrared spectroscopy to identify gaseous products evolved during heating, which can help deduce the intermediate solid phases.

Quantitative Data

Table 1: Crystallographic Data for this compound Hydrates
CompoundFormulaCrystal SystemSpace GroupReference
This compound DecahydrateLa₂(C₂O₄)₃·10H₂OMonoclinicP2₁/c[1][4]
This compound HydrateLa₂(C₂O₄)₃·9.2H₂OMonoclinicP2₁/a[2]
Table 2: Thermal Decomposition Stages of this compound Decahydrate in Air
Temperature Range (°C)ProcessIntermediate/Final ProductReference
86 - 360DehydrationLa₂(C₂O₄)₃[7]
~400DecompositionLa₂O(CO₃)₂[7]
~425DecompositionLa₂O₂CO₃[7]
> 710DecompositionLa₂O₃[7]

Experimental Protocols

Protocol 1: Sample Preparation for XRD Analysis
  • Grinding: Gently grind the this compound mixture in an agate mortar and pestle to ensure a fine, homogeneous powder. Avoid aggressive grinding, which can induce strain or cause amorphization.

  • Sample Holder: Mount the powder onto a low-background sample holder (e.g., zero-background silicon wafer). Ensure a flat, smooth surface that is level with the holder's reference plane to avoid peak shifts.

  • Instrumentation: Use a powder X-ray diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å).[4][17]

  • Data Collection: Scan a 2θ range appropriate for this compound, for example, from 10° to 70°. Use a small step size and sufficient counting time per step to obtain high-quality data with a good signal-to-noise ratio.[16]

Protocol 2: General Procedure for Peak Deconvolution
  • Software Selection: Choose a suitable software package with peak fitting capabilities (e.g., Origin, Fityk, X'Pert HighScore).

  • Data Import: Load the experimental XRD data into the software.

  • Background Subtraction: Model and subtract the background from the raw data.

  • Peak Selection: Identify the overlapping peak region to be analyzed.

  • Peak Fitting:

    • Select an appropriate peak profile function (e.g., Voigt, pseudo-Voigt).

    • Provide initial estimates for the number of peaks and their positions, heights, and widths.

    • Perform an iterative least-squares fit to optimize the peak parameters until the calculated profile closely matches the experimental data.

  • Analysis: Extract the refined peak parameters (position, intensity, FWHM) for each individual component peak.

Visualizations

Troubleshooting_Workflow start Start: Overlapping XRD Peaks Observed check_quality Is data quality sufficient? (Good signal-to-noise) start->check_quality improve_data Re-measure sample: - Increase scan time - Use smaller step size check_quality->improve_data No known_phases Are constituent phases known? check_quality->known_phases Yes improve_data->check_quality search_match Perform Search-Match against database (COD, ICDD) known_phases->search_match No rietveld Perform Rietveld Refinement known_phases->rietveld Yes deconvolution Perform Peak Deconvolution (Peak Fitting) search_match->deconvolution analyze_results Analyze refined parameters: - Phase fractions - Lattice parameters - Crystallite size deconvolution->analyze_results rietveld->analyze_results selective_decomp Consider selective thermal decomposition to simplify mixture rietveld->selective_decomp

Caption: Troubleshooting workflow for resolving overlapping XRD peaks.

Deconvolution_Process cluster_0 Data Preparation cluster_1 Peak Fitting cluster_2 Output raw_data 1. Raw XRD Data background_sub 2. Background Subtraction raw_data->background_sub select_region 3. Select Overlapping Region background_sub->select_region fit_peaks 4. Fit Individual Peak Profiles (e.g., Voigt, Gaussian) select_region->fit_peaks deconvoluted_peaks 5. Deconvoluted Peaks fit_peaks->deconvoluted_peaks peak_parameters 6. Extract Peak Parameters (2θ, Intensity, FWHM) deconvoluted_peaks->peak_parameters

Caption: The process of XRD peak deconvolution.

References

Technical Support Center: Lanthanum Oxalate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lanthanum oxalate (B1200264) precipitation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and quality of your lanthanum oxalate precipitate.

Troubleshooting Guide

This guide addresses common issues encountered during this compound precipitation experiments.

Q1: Why is my this compound yield unexpectedly low?

A1: Several factors can contribute to a low yield of this compound. Consider the following potential causes and solutions:

  • Incomplete Precipitation:

    • pH is not optimal: The pH of the solution significantly impacts the solubility of this compound. For quantitative recovery (over 97%), a pH of 1 is recommended. In some cases, a pH of 2 has been shown to yield up to 98.67% recovery.[1][2][3] The solubility of oxalates is highly dependent on pH; at low pH, the protonation of the oxalate ion can increase the salt's solubility.[4]

    • Insufficient Oxalic Acid: Ensure a stoichiometric excess of the precipitating agent, oxalic acid, is used to drive the reaction towards the formation of the precipitate.

    • Inadequate Reaction Time: Allow sufficient time for the precipitation to complete. For homogeneous precipitation methods, this can range from 2 hours to overnight.[5][6][7][8]

  • Loss of Precipitate:

    • Washing with pure water: Washing the precipitate with distilled water can lead to some dissolution. To minimize this, consider washing with a dilute solution of oxalic acid (e.g., 2%).[6][7]

    • Mechanical Losses during Transfer: Be meticulous during the filtration and transfer of the precipitate to avoid physical loss of the product.

Q2: The particle size of my this compound precipitate is too small, making it difficult to filter. How can I increase it?

A2: Fine particles are often a result of rapid precipitation, which leads to the formation of many small nuclei. To obtain larger crystals that are easier to filter, you can:

  • Employ Homogeneous Precipitation: This technique involves the slow, in-situ generation of the precipitating agent (oxalate ions). This is achieved by the hydrolysis of a precursor like diethyl oxalate or the thermal decomposition of oxamic acid.[5][6][7][8][9][10] The slow generation of oxalate ions keeps the supersaturation low, favoring crystal growth over nucleation, resulting in larger, well-formed crystals.[5][9][11]

  • Control the Rate of Addition: When using direct precipitation, add the oxalic acid solution slowly to the heated lanthanum solution while stirring continuously.[12] This helps to avoid localized high supersaturation.

  • Adjust the Temperature: An elevated temperature (e.g., 70-80°C) is often recommended for producing larger, more easily filterable crystals.[13] However, the optimal temperature can vary depending on the specific protocol.[2][3]

Q3: My final product is contaminated with impurities. How can I improve its purity?

A3: Co-precipitation of other ions is a common source of impurities. To enhance the purity of your this compound:

  • Optimize pH: Selective precipitation by controlling the pH can be very effective. This compound can be precipitated in acidic solutions (pH 1-2), which can leave many other metal ions that precipitate at higher pH values in the solution.[1][4][6]

  • Thorough Washing: Wash the precipitate multiple times to remove any soluble impurities adhering to the surface. As mentioned, using a dilute oxalic acid solution for washing can prevent the dissolution of the this compound itself.[6][7]

  • Homogeneous Precipitation: The slow formation of crystals during homogeneous precipitation often results in a more ordered crystalline structure with fewer inclusions of impurities from the mother liquor.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound precipitation?

A1: The optimal pH for maximizing the yield of this compound is generally in the acidic range. Studies have shown that a pH of 1 allows for quantitative recovery of over 97% of lanthanides.[1] Another study found that a pH of 2 at 60°C resulted in a recovery of 98.67%.[2][3] this compound is less soluble at these lower pH values compared to many other metal oxalates, allowing for selective precipitation.[4][6]

Q2: What is the effect of temperature on the yield of this compound?

A2: Temperature can have a complex effect on this compound precipitation. While one study reported the highest recovery (98.67%) at 60°C, another indicated that higher temperatures (75-100°C) could increase the recovery of rare earth element oxalates, although the recovery was still higher at 25°C in that particular study.[2][3][13] Elevated temperatures, such as 70°C, are often used to promote the formation of larger, more easily filterable crystals.[12]

Q3: What is homogeneous precipitation and what are its advantages?

A3: Homogeneous precipitation is a method where the precipitating agent is generated slowly and uniformly throughout the solution by a chemical reaction, rather than being added directly.[5][9] For this compound, this can be achieved by the thermal decomposition of oxamic acid or the hydrolysis of diethyl oxalate.[5][6][7][9] The main advantages of this method are:

  • Larger, more uniform crystals: The slow generation of oxalate ions prevents high supersaturation, leading to the growth of larger and more perfect crystals.[5][11]

  • Higher purity: The slower crystal growth minimizes the trapping of impurities within the crystal lattice.[6][7]

  • Improved filterability: The larger particle size makes the precipitate easier to separate from the solution by filtration.

Q4: How should I wash and dry the this compound precipitate?

A4: Proper washing and drying are crucial for obtaining a pure, high-yield product.

  • Washing: The precipitate should be washed to remove any soluble impurities. It is often recommended to wash with a 2% oxalic acid solution to prevent the precipitate from redissolving, which can occur if pure water is used.[6][7] Washing several times with distilled water has also been reported.[5][8][12][14]

  • Drying: The washed precipitate is typically dried in an oven. Drying temperatures reported in the literature vary, with common values being 40°C, 80°C, and 110°C.[5][8][14][15] The drying time is usually several hours, for instance, 6 hours or overnight.[5][8][14]

Data Summary

Table 1: Effect of pH on this compound Recovery
pHRecovery (%)Notes
1.0> 97Quantitative recovery for lanthanides.[1]
2.098.67Maximum recovery observed at 60°C.[2][3]
Table 2: Effect of Temperature on this compound Recovery
Temperature (°C)Recovery (%)Notes
6098.67Maximum recovery observed at a pH of 2.[2][3]
7085 (as oxide)A high yield was reported for this method.[12]
75-100IncreasedRecovery increased with temperature in this range.[13]

Experimental Protocols

Protocol 1: Direct Precipitation of this compound

This protocol is based on a direct precipitation method.[12]

  • Preparation of Lanthanum Solution: Dissolve the lanthanum salt (e.g., lanthanum chloride) in distilled water.

  • Acidification: Acidify the lanthanum solution with hydrochloric acid.

  • Heating: Heat the solution to approximately 70°C.

  • Precipitation: Slowly add a stoichiometric amount of oxalic acid dissolved in water to the heated lanthanum solution while stirring. A white precipitate of this compound will form.

  • Digestion: Continue stirring the suspension at the elevated temperature for a period to allow the precipitate to age and the particles to grow.

  • Filtration: Recover the precipitate by filtering the suspension using a sintered glass crucible or appropriate filter paper.

  • Washing: Wash the precipitate thoroughly with distilled water.[12] Alternatively, wash with a dilute oxalic acid solution to minimize dissolution.[6][7]

  • Drying: Dry the precipitate in an oven at a suitable temperature (e.g., 80-110°C) until a constant weight is achieved.[14][15]

Protocol 2: Homogeneous Precipitation of this compound using Diethyl Oxalate

This protocol utilizes the principle of Precipitation from Homogeneous Solution (PFHS).[6][7]

  • Preparation of Lanthanum Solution: Dissolve the lanthanum salt in a dilute HCl solution. Adjust the pH to approximately 1.2 with ammonium (B1175870) hydroxide.

  • Heating of Lanthanum Solution: Heat the solution to 120°C on a hot plate until the salt is completely dissolved.

  • Addition of Precipitant Precursor: Cool the solution to ambient temperature and add a 50% diethyl oxalate/ethanol solution.

  • Precipitation: Heat the solution overnight at 120°C on a hot plate. The diethyl oxalate will slowly hydrolyze, generating oxalate ions uniformly throughout the solution, leading to the gradual precipitation of crystalline this compound.

  • Cooling and Filtration: After cooling to room temperature, filter the this compound precipitate using filter paper.

  • Washing: Wash the precipitate first with water and then with a 2% oxalic acid solution to transfer any remaining precipitate and wash the collected solid.[6][7]

  • Drying: Transfer the precipitate to a crucible and dry in an oven.

  • Ignition (Optional): The this compound can be ignited at a high temperature (e.g., 900°C) to convert it to lanthanum oxide (La₂O₃).[6][7]

Visualizations

Experimental_Workflow_Direct_Precipitation cluster_solution_prep Solution Preparation cluster_precipitation Precipitation cluster_processing Post-Processing La_Solution Lanthanum Salt Solution Acidify Acidify (HCl) La_Solution->Acidify Heat Heat to 70°C Acidify->Heat Add_Precipitant Slow Addition with Stirring Heat->Add_Precipitant Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Add_Precipitant Precipitate This compound Suspension Add_Precipitant->Precipitate Filter Filtration Precipitate->Filter Wash Washing Filter->Wash Dry Drying Wash->Dry Final_Product Pure Lanthanum Oxalate Dry->Final_Product

Caption: Workflow for direct precipitation of this compound.

Factors_Affecting_Yield Yield This compound Yield & Purity pH pH pH->Yield Optimal: 1-2 Temp Temperature Temp->Yield Affects kinetics & crystal size Precipitant Precipitant Concentration Precipitant->Yield Stoichiometric excess needed Method Precipitation Method Method->Yield Homogeneous vs. Direct Washing Washing Procedure Washing->Yield Minimizes loss & impurities

Caption: Key factors influencing this compound precipitation yield.

References

Technical Support Center: Minimizing Water Content in Lanthanum Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the water content in lanthanum oxalate (B1200264) hydrate (B1144303).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and drying of lanthanum oxalate hydrate.

Issue 1: Incomplete Dehydration After Thermal Treatment

  • Symptom: The final weight of the this compound after heating is higher than the theoretical weight of the anhydrous or desired lower hydrate form.

  • Possible Cause 1: The heating temperature was insufficient to remove all water molecules. This compound decahydrate (B1171855) dehydrates in a stepwise manner.[1]

  • Solution 1: Increase the final heating temperature. Refer to the thermal decomposition data in Table 1 for appropriate temperature ranges for achieving different hydration states.

  • Possible Cause 2: The heating duration was too short. Thermal decomposition is a kinetic process that requires sufficient time for completion.[2]

  • Solution 2: Increase the heating duration at the final temperature. A common practice is to heat for several hours until a constant weight is achieved.[3]

  • Possible Cause 3: The heating rate was too high, leading to the formation of a partially decomposed, sintered surface that traps water within the particles.

  • Solution 3: Employ a slower heating rate to allow for the gradual and complete evolution of water vapor.[3]

Issue 2: Formation of Undesired Byproducts (e.g., Oxycarbonates)

  • Symptom: Characterization techniques (e.g., FTIR, XRD) indicate the presence of lanthanum oxycarbonates in the final product.

  • Possible Cause: The heating temperature was too high, causing the decomposition of the oxalate group in addition to the removal of water. The decomposition of anhydrous this compound to lanthanum oxycarbonate can begin at temperatures around 400°C.[1]

  • Solution: Carefully control the heating temperature to stay within the dehydration range and below the oxalate decomposition temperature. Refer to the thermal decomposition data in Table 1.

Issue 3: Inconsistent Hydration Number in Synthesized this compound

  • Symptom: Different batches of synthesized this compound exhibit varying numbers of water molecules (e.g., decahydrate, hexahydrate).

  • Possible Cause 1: The precipitation temperature was not well-controlled. The kinetics of precipitation, which can be influenced by temperature, may affect the resulting hydrate form.[4][5]

  • Solution 1: Maintain a consistent and controlled temperature during the precipitation of this compound.

  • Possible Cause 2: The drying method and conditions after synthesis are inconsistent. The final water content is highly dependent on the drying technique and storage.[6]

  • Solution 2: Standardize the post-synthesis drying protocol. For example, consistently dry at a specific temperature for a set duration or use a desiccator with a specific desiccant.

Issue 4: Difficulty in Obtaining Anhydrous this compound Without Decomposition

  • Symptom: Attempts to produce anhydrous this compound consistently result in partial decomposition to oxycarbonates.

  • Possible Cause: The temperature window between complete dehydration and the onset of oxalate decomposition is narrow.

  • Solution: Consider using vacuum drying at a lower temperature. While detailed protocols for this compound are scarce in the provided results, vacuum drying is a common technique for removing water from hydrated compounds at lower temperatures, which can help prevent decomposition.

Logical Flow for Troubleshooting Incomplete Dehydration

troubleshooting_flow start Symptom: Incomplete Dehydration cause1 Possible Cause 1: Insufficient Temperature start->cause1 cause2 Possible Cause 2: Insufficient Heating Time start->cause2 cause3 Possible Cause 3: High Heating Rate start->cause3 solution1 Solution: Increase Heating Temperature cause1->solution1 solution2 Solution: Increase Heating Duration cause2->solution2 solution3 Solution: Use Slower Heating Rate cause3->solution3

Caption: Troubleshooting pathway for incomplete dehydration of this compound hydrate.

Frequently Asked Questions (FAQs)

Q1: What are the typical hydration states of this compound?

A1: this compound can exist in several hydration states, with this compound decahydrate (La₂(C₂O₄)₃·10H₂O) being a common form.[6] Other reported hydrates include those with 1, 2, 3, 7, and 9.2 water molecules.[7][8] The number of water molecules can vary depending on the synthesis and drying conditions.[6]

Q2: At what temperature does this compound decahydrate lose its water molecules?

A2: The dehydration of this compound decahydrate occurs in a stepwise manner over a range of temperatures. The process generally starts around 86°C and can continue up to 360°C to form the anhydrous salt.[1]

Q3: How can I obtain anhydrous this compound?

A3: Anhydrous this compound can be prepared by carefully heating the hydrated form. The final temperature should be high enough to drive off all water molecules but below the decomposition temperature of the oxalate. A temperature of around 320°C is reported to yield stable anhydrous this compound.[9]

Q4: What happens if I heat this compound at too high a temperature?

A4: Heating this compound at temperatures above approximately 400°C will lead to its decomposition into lanthanum oxycarbonate intermediates and eventually, at higher temperatures (around 710°C), to lanthanum oxide (La₂O₃).[1]

Q5: Does the synthesis method affect the water content of this compound hydrate?

A5: Yes, the synthesis method can influence the hydration number. For example, homogeneous precipitation allows for the formation of well-defined crystals, and the conditions of this process, such as temperature, can affect the resulting hydrate.[4][5]

Q6: What is the best way to store this compound to prevent rehydration?

A6: To prevent rehydration, anhydrous or lower hydrate forms of this compound should be stored in a desiccator over a strong drying agent, such as concentrated sulfuric acid or phosphorus pentoxide, or in a controlled low-humidity environment.

Experimental Protocols

Protocol 1: Synthesis of this compound Decahydrate via Precipitation

This protocol is based on the reaction of lanthanum chloride with oxalic acid.[8]

  • Materials: Lanthanum chloride (LaCl₃), Oxalic acid (H₂C₂O₄), distilled water.

  • Procedure:

    • Prepare a solution of lanthanum chloride in distilled water.

    • Prepare a separate solution of oxalic acid in distilled water.

    • Slowly add the oxalic acid solution to the lanthanum chloride solution while stirring continuously. A white precipitate of this compound hydrate will form.

    • Continue stirring for a set period (e.g., 30 minutes) to ensure complete precipitation.

    • Filter the precipitate using a Buchner funnel and wash it several times with distilled water to remove any unreacted reagents.

    • Dry the precipitate at a low temperature (e.g., 80°C) for several hours to obtain this compound hydrate.[10]

Protocol 2: Thermal Decomposition of this compound Hydrate

This protocol describes the process of heating this compound hydrate to reduce its water content.

  • Materials: Synthesized this compound hydrate.

  • Equipment: High-temperature furnace, analytical balance.

  • Procedure:

    • Weigh a specific amount of this compound hydrate (e.g., 5 grams) into a crucible of known weight.[2]

    • Place the crucible in a high-temperature furnace.

    • Heat the sample to the desired temperature (refer to Table 1 for temperature ranges) at a controlled rate (e.g., 10°C/min).[11]

    • Hold the sample at the final temperature for a specified duration (e.g., 30, 60, 120, or 150 minutes).[2]

    • Turn off the furnace and allow the sample to cool to room temperature in a desiccator to prevent rehydration.

    • Reweigh the crucible and the solid to determine the final weight and calculate the weight loss.

Experimental Workflow for Minimizing Water Content

experimental_workflow start_node Start: Lanthanum Salt Solution & Oxalic Acid Solution synthesis Synthesis: Precipitation start_node->synthesis filtration Filtration & Washing synthesis->filtration drying Drying Method filtration->drying thermal_drying Thermal Decomposition (Furnace) drying->thermal_drying vacuum_drying Vacuum Drying (Vacuum Oven) drying->vacuum_drying characterization Characterization: TGA, XRD, FTIR thermal_drying->characterization vacuum_drying->characterization final_product Final Product: This compound (Low Water Content) characterization->final_product

Caption: General experimental workflow for synthesizing and drying this compound hydrate.

Quantitative Data Summary

Table 1: Thermal Decomposition Stages of this compound Decahydrate

Temperature Range (°C)ProcessResulting ProductReference
86 - 360Stepwise DehydrationAnhydrous this compound (La₂(C₂O₄)₃)[1]
> 400Onset of DecompositionLanthanum Oxycarbonate (La₂O(CO₃)₂)[1]
~ 470Further DecompositionLanthanum Dioxycarbonate (La₂O₂CO₃)[1]
~ 710Final DecompositionLanthanum Oxide (La₂O₃)[1]

Table 2: Influence of Synthesis Parameters on this compound Hydrate

ParameterVariationObservationReference
Precipitation Temperature90°C vs. 100°CSlower precipitation kinetics at 90°C[5]
Reactant Concentration0.01 M vs. 0.06 M Ce(III)Smaller, more homogenous crystals at lower concentration[5]
Lanthanide IonLighter vs. HeavierSlower precipitation for heavier lanthanides[4]

References

avoiding carbonate formation during lanthanum oxalate decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of lanthanum oxalate (B1200264). The primary focus is on avoiding the formation of stable carbonate intermediates, which can be a critical factor in the synthesis of pure lanthanum oxide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the thermal decomposition of lanthanum oxalate, leading to the undesirable formation of lanthanum carbonate.

Question: I am consistently observing the formation of lanthanum carbonate as an intermediate during the decomposition of this compound. How can I avoid this?

Answer: The formation of lanthanum carbonate or, more commonly, lanthanum oxycarbonate (La₂O₂CO₃), is a natural and often unavoidable intermediate step in the thermal decomposition of this compound, especially when performed in an air atmosphere. However, you can manipulate the experimental conditions to either prevent its formation or to decompose it at lower temperatures. The key factors to control are the decomposition atmosphere and the heating protocol.

Troubleshooting Workflow: Avoiding Carbonate Formation

start Problem: Unwanted Carbonate Formation check_atmosphere What is the decomposition atmosphere? start->check_atmosphere air Air or Oxygen-rich check_atmosphere->air Air inert Inert (N2, Ar) or Vacuum check_atmosphere->inert Inert/Vacuum air_to_inert Action: Switch to an inert atmosphere (e.g., Nitrogen, Argon) or vacuum. air->air_to_inert inert_issue Still observing carbonate formation under inert atmosphere? inert->inert_issue air_explanation Explanation: Oxygen in the air can react with a nascent oxide to form carbonates. air_to_inert->air_explanation air_to_inert->inert_issue check_temp What is the final decomposition temperature? inert_issue->check_temp temp_low Below 800°C check_temp->temp_low temp_high Above 800°C check_temp->temp_high increase_temp Action: Increase final temperature to >800°C and/or increase holding time. temp_low->increase_temp check_heating_rate Is the heating rate high? temp_high->check_heating_rate temp_explanation Explanation: Lanthanum oxycarbonate decomposition to lanthanum oxide is typically completed above 800°C. increase_temp->temp_explanation final_check Verify with characterization (XRD, TGA, FTIR) increase_temp->final_check rate_high Yes check_heating_rate->rate_high rate_low No check_heating_rate->rate_low decrease_rate Action: Decrease the heating rate. rate_high->decrease_rate rate_low->final_check rate_explanation Explanation: A slower heating rate can allow for more complete decomposition of intermediates. decrease_rate->rate_explanation decrease_rate->final_check

Caption: Troubleshooting workflow for avoiding carbonate formation.

Question: I am performing the decomposition in a nitrogen atmosphere, but I still detect carbonate species in my final product. What could be the reason?

Answer: Even under an inert atmosphere, trace amounts of oxygen or carbon dioxide can lead to carbonate formation. Consider the following:

  • Purity of the Inert Gas: Ensure you are using a high-purity grade of nitrogen or argon.

  • Gas Flow Rate: A continuous and sufficient flow of inert gas is necessary to purge any evolved CO₂ and prevent its reaction with the lanthanum oxide product. A typical flow rate is around 60 mL/min.

  • Furnace Sealing: Check for any leaks in your furnace or reaction chamber that might allow air to enter.

  • Decomposition Temperature and Time: The decomposition of the oxycarbonate intermediate to the oxide may not be complete if the final temperature is not high enough or the holding time is too short. The final decomposition to lanthanum oxide generally occurs at temperatures above 710°C, with 800°C being a commonly cited temperature for complete conversion.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition pathway of this compound hydrate (B1144303) in air?

A1: The thermal decomposition of this compound decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O) in air generally proceeds through several distinct steps:

  • Dehydration: The water of hydration is lost in stages at temperatures typically ranging from 86°C to 360°C.

  • Decomposition to Oxycarbonate: The anhydrous this compound then decomposes to form lanthanum oxycarbonate intermediates, such as La₂O(CO₃)₂ and La₂O₂CO₃, at temperatures between 400°C and 470°C.[1]

  • Decomposition to Oxide: Finally, the lanthanum oxycarbonate decomposes to form lanthanum oxide (La₂O₃) at temperatures above 710°C.[1]

Decomposition Pathway of this compound in Air

A La₂(C₂O₄)₃·10H₂O B La₂(C₂O₄)₃ A->B 86-360°C (-10H₂O) C La₂O(CO₃)₂ / La₂O₂CO₃ B->C 400-470°C (+O₂,-CO,-CO₂) D La₂O₃ C->D >710°C (-CO₂)

Caption: General decomposition pathway of this compound in air.

Q2: How does the decomposition atmosphere affect the formation of intermediates?

A2: The decomposition atmosphere significantly influences the reaction pathway:

  • In Air (Oxidizing Atmosphere): The presence of oxygen facilitates the formation of stable carbonate and oxycarbonate intermediates.

  • In an Inert Atmosphere (Nitrogen, Argon): Decomposition in an inert atmosphere can alter the decomposition mechanism. While carbonate intermediates may still form, their decomposition to the oxide can be more direct. For some similar rare-earth oxalates, decomposition in an argon atmosphere has been shown to proceed at lower temperatures compared to in air.

  • In a Vacuum: Decomposition in a vacuum involves the initial conversion of oxalate to carbonate and carbon monoxide. The carbon monoxide can then disproportionate into carbon dioxide and carbon, which may contaminate the final product.[2]

Q3: What is the effect of the heating rate on the decomposition process?

A3: The heating rate can influence the kinetics of the decomposition. While some studies suggest that the overall decomposition profile remains similar at different heating rates in an inert atmosphere, a slower heating rate generally provides more time for the decomposition reactions to reach completion at each stage. This can be beneficial for ensuring the full decomposition of any carbonate intermediates.

Q4: At what temperature can I be certain that all carbonate has been removed?

A4: Based on thermal analysis data, the final decomposition of lanthanum oxycarbonate to lanthanum oxide (La₂O₃) is generally complete at temperatures above 800°C.[1] To ensure complete conversion, it is advisable to hold the sample at a temperature of 800°C or higher for a period of time.

Quantitative Data Summary

The following tables summarize key quantitative data from thermal analysis studies of this compound decomposition.

Table 1: Decomposition Stages of this compound Hydrate in Air

Temperature Range (°C)ProcessIntermediate/Final Product
86 - 360DehydrationLa₂(C₂O₄)₃
400 - 470Oxalate DecompositionLa₂O(CO₃)₂, La₂O₂CO₃
> 710Carbonate DecompositionLa₂O₃

Source: Based on data from non-isothermal studies of this compound decahydrate decomposition.[1]

Table 2: Influence of Atmosphere on Decomposition (Qualitative)

AtmosphereIntermediate FormationFinal ProductNotes
AirStable oxycarbonatesLa₂O₃Carbonate decomposition requires higher temperatures.
Inert (N₂, Ar)Oxycarbonates may still formLa₂O₃Can promote more direct decomposition to oxide.
VacuumCarbonate and CarbonLa₂O₃ (with potential C contamination)CO disproportionation can lead to carbon impurities.[2]

Experimental Protocols

Protocol 1: Thermal Decomposition of this compound in an Inert Atmosphere

Objective: To decompose this compound to lanthanum oxide while minimizing stable carbonate intermediates.

Materials and Equipment:

  • This compound hydrate (La₂(C₂O₄)₃·nH₂O)

  • Tube furnace with temperature and atmosphere control

  • Alumina or quartz crucible

  • High-purity nitrogen or argon gas supply with flowmeter

Procedure:

  • Place a known amount of this compound hydrate into a crucible.

  • Position the crucible in the center of the tube furnace.

  • Seal the furnace and purge with the inert gas (e.g., nitrogen) at a flow rate of approximately 60 mL/min for at least 30 minutes to remove any residual air.

  • Maintain a constant flow of the inert gas throughout the heating and cooling process.

  • Heat the sample according to the following temperature program:

    • Ramp to 400°C at a rate of 10°C/min and hold for 1 hour to ensure complete dehydration.

    • Ramp to 850°C at a rate of 10°C/min and hold for 2-4 hours to ensure complete decomposition of any carbonate intermediates.

  • Cool the furnace to room temperature under the inert gas flow.

  • Once at room temperature, the flow of inert gas can be stopped and the lanthanum oxide product can be collected.

Protocol 2: Standard Thermal Decomposition in Air

Objective: To decompose this compound to lanthanum oxide following the conventional pathway.

Materials and Equipment:

  • This compound hydrate (La₂(C₂O₄)₃·nH₂O)

  • Muffle furnace

  • Alumina crucible

Procedure:

  • Place a known amount of this compound hydrate into a crucible.

  • Position the crucible in the muffle furnace.

  • Heat the sample in air according to the following temperature program:

    • Ramp to 900°C at a rate of 10°C/min.

    • Hold at 900°C for 2-4 hours to ensure complete decomposition to lanthanum oxide.

  • Allow the furnace to cool to room temperature.

  • Collect the lanthanum oxide product.

Note: The final product from this method will have been formed via a stable carbonate intermediate.

Mandatory Visualizations

Decomposition Pathways Comparison

cluster_air Decomposition in Air cluster_inert Decomposition in Inert Atmosphere LaOx_air La₂(C₂O₄)₃ LaCarb_air La₂O₂CO₃ (Stable Intermediate) LaOx_air->LaCarb_air ~400-500°C LaOxide_air La₂O₃ LaCarb_air->LaOxide_air >710°C LaOx_inert La₂(C₂O₄)₃ LaCarb_inert [La₂O₂CO₃] (Less Stable Intermediate) LaOx_inert->LaCarb_inert Potential formation LaOxide_inert La₂O₃ LaOx_inert->LaOxide_inert More Direct Pathway LaCarb_inert->LaOxide_inert Lower Temp. start This compound Hydrate start->LaOx_air start->LaOx_inert

Caption: Comparison of this compound decomposition pathways in air versus an inert atmosphere.

References

Lanthanum Oxalate Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of lanthanum oxalate (B1200264) in different solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of lanthanum oxalate?

This compound is characterized by its low solubility in water and its general insolubility in organic solvents.[1][2] Its solubility in aqueous solutions is significantly influenced by the pH.

Q2: How does pH affect the solubility of this compound?

The solubility of this compound increases in acidic solutions.[3][4] This is because the oxalate anion (C₂O₄²⁻) is the conjugate base of a weak acid (oxalic acid). In the presence of H⁺ ions from an acid, the oxalate ions are protonated, forming hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This reduction in the concentration of free oxalate ions shifts the solubility equilibrium of this compound to the right, leading to increased dissolution of the salt.

Q3: What is the solubility product constant (Ksp) for this compound?

The solubility product constant (Ksp) for this compound (La₂(C₂O₄)₃) is approximately 2.5 x 10⁻²⁷.[3] This low value indicates its poor solubility in water.

Q4: Is this compound stable at high temperatures?

No, this compound is not stable at high temperatures. It undergoes thermal decomposition. The decomposition process occurs in stages, starting with the loss of water of hydration, followed by the decomposition of the oxalate to form various intermediates, and finally yielding lanthanum oxide at higher temperatures.[5][6]

Q5: Are there any known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents.[2] Contact with such agents should be avoided. It is also recommended to avoid moisture, as it can affect the hydration state of the compound.[2][7]

Q6: What is the relevance of this compound's stability in drug development?

While this compound itself is not a common pharmaceutical, the chemistry of lanthanum and oxalates is relevant. For instance, lanthanum carbonate is used as a phosphate (B84403) binder in patients with kidney disease.[8][9] There is also research into lanthanum carbonate's ability to bind with intestinal oxalate, which could be relevant for conditions like hyperoxaluria.[8][10] Understanding the stability and solubility of this compound helps in predicting the behavior of similar lanthanum compounds in biological systems, particularly in the gastrointestinal tract where pH varies.

Troubleshooting Guides

Issue 1: this compound precipitate dissolves unexpectedly during washing.

  • Possible Cause: The washing solvent is too acidic.

  • Troubleshooting Step: Ensure the washing solvent (e.g., water) is neutral (pH ~7). If a slightly acidic wash is required for other reasons, be aware that some loss of the precipitate due to dissolution is likely. Consider using a common ion effect by washing with a very dilute solution of an oxalate salt to suppress solubility.

Issue 2: Inconsistent results in solubility experiments.

  • Possible Cause 1: The system has not reached equilibrium.

  • Troubleshooting Step: Ensure sufficient time is allowed for the this compound to dissolve and reach equilibrium in the solvent. This may take several hours, and agitation or stirring can help accelerate the process.

  • Possible Cause 2: Temperature fluctuations.

  • Troubleshooting Step: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent. Use a temperature-controlled water bath or incubator.

  • Possible Cause 3: Variation in the hydration state of the this compound.

  • Troubleshooting Step: The number of water molecules in the this compound hydrate (B1144303) can vary.[11] Ensure you are using a consistent form of this compound for all experiments, or pre-treat the material to a known hydration state if possible.

Issue 3: this compound appears to be unstable in a specific solvent over time.

  • Possible Cause: Chemical reaction with the solvent or impurities.

  • Troubleshooting Step: Analyze the solvent for any degradation products or changes in the this compound itself using techniques like spectroscopy or chromatography. Ensure the solvent is pure and free from reactive impurities. Consider performing the experiment under an inert atmosphere if oxidation is a concern.

Quantitative Data Summary

The following table summarizes the known solubility data for this compound.

Solvent SystemSolubilityTemperature (°C)Notes
WaterPoorly soluble[11][12]25The molar solubility can be calculated from its Ksp (2.5 x 10⁻²⁷) to be approximately 1.2 x 10⁻⁶ mol/L.
Acidic Solutions (e.g., HCl, HNO₃)Soluble[3][4]Not specifiedSolubility increases as pH decreases.
Alkaline SolutionsInsolubleNot specifiedThe addition of a common ion (oxalate) from an alkali metal oxalate salt can further decrease solubility.
Organic Solvents (e.g., Ethanol, Methanol, Acetone)Insoluble[2]Not specifiedGenerally considered insoluble in common organic solvents.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

G Experimental Workflow: Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid 1. Prepare solid this compound add_excess 3. Add excess this compound to the solvent prep_solvent 2. Prepare the solvent of interest equilibrate 4. Equilibrate the mixture at a constant temperature with stirring add_excess->equilibrate separate 5. Separate the solid and liquid phases (e.g., by centrifugation or filtration) equilibrate->separate analyze 6. Analyze the concentration of lanthanum in the supernatant separate->analyze calculate 7. Calculate the solubility analyze->calculate

Caption: Workflow for determining the solubility of this compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the mixture to settle.

    • Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation followed by decantation, or by filtration through a fine-pore filter.

  • Analysis of Lanthanum Concentration:

    • Take a precise volume of the clear supernatant.

    • Determine the concentration of lanthanum ions in the supernatant using a suitable analytical technique, such as:

      • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

      • Atomic Absorption Spectroscopy (AAS)

      • Titration with a complexometric agent like EDTA.

  • Calculation of Solubility:

    • From the concentration of lanthanum ions, calculate the molar solubility of this compound. Remember the stoichiometry of dissolution: La₂(C₂O₄)₃ (s) ⇌ 2La³⁺ (aq) + 3C₂O₄²⁻ (aq).

    • Convert the molar solubility to other units (e.g., g/100 mL) as required.

Protocol for Assessing the Chemical Stability of this compound

This protocol provides a framework for evaluating the stability of this compound in a specific solvent over time.

G Logical Relationship: Factors Affecting this compound Stability stability This compound Stability pH pH of Solvent stability->pH temp Temperature stability->temp solvent Solvent Composition stability->solvent impurities Presence of Impurities/Reactants stability->impurities

References

effect of reaction time on lanthanum oxalate crystallinity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lanthanum Oxalate (B1200264) Crystallinity

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lanthanum oxalate precipitation. The following information addresses common issues related to achieving desired crystallinity by controlling the reaction time.

Troubleshooting Guides & FAQs

Q1: My this compound precipitate is a very fine powder with poor crystallinity. How can I improve it?

A1: Rapid precipitation often leads to the formation of many small nuclei, resulting in a fine, less crystalline powder. To enhance crystallinity, you need to slow down the precipitation rate. Slower rates allow for crystal growth to dominate over nucleation. Consider the following adjustments:

  • Employ a Homogeneous Precipitation Technique: Instead of directly mixing lanthanum salt and oxalic acid solutions (heterogeneous precipitation), use a method that generates the oxalate ions slowly and uniformly throughout the solution. The thermal decomposition of oxamic acid is a documented method for achieving this.[1][2][3]

  • Lower the Reaction Temperature: Decreasing the temperature will slow down the kinetics of the precipitation reaction, providing more time for larger crystals to form.[1][2]

  • Utilize a Gel Diffusion Method: Growing crystals in a silica (B1680970) gel matrix can significantly slow down the diffusion of reactants, leading to the formation of well-defined single crystals over a period of several days.[4][5][6]

Q2: I am using a homogeneous precipitation method, but my crystals are still not as large as expected. What factors related to reaction time should I check?

A2: Even with homogeneous precipitation, several factors can influence the final crystal size and crystallinity:

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed to completion. For methods like the thermal decomposition of oxamic acid, precipitation can take several hours.[1][2] Monitor the concentration of lanthanum ions in the supernatant to determine the endpoint.

  • Temperature Control: Inconsistent temperature can lead to fluctuations in the supersaturation level, potentially causing secondary nucleation events that result in smaller crystals. Maintain a stable reaction temperature.

  • Precursor Concentration: The initial concentration of your lanthanum salt and the oxalate precursor (e.g., oxamic acid) will affect the rate of supersaturation. While not directly reaction time, it is a critical related parameter. Experiment with slightly lower initial concentrations to further slow down the crystal growth process.

Q3: How can I quantitatively assess the effect of reaction time on the crystallinity of my this compound samples?

A3: The primary method for assessing crystallinity is Powder X-ray Diffraction (PXRD).

  • Analyze Peak Sharpness and Intensity: More crystalline materials will exhibit sharper and more intense diffraction peaks. A qualitative comparison of the PXRD patterns for samples prepared with different reaction times will show this trend.

  • Calculate Crystallite Size: The Scherrer equation can be used to estimate the average crystallite size from the broadening of the diffraction peaks. An increase in crystallite size with longer reaction times indicates improved crystallinity.

  • Scanning Electron Microscopy (SEM): This technique allows for direct visualization of the crystal morphology and size, providing a clear qualitative and quantitative assessment of the effect of reaction time. Larger, well-defined crystals are indicative of higher crystallinity.[1]

Data Summary

The following table summarizes the general relationship between the precipitation method (which dictates the effective reaction time for crystal growth) and the resulting crystal characteristics.

Precipitation MethodTypical Reaction TimeSupersaturation LevelResulting CrystallinityCrystal SizeReference
Heterogeneous PrecipitationSeconds to MinutesHighLowFine Powder/Small Crystals[1][2]
Homogeneous PrecipitationHoursLow and ControlledHighWell-developed Microcrystals[1][2][3]
Gel DiffusionDaysVery Low and ControlledVery HighSingle Crystals[4][5][6]

Experimental Protocols

Protocol 1: Homogeneous Precipitation of this compound via Thermal Decomposition of Oxamic Acid

This protocol is adapted from methodologies described for lanthanide oxalates.[1][2][3]

  • Solution Preparation:

    • Prepare a 0.2 M solution of lanthanum nitrate (B79036) (La(NO₃)₃·6H₂O) in deionized water.

    • Prepare a 0.2 M solution of oxamic acid in deionized water. It may be necessary to gently warm the solution (e.g., to 40°C) to fully dissolve the oxamic acid.[3]

  • Precipitation:

    • In a round-bottom flask equipped with a condenser, mix the lanthanum nitrate and oxamic acid solutions. A typical molar ratio might be 1 part lanthanum solution to 2.5 parts oxamic acid solution.

    • Heat the reaction mixture to a constant temperature (e.g., 85°C or 100°C) with gentle stirring.[1][3]

    • Maintain this temperature for a set reaction time . To study the effect of time, run parallel experiments for different durations (e.g., 1 hour, 3 hours, 7 hours, 12 hours).

  • Sample Recovery and Analysis:

    • After the designated reaction time, allow the solution to cool to room temperature.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate with deionized water and then with ethanol.

    • Dry the product in an oven at a low temperature (e.g., 60°C).

    • Characterize the dried this compound powder using PXRD and SEM to determine crystallinity and morphology.

Protocol 2: Characterization of Crystallinity using Powder X-ray Diffraction (PXRD)

  • Sample Preparation:

    • Gently grind the dried this compound powder in an agate mortar to ensure a uniform particle size and random orientation.

    • Mount the powdered sample onto a sample holder.

  • Data Acquisition:

    • Use a powder diffractometer with a Cu Kα radiation source.

    • Scan the sample over a relevant 2θ range (e.g., 10° to 70°) with a step size of 0.02° and an appropriate scan speed.

  • Data Analysis:

    • Identify the diffraction peaks corresponding to this compound decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O).

    • Measure the Full Width at Half Maximum (FWHM) of the most intense diffraction peak for each sample.

    • Calculate the average crystallite size (D) using the Scherrer equation: D = (Kλ) / (β cosθ), where K is the shape factor (typically ~0.9), λ is the X-ray wavelength, β is the FWHM in radians, and θ is the Bragg angle.

    • Compare the crystallite sizes calculated for samples prepared with different reaction times. An increase in D correlates with higher crystallinity.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_time Vary Reaction Time cluster_analysis 3. Analysis prep_la Prepare La(NO₃)₃ Solution mix Mix Reactant Solutions prep_la->mix prep_oa Prepare Oxamic Acid Solution prep_oa->mix heat Heat to Constant Temperature (e.g., 85°C) mix->heat time1 Time 1 (e.g., 1 hr) heat->time1 time2 Time 2 (e.g., 4 hr) heat->time2 time3 Time 3 (e.g., 8 hr) heat->time3 filter_wash Filter, Wash, and Dry Precipitate time1->filter_wash time2->filter_wash time3->filter_wash pxrd PXRD Analysis filter_wash->pxrd sem SEM Analysis filter_wash->sem result Correlate Time with Crystallinity pxrd->result sem->result

Caption: Workflow for investigating reaction time's effect on this compound crystallinity.

References

Technical Support Center: Optimization of Stirring Speed for Uniform Lanthanum Oxalate Particles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on optimizing the synthesis of lanthanum oxalate (B1200264) particles. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to help achieve consistent and uniform particle characteristics by controlling stirring speed.

Frequently Asked Questions (FAQs)

Q1: Why is stirring speed a critical parameter in the precipitation of lanthanum oxalate?

Stirring speed, or agitation rate, is a crucial parameter because it directly influences the mixing of reactant solutions. This affects the rate of supersaturation, which in turn governs the kinetics of nucleation and crystal growth. Proper agitation ensures a homogeneous reaction environment, leading to more uniform particle size and morphology.

Q2: What is the general effect of increasing stirring speed on particle size?

Increasing the stirring speed generally leads to a decrease in the final particle size. Higher agitation rates increase the mass transfer of reactants, leading to a higher rate of nucleation and the formation of many small nuclei. However, extremely high speeds can also lead to particle breakage or attrition. In studies on cerium oxalate, a common surrogate for lanthanide oxalates, particle sizes of 110–120 µm were obtained at 1000 rpm, while a lower speed of 750 rpm produced particles of 86–94 µm, demonstrating the inverse relationship in that specific system.[1]

Q3: What are the consequences of a stirring speed that is too low?

An insufficient stirring speed results in poor mixing and localized areas of high supersaturation. This non-uniform environment can lead to uncontrolled precipitation, the formation of large, irregular agglomerates, and a wide particle size distribution.[2]

Q4: What happens if the stirring speed is too high?

Excessively high stirring speeds can introduce significant shear forces into the system. While this promotes the formation of small nuclei, it can also cause the fracture of already-formed crystals (attrition) and may favor agglomeration disruption over crystal growth.[3] This can result in a population of very fine particles that may be difficult to handle in downstream processes.

Q5: How does stirring speed relate to other synthesis parameters?

The optimal stirring speed is often dependent on other experimental conditions, such as reactant concentration, temperature, the rate of reagent addition, and reactor geometry. For instance, experimental results have shown an interdependence of impeller speed and residence time in controlling the final particle size.[1] Therefore, it is essential to consider stirring speed as one part of a multi-variable optimization process.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Wide Particle Size Distribution (Poor Uniformity) Inhomogeneous Mixing: The stirring speed is too low to create a uniform concentration of reactants throughout the vessel, leading to simultaneous nucleation and growth at different rates.Gradually increase the stirring speed to improve mixing. Consider using a baffled reactor to enhance turbulence and mixing efficiency.
Formation of Large, Irregular Agglomerates Insufficient Shear: The agitation rate is not high enough to break down initial particle clusters as they form, allowing them to solidify into hard agglomerates.Increase the stirring speed moderately. The optimal speed should be high enough to disrupt weak agglomerates without causing significant crystal breakage.
Consistently Fine Particles (Nanoparticles) Excessive Nucleation/Shear: The stirring speed is too high, creating a very high supersaturation rate that favors nucleation over crystal growth, or it is causing the fracture of larger particles.Reduce the stirring speed. This will lower the rate of nucleation and minimize shear-induced attrition, allowing more time for crystals to grow.
Inconsistent Results Between Batches Poor Parameter Control: Variations in stirring speed, impeller position, or reactor setup between experiments.Standardize all mixing parameters. Use a tachometer to ensure a consistent and reproducible stirring speed. Document the impeller type, size, and position within the reactor for every experiment.

Quantitative Data on Stirring Speed

While direct data for this compound is limited, studies on cerium(III) oxalate, a chemically similar rare-earth element, provide valuable insights into the effect of agitation. The following data is adapted from a study on a continuous precipitation system.

Table 1: Effect of Impeller Speed on Cerium Oxalate Particle Size

Impeller Speed (rpm)Residence Time (min)Mean Particle Size (D50) (µm)
750586 - 94
100020110 - 120
Data adapted from surrogate studies on cerium oxalate, which is used to model the behavior of lanthanide oxalates.[1]

Experimental Protocols

Two primary methods for this compound precipitation are presented below. The optimal stirring speed is a key variable that researchers should adjust based on their specific equipment and desired particle characteristics.

Protocol 1: Conventional Heterogeneous Precipitation

This method involves the direct mixing of reactant solutions and is suitable for producing fine this compound powders.

Methodology:

  • Prepare Reactant Solutions:

    • Solution A: Dissolve 1 mmol of Lanthanum (III) Chloride Heptahydrate (LaCl₃·7H₂O) in 5 mL of a 1:1 (v/v) water and ethanol (B145695) mixture.[4][5]

    • Solution B: Prepare an aqueous solution containing 1.5 mmol of oxalic acid (H₂C₂O₄).

  • Initial Mixing:

    • Transfer Solution A to a temperature-controlled reaction vessel equipped with a mechanical stirrer.

    • Begin stirring the solution. A starting speed of 400-600 rpm is recommended as a baseline for optimization.

  • Precipitation:

    • Slowly add Solution B to the stirring Solution A at a constant rate.

    • Continue stirring the resulting white colloidal solution for a set period (e.g., 10-30 minutes) to ensure the reaction goes to completion.[5]

  • Aging:

    • Stop the stirring and allow the precipitate to age in the mother liquor for a specified time (e.g., 24 hours) to allow for crystal maturation.[4][5]

  • Recovery and Washing:

    • Separate the precipitate from the solution via centrifugation or filtration.

    • Wash the collected particles several times with distilled water and then with ethanol to remove any unreacted precursors.

  • Drying:

    • Dry the final this compound powder in an oven at a controlled temperature (e.g., 80°C) for 6 hours or until a constant weight is achieved.[5]

Protocol 2: Homogeneous Precipitation for Larger Crystals

This method generates the precipitating agent in situ through the slow decomposition of a precursor, allowing for the growth of larger, more well-defined crystals.

Methodology:

  • Prepare Precursor Solution:

    • In a round-bottom flask, dissolve 2 mmol of a lanthanide nitrate (B79036) (e.g., La(NO₃)₃·6H₂O) and 5 mmol of oxamic acid in 35 mL of water.

  • Reaction Setup:

    • Place the flask in a heating mantle on a magnetic stir plate and add a magnetic stir bar.

    • Begin stirring at a low to moderate speed (200-400 rpm ) to ensure thermal uniformity without introducing excessive shear.

  • Precipitation:

    • Heat the solution to a temperature between 90°C and 100°C. The thermal decomposition of oxamic acid will slowly generate oxalate ions, leading to gradual precipitation.

    • Maintain the temperature and stirring for several hours to allow for complete precipitation and crystal growth. The slower precipitation at 90°C may lead to larger crystals.

  • Recovery and Washing:

    • Allow the solution to cool to room temperature.

    • Collect the resulting crystals by filtration.

    • Wash the crystals with distilled water and ethanol.

  • Drying:

    • Dry the crystals in an oven at a moderate temperature (e.g., 60-80°C).

Visualizations

G Diagram 1: Experimental Workflow for Heterogeneous Precipitation cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing prep_A Prepare LaCl3 Solution (A) mix Charge Reactor with Solution A Start Stirring (Optimize Speed) prep_A->mix prep_B Prepare Oxalic Acid Solution (B) add Add Solution B to Reactor prep_B->add mix->add stir Continue Stirring (10-30 min) add->stir age Age Precipitate (24h) stir->age wash Filter & Wash Particles age->wash dry Dry Powder (80°C) wash->dry product Uniform this compound dry->product

Caption: Workflow for conventional precipitation of this compound.

G Diagram 2: Impact of Stirring Speed on Particle Characteristics cluster_input Stirring Speed cluster_output Particle Characteristics low Too Low agglomeration High Agglomeration low->agglomeration wide_psd Wide Size Distribution low->wide_psd opt Optimal uniform High Uniformity opt->uniform narrow_psd Narrow Size Distribution opt->narrow_psd high Too High fines Excessive Fines high->fines breakage Particle Breakage high->breakage

Caption: Relationship between stirring speed and particle outcomes.

References

Validation & Comparative

A Comparative Guide to Lanthanum Oxalate and Lanthanum Carbonate as Precursors for Lanthanum Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable precursor is a critical step in the synthesis of high-purity lanthanum oxide (La₂O₃), a material with diverse applications in catalysis, ceramics, optics, and pharmaceuticals. Among the various precursors available, lanthanum oxalate (B1200264) and lanthanum carbonate are frequently employed due to their ability to yield high-quality La₂O₃ upon thermal decomposition. This guide provides an objective comparison of these two precursors, supported by experimental data, to assist researchers in making an informed decision for their specific applications.

Performance Comparison at a Glance

PropertyLanthanum OxalateLanthanum Carbonate
Decomposition Temp. Multi-stage decomposition, with final conversion to La₂O₃ typically occurring at temperatures above 700°C. Intermediate formation of lanthanum dioxycarbonate (La₂O₂CO₃) is observed.[1]Also exhibits multi-stage decomposition, with the formation of La₂O₂CO₃ as a stable intermediate. Complete conversion to La₂O₃ generally requires temperatures of 800°C or higher.[2][3]
Resulting Particle Size Can produce nanocrystalline La₂O₃. The final particle size is influenced by calcination temperature and time.Can also yield nanosized La₂O₃ particles. For instance, calcination at 850°C can produce nanoparticles with an average size of around 37 nm.[2]
Morphology of La₂O₃ The morphology of the resulting oxide is dependent on the synthesis conditions of the oxalate precursor and the subsequent calcination process.The morphology of the final oxide can be controlled by the synthesis method of the carbonate precursor.
Purity of La₂O₃ Generally yields high-purity La₂O₃ as the oxalate precursor decomposes cleanly, leaving minimal residual impurities.Can also produce high-purity La₂O₃. The purity is contingent on the purity of the initial lanthanum source and the precipitation process.
Handling & Stability This compound is a stable solid that is easy to handle.Lanthanum carbonate is also a stable solid. However, commercial lanthanum oxide is known to readily react with atmospheric CO₂ and water to form carbonates and hydroxides.[4][5]

Thermal Decomposition Analysis

The thermal decomposition behavior of both precursors is a key factor in determining the optimal calcination conditions for La₂O₃ synthesis. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are instrumental in understanding these processes.

This compound (La₂(C₂O₄)₃·nH₂O): The thermal decomposition of this compound hydrate (B1144303) typically occurs in multiple steps:

  • Dehydration: The loss of water molecules occurs at lower temperatures, generally below 300°C.

  • Decomposition to Oxycarbonate: The anhydrous oxalate then decomposes to form lanthanum dioxycarbonate (La₂O₂CO₃). This step is often accompanied by the release of carbon monoxide and carbon dioxide.

  • Decomposition to Oxide: Finally, the lanthanum dioxycarbonate decomposes at higher temperatures to yield lanthanum oxide (La₂O₃) and carbon dioxide.[1]

Lanthanum Carbonate (La₂(CO₃)₃·nH₂O): The thermal decomposition of lanthanum carbonate hydrate follows a similar multi-stage pathway:

  • Dehydration: Water of hydration is lost upon heating.

  • Formation of Dioxycarbonate: The carbonate decomposes to form the more stable lanthanum dioxycarbonate (La₂O₂CO₃).

  • Final Decomposition: La₂O₂CO₃ further decomposes at elevated temperatures to form La₂O₃.[3] TGA data shows that the removal of water typically occurs up to about 400°C, with decarboxylation happening at higher temperatures.[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis of La₂O₃. Below are representative protocols for the preparation of La₂O₃ from both this compound and lanthanum carbonate precursors.

This protocol involves the precipitation of this compound followed by its thermal decomposition.

1. Precipitation of this compound:

  • Dissolve a soluble lanthanum salt, such as lanthanum nitrate (B79036) (La(NO₃)₃·6H₂O), in deionized water to prepare a solution of known concentration.

  • Separately, prepare a solution of a precipitating agent, such as oxalic acid (H₂C₂O₄) or ammonium (B1175870) oxalate ((NH₄)₂C₂O₄), in deionized water.

  • Slowly add the precipitating agent solution to the lanthanum salt solution under constant stirring.

  • A white precipitate of this compound (La₂(C₂O₄)₃·nH₂O) will form.

  • Continue stirring for a period to ensure complete precipitation.

  • Filter the precipitate and wash it several times with deionized water to remove any unreacted ions.

  • Dry the precipitate in an oven at a moderate temperature (e.g., 80-100°C).

2. Calcination to La₂O₃:

  • Place the dried this compound powder in a crucible.

  • Heat the crucible in a furnace to the desired calcination temperature (typically above 700°C).

  • Maintain the temperature for a specific duration (e.g., 2-4 hours) to ensure complete conversion to La₂O₃.

  • Allow the furnace to cool down to room temperature before retrieving the La₂O₃ powder.

This protocol utilizes the co-precipitation method to synthesize lanthanum carbonate, which is then calcined.

1. Co-Precipitation of Lanthanum Carbonate:

  • Prepare an aqueous solution of a lanthanum salt, for example, lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O).[6]

  • Prepare a solution of a carbonate source, such as sodium carbonate (Na₂CO₃) or ammonium carbonate ((NH₄)₂CO₃).

  • Add the carbonate solution dropwise to the lanthanum salt solution while stirring vigorously.

  • A white precipitate of lanthanum carbonate (La₂(CO₃)₃·nH₂O) will be formed.

  • Age the precipitate in the mother liquor for a certain period to improve its properties.

  • Filter the precipitate and wash it thoroughly with deionized water to remove soluble byproducts.

  • Dry the obtained lanthanum carbonate precipitate.

2. Calcination to La₂O₃:

  • Take the dried lanthanum carbonate powder in a suitable crucible.

  • Place the crucible in a high-temperature furnace.

  • Heat the sample to the target calcination temperature. For instance, calcination at 850°C for 3 hours has been shown to produce La₂O₃ nanoparticles.[2]

  • After the calcination period, let the furnace cool down naturally.

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for producing La₂O₃ from both precursors.

Lanthanum_Oxalate_Workflow cluster_precipitation Precipitation of this compound cluster_calcination Calcination La_Salt_Solution Lanthanum Salt Solution (e.g., La(NO₃)₃) Mixing Mixing & Stirring La_Salt_Solution->Mixing Precipitating_Agent Precipitating Agent (e.g., H₂C₂O₄) Precipitating_Agent->Mixing Precipitate This compound Precipitate Mixing->Precipitate Filtering_Washing Filtering & Washing Precipitate->Filtering_Washing Drying Drying Filtering_Washing->Drying Dried_Precursor Dried this compound Drying->Dried_Precursor Calcination High-Temperature Calcination (>700°C) Dried_Precursor->Calcination La2O3_Product Lanthanum Oxide (La₂O₃) Calcination->La2O3_Product

Caption: Workflow for La₂O₃ Synthesis from this compound.

Lanthanum_Carbonate_Workflow cluster_coprecipitation Co-Precipitation of Lanthanum Carbonate cluster_calcination_carb Calcination La_Salt_Solution_Carb Lanthanum Salt Solution (e.g., La(NO₃)₃) Mixing_Stirring_Carb Mixing & Stirring La_Salt_Solution_Carb->Mixing_Stirring_Carb Carbonate_Source Carbonate Source (e.g., Na₂CO₃) Carbonate_Source->Mixing_Stirring_Carb Precipitate_Carb Lanthanum Carbonate Precipitate Mixing_Stirring_Carb->Precipitate_Carb Filtering_Washing_Carb Filtering & Washing Precipitate_Carb->Filtering_Washing_Carb Drying_Carb Drying Filtering_Washing_Carb->Drying_Carb Dried_Precursor_Carb Dried Lanthanum Carbonate Drying_Carb->Dried_Precursor_Carb Calcination_Carb High-Temperature Calcination (≥800°C) Dried_Precursor_Carb->Calcination_Carb La2O3_Product_Carb Lanthanum Oxide (La₂O₃) Calcination_Carb->La2O3_Product_Carb

References

A Comparative Guide to the Thermal Stability of Lanthanide Oxalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of lanthanide oxalates, supported by experimental data from peer-reviewed literature. The thermal decomposition of these compounds is a critical consideration in various applications, including the synthesis of lanthanide oxides used in catalysis, ceramics, and pharmaceutical development.

Data Presentation: Thermal Decomposition of Lanthanide Oxalates

The thermal decomposition of hydrated lanthanide oxalates typically proceeds in distinct stages: dehydration, decomposition of the anhydrous oxalate (B1200264) to an intermediate oxycarbonate, and finally, the decomposition of the oxycarbonate to the corresponding lanthanide oxide. The temperatures at which these transitions occur are indicative of the thermal stability of the compounds.

Data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are summarized in the table below. It is important to note that the exact decomposition temperatures can vary depending on experimental conditions such as heating rate and atmosphere.

Lanthanide (Ln)Dehydration Temp. Range (°C)Anhydrous Oxalate Decomposition Temp. Range (°C)Oxycarbonate Decomposition Temp. Range (°C)Final Oxide Product
Lanthanum (La) ~100 - 250~320 - 500[1]~600 - 746[2]La₂O₃
Cerium (Ce) ~90 - 220[3]~270 - 450[3]Not typically observedCeO₂
Praseodymium (Pr) Data not availableData not availableData not availablePr₆O₁₁
Neodymium (Nd) Data not availableData not availableData not availableNd₂O₃
Gadolinium (Gd) Data not availableData not availableData not availableGd₂O₃
Erbium (Er) Data not availableData not availableData not availableEr₂O₃
Ytterbium (Yb) Data not availableData not availableData not availableYb₂O₃

Note: Comprehensive, directly comparable data for all lanthanides from a single source is limited. The provided data is compiled from multiple sources and general trends observed for lanthanide carboxylates.[4] Lighter lanthanides tend to form decahydrates, while heavier ones may form hepta- or hexahydrates.[5][6]

Experimental Protocols

The following protocols describe the key experiments used to determine the thermal stability of lanthanide oxalates.

1. Synthesis of Lanthanide Oxalates (Homogeneous Precipitation) [7][8]

  • Objective: To synthesize crystalline lanthanide oxalate precursors for thermal analysis.

  • Materials: Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Ce(NO₃)₃·6H₂O, Pr(NO₃)₃·6H₂O, etc.), oxamic acid, deionized water.[7]

  • Procedure:

    • Prepare a 0.2 M solution of the desired lanthanide nitrate in deionized water.

    • Prepare a 0.2 M solution of oxamic acid in deionized water. Heating to 40°C may be required to fully dissolve the oxamic acid.[7]

    • In a round-bottom flask, mix the lanthanide nitrate solution with the oxamic acid solution.

    • Heat the mixture to a specific temperature (e.g., 90°C or 100°C) and maintain for a set period (typically several hours) to allow for the slow, homogeneous precipitation of the lanthanide oxalate.[7]

    • After the reaction is complete, allow the solution to cool to room temperature.

    • Filter the precipitate using a suitable filter paper.

    • Wash the precipitate several times with deionized water, followed by ethanol.[9]

    • Dry the precipitate in an oven at a low temperature (e.g., 40-80°C) until a constant weight is achieved.[3][9]

2. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) [5][9]

  • Objective: To quantitatively measure the mass changes and thermal events of the lanthanide oxalate as a function of temperature.

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA or DSC.

  • Procedure:

    • Calibrate the instrument for temperature and mass using appropriate standards (e.g., indium for temperature).[10]

    • Accurately weigh a small amount of the dried lanthanide oxalate sample (typically 5-10 mg) into an inert crucible (e.g., alumina (B75360) or platinum).[5][9]

    • Place the crucible in the TGA-DTA instrument.

    • Heat the sample from room temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).[5]

    • The experiment is typically conducted under a controlled atmosphere, such as flowing air or an inert gas like nitrogen or argon, at a specific flow rate (e.g., 20-60 mL/min).[5][9]

    • Record the mass loss (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

    • Analyze the resulting curves to determine the temperatures of dehydration, decomposition, and the stoichiometry of the intermediate and final products.

Mandatory Visualization

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the synthesis and thermal analysis of lanthanide oxalates.

G cluster_synthesis Synthesis of Lanthanide Oxalate cluster_analysis Thermal Analysis cluster_characterization Product Characterization start Start: Prepare Lanthanide Nitrate and Oxamic Acid Solutions mix Mix Solutions and Heat start->mix precipitate Homogeneous Precipitation mix->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash dry Dry Precipitate filter_wash->dry tga_dta Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA) dry->tga_dta Sample for Analysis analyze Analyze Thermal Decomposition Data tga_dta->analyze xrd X-ray Diffraction (XRD) of Final Product analyze->xrd Characterize Residue end End: Determine Thermal Stability and Final Product analyze->end xrd->end

Caption: Workflow for lanthanide oxalate synthesis and thermal analysis.

References

A Comparative Guide to the Synthesis of Lanthanum Oxalate: Precipitation vs. Sol-Gel Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity, well-defined lanthanum oxalate (B1200264) is a critical first step in the production of advanced lanthanum-based materials. The choice of synthesis method significantly impacts the physicochemical properties of the final product, such as particle size, morphology, and purity. This guide provides an objective comparison of two common synthesis routes: the traditional precipitation method and the versatile sol-gel process.

This comparison delves into the detailed experimental protocols for both methods and presents a summary of the key differences in a clear, tabular format. While the precipitation method is well-documented for lanthanum oxalate synthesis, the sol-gel route, though widely used for other metallic oxides, is less specifically described for this particular compound. The sol-gel protocol presented here is based on established principles of sol-gel chemistry for related materials.

Experimental Protocols

Precipitation Method

The precipitation method is a widely used, straightforward technique for the synthesis of this compound. It relies on the reaction of a soluble lanthanum salt with an oxalic acid solution to form an insoluble this compound precipitate.

Protocol:

  • Precursor Solution Preparation: A solution of a lanthanum salt, such as lanthanum nitrate (B79036) (La(NO₃)₃·6H₂O) or lanthanum chloride (LaCl₃), is prepared by dissolving the salt in deionized water.

  • Precipitating Agent Preparation: A stoichiometric amount of oxalic acid (H₂C₂O₄) is dissolved in deionized water.

  • Precipitation: The oxalic acid solution is slowly added to the heated lanthanum salt solution (approximately 70°C) under constant stirring.[1] This results in the formation of a white precipitate of this compound (La₂(C₂O₄)₃·nH₂O).

  • Aging: The suspension is typically aged for a period to ensure complete precipitation and to allow for particle growth.

  • Filtration and Washing: The precipitate is separated from the solution by filtration. It is then washed several times with deionized water to remove any unreacted ions and byproducts.

  • Drying: The washed precipitate is dried in an oven at a moderate temperature (e.g., 80-110°C) to remove residual water.[2][3]

Sol-Gel Method (Proposed)

The sol-gel method offers the potential for greater control over particle size and morphology through the formation of a colloidal suspension (sol) that is then gelled to form a solid network. While specific literature on the sol-gel synthesis of this compound is limited, a plausible protocol can be derived from the synthesis of other lanthanum-based materials.

Protocol:

  • Sol Formation: A lanthanum precursor, such as lanthanum isopropoxide or lanthanum nitrate, is dissolved in a suitable solvent, often an alcohol. A chelating agent, like citric acid, is added to form a stable lanthanum complex.

  • Hydrolysis and Condensation: A controlled amount of water is added to the sol to initiate hydrolysis and condensation reactions. This leads to the formation of La-O-La linkages and the growth of particles.

  • Gelation: With continued reaction, the particles link together to form a three-dimensional network, resulting in the formation of a wet gel.

  • Aging: The gel is aged to strengthen the network and allow for further condensation.

  • Drying: The solvent is removed from the gel network. This can be done through conventional drying (to form a xerogel) or supercritical drying (to form an aerogel).

  • Calcination (Optional): The dried gel may be calcined at a specific temperature to remove organic residues and to crystallize the this compound.

Quantitative Data Comparison

FeaturePrecipitation MethodSol-Gel Method (Anticipated)
Precursors Lanthanum salts (e.g., La(NO₃)₃, LaCl₃), Oxalic acidLanthanum alkoxides or chelated salts, Complexing agents (e.g., citric acid), Water
Reaction Temperature Typically elevated (e.g., 70°C)[1]Often initiated at room temperature, may involve heating for gelation
Particle Size Control Less precise, influenced by concentration, temperature, and stirring rateHigh degree of control, tunable by precursor concentration, pH, and water/alkoxide ratio
Typical Particle Size Micro- to nano-scale, often with a broader size distributionNano-scale with a narrow size distribution
Morphology Can produce hierarchical micro-particles and nano-tubes with additives[2]Typically spherical or near-spherical nanoparticles
Purity High purity achievable with thorough washingHigh purity, as precursors can be purified before synthesis
Process Complexity Relatively simple and straightforwardMore complex, requires careful control of reaction parameters
Yield Generally highCan be high, but may be affected by losses during washing and drying

Experimental Workflows

Precipitation_Workflow cluster_precipitation Precipitation Method Workflow La_Salt Lanthanum Salt Solution (e.g., La(NO₃)₃) Mixing Mixing and Reaction (Heated, Stirring) La_Salt->Mixing Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Mixing Precipitate This compound Precipitate Formation Mixing->Precipitate Aging Aging Precipitate->Aging Filtration Filtration and Washing Aging->Filtration Drying Drying (80-110°C) Filtration->Drying Product This compound Powder Drying->Product

Precipitation Method Workflow Diagram

SolGel_Workflow cluster_solgel Sol-Gel Method Workflow (Proposed) La_Precursor Lanthanum Precursor (e.g., Alkoxide or Chelated Salt) Sol_Formation Sol Formation (with Chelating Agent) La_Precursor->Sol_Formation Solvent Solvent (e.g., Alcohol) Solvent->Sol_Formation Hydrolysis Hydrolysis and Condensation (Controlled Water Addition) Sol_Formation->Hydrolysis Gelation Gelation Hydrolysis->Gelation Aging Aging Gelation->Aging Drying Drying (Xerogel or Aerogel) Aging->Drying Product This compound Powder Drying->Product

Proposed Sol-Gel Method Workflow Diagram

References

A Comparative Guide to the Purity Validation of Lanthanum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical compounds is a critical parameter that underpins the reliability and reproducibility of experimental results. Lanthanum oxalate (B1200264), a key intermediate in the production of high-purity lanthanum oxide and a compound of interest in various research applications, requires accurate purity assessment. This guide provides an objective comparison of titrimetric methods for validating lanthanum oxalate purity, benchmarked against alternative analytical techniques, and includes detailed experimental protocols and supporting data.

Overview of Purity Validation Methods

The purity of this compound, La₂(C₂O₄)₃, can be determined by quantifying either its lanthanum content or its oxalate content. The choice of method depends on factors such as required accuracy, available equipment, analysis time, and cost. The primary methods fall into three categories: titrimetry, gravimetry, and instrumental analysis.

  • Titrimetric Methods: These classic volumetric techniques offer a balance of accuracy, speed, and cost-effectiveness. They are based on the stoichiometric reaction of the analyte with a reagent of known concentration (the titrant).

  • Gravimetric Analysis: This is a highly accurate, primary method for purity determination which involves the precise measurement of mass. For lanthanum, this typically involves precipitating it as this compound and then converting it to a stable, weighable form like lanthanum oxide (La₂O₃).[1][2][3]

  • Instrumental Methods: Techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Elemental Analysis provide high sensitivity and specificity for determining elemental composition and trace impurities.[4][5][6]

The following diagram illustrates the general workflow for selecting a purity validation method for this compound.

Purity_Validation_Workflow start This compound Sample Purity Validation method_type Select Analytical Approach start->method_type titrimetric Titrimetric Methods (Focus of this Guide) method_type->titrimetric Balance of Speed, Cost & Accuracy instrumental Instrumental Methods method_type->instrumental High Sensitivity & Trace Analysis gravimetric Gravimetric Analysis method_type->gravimetric Highest Accuracy & Primary Method sub_titrimetric Complexometric (La³⁺) Redox (C₂O₄²⁻) Acid-Base (C₂O₄²⁻) titrimetric->sub_titrimetric sub_instrumental ICP-OES / ICP-MS (La³⁺, Impurities) Elemental Analysis (C, H) instrumental->sub_instrumental sub_gravimetric Precipitation & Ignition to La₂O₃ gravimetric->sub_gravimetric

Caption: General workflow for selecting a purity validation method.

Comparison of Analytical Methods

The ideal method for purity determination balances precision, accuracy, cost, and speed. While instrumental methods offer the highest sensitivity, titrimetric methods are often sufficient and more accessible for routine quality control.

MethodPrincipleAnalyteTypical AccuracyTypical Precision (RSD)SpeedCostSpecificity
Complexometric Titration Chelation of La³⁺ with EDTALanthanum (La³⁺)High< 0.5%ModerateLowGood (with masking agents)
Redox Titration Oxidation of C₂O₄²⁻ with KMnO₄Oxalate (C₂O₄²⁻)High< 0.5%ModerateLowGood (for reducing agents)
Acid-Base Titration Neutralization of C₂O₄²⁻ with NaOHOxalate (C₂O₄²⁻)Moderate< 1%FastLowLow (interferences from other acids/bases)
Gravimetric Analysis Mass of pure La₂O₃ after ignitionLanthanum (La³⁺)Very High< 0.1%SlowLowHigh
ICP-OES Atomic emission of LaLanthanum (La³⁺)Very High< 2%FastHighVery High
Elemental Analysis Combustion and detection of C, HCarbon, HydrogenHigh< 0.3%ModerateModerateHigh (for C, H content)

Illustrative Purity Assessment Data

The following table presents representative data for a hypothetical batch of this compound, demonstrating the expected results from each method.

MethodMeasured ValueCalculated Purity (%)Standard Deviation (±%)
Complexometric Titration46.15% La99.60.2
Redox Titration53.70% C₂O₄²⁻99.50.2
Gravimetric Analysis53.81% La₂O₃ (as oxide)99.80.05
ICP-OES46.20% La99.70.1
Elemental AnalysisC: 15.95%, H: 0.0%99.7 (based on C)0.3
Theoretical Value46.33% La, 53.67% C₂O₄²⁻100.0N/A

Experimental Protocols

Detailed and validated protocols are essential for obtaining accurate results.[1][7] The following sections provide methodologies for the key titrimetric procedures.

Complexometric Titration of Lanthanum with EDTA

This method determines the lanthanum content by titrating with ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand that forms a stable 1:1 complex with La³⁺ ions.[8][9]

Complexometric_Titration_Workflow A 1. Weigh ~0.5 g This compound Sample B 2. Dissolve in minimal conc. HCl, then dilute with water A->B C 3. Adjust pH to 5.5 - 6.0 with Hexamethylenetetramine buffer B->C D 4. Add Xylenol Orange indicator (solution turns red) C->D E 5. Titrate with standardized 0.1 M EDTA solution D->E F 6. Endpoint: Sharp color change from red to lemon yellow E->F G 7. Calculate La³⁺ content and sample purity F->G

Caption: Workflow for complexometric titration of lanthanum.

Protocol:

  • Sample Preparation: Accurately weigh approximately 0.4-0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 5-10 mL of 1 M HCl to dissolve the sample. Gently warm if necessary. Dilute the solution with approximately 80 mL of deionized water.

  • Buffering: Add a urotropine (hexamethylenetetramine) buffer solution to adjust the pH to between 5 and 6.[10]

  • Indicator: Add 5-6 drops of Xylenol Orange indicator solution. The solution should turn a red or violet color.

  • Titration: Titrate the sample solution with a standardized 0.1 M EDTA solution. The endpoint is marked by a sharp color change from red to a clear lemon yellow.[11]

  • Calculation: The purity of this compound is calculated based on the volume of EDTA consumed, its molarity, and the initial mass of the sample.

Redox Titration of Oxalate with Potassium Permanganate (B83412)

This method quantifies the oxalate content through an oxidation-reduction reaction with potassium permanganate (KMnO₄) in an acidic medium.[12] KMnO₄ acts as its own indicator.[13]

Protocol:

  • Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution and Acidification: Add 50 mL of 1 M sulfuric acid (H₂SO₄) to the flask.[13]

  • Heating: Gently heat the solution to 60-80°C on a hot plate. The reaction between permanganate and oxalate is slow at room temperature.[2][14][15]

  • Titration: Titrate the hot solution with a standardized 0.1 N (0.02 M) KMnO₄ solution. Add the titrant dropwise, swirling the flask continuously. The purple color of the permanganate will disappear as it reacts with the oxalate.

  • Endpoint: The endpoint is reached when the first persistent pale pink color remains for at least 30 seconds, indicating a slight excess of KMnO₄.[3][16]

  • Calculation: The purity is determined from the amount of KMnO₄ used to react completely with the oxalate in the sample.

Alternative Method: Purity by ICP-OES

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a powerful instrumental technique for determining the concentration of lanthanum and other metallic impurities with high accuracy.[4]

Protocol:

  • Sample Digestion: Accurately weigh a small amount of the this compound sample (e.g., 0.1 g) into a digestion vessel.

  • Acid Digestion: Add a mixture of concentrated nitric acid and hydrochloric acid. Digest the sample using a microwave digestion system or by heating on a hot plate until the solution is clear.

  • Dilution: Cool the digested sample and quantitatively transfer it to a volumetric flask. Dilute to a known volume with deionized water to bring the lanthanum concentration within the calibrated range of the instrument.

  • Analysis: Aspirate the sample into the ICP-OES instrument. Measure the emission intensity at a characteristic wavelength for lanthanum (e.g., 379.478 nm or 408.672 nm).

  • Quantification: Determine the lanthanum concentration in the sample by comparing its emission intensity to a calibration curve prepared from certified lanthanum standards.[5] The purity of the original this compound is then calculated from this concentration.

Method Selection Guide

Choosing the appropriate analytical method is a critical decision based on the specific requirements of the analysis. The following decision tree provides guidance for selecting the most suitable technique.

Method_Selection_Guide start Start: Define Analytical Need q1 Need Highest Accuracy (e.g., Primary Standard)? start->q1 q2 Need Rapid QC Screening? q1->q2 No res1 Gravimetric Analysis q1->res1 Yes q3 Need to Quantify Trace Metal Impurities? q2->q3 No res2 Titrimetric Methods (Complexometric or Redox) q2->res2 Yes res3 ICP-OES / ICP-MS q3->res3 Yes res4 Titrimetric Methods are Sufficient for Assay q3->res4 No

Caption: Decision tree for selecting a purity validation method.

Conclusion

The validation of this compound purity can be effectively achieved through several analytical techniques.

  • Titrimetric methods , specifically complexometric titration for lanthanum and redox titration for oxalate, offer a robust, cost-effective, and accurate approach suitable for most routine quality control and research applications. They provide a reliable determination of the main component's purity with good precision.

  • For applications demanding the highest level of accuracy, such as the certification of reference materials, gravimetric analysis remains the gold standard.

  • When the quantification of trace elemental impurities is critical, or when high sample throughput is required, instrumental methods like ICP-OES are indispensable.

By understanding the principles, advantages, and limitations of each method as outlined in this guide, researchers and drug development professionals can confidently select the most appropriate strategy to ensure the quality and integrity of their materials.

References

Cross-Validation of TGA and DSC Data for Lanthanum Oxalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of materials is paramount. This guide provides a comprehensive comparison and cross-validation of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for lanthanum oxalate (B1200264), a compound of significant interest in materials science and catalysis.

The thermal decomposition of lanthanum oxalate hydrate (B1144303) (La₂(C₂O₄)₃·10H₂O) is a multi-step process that can be effectively characterized by the complementary techniques of TGA and DSC. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. By correlating the mass loss events from TGA with the endothermic or exothermic peaks from DSC, a detailed understanding of the decomposition pathway can be achieved.

Experimental Protocols

The data presented in this guide are based on established methodologies for the thermal analysis of metal oxalates.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

A simultaneous TGA/DSC instrument is typically employed to ensure identical experimental conditions for both measurements.

  • Sample Preparation: A small amount of this compound hydrate (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Heating Program: The sample is heated from ambient temperature to approximately 1000°C at a constant heating rate, commonly 10 K/min.[1]

  • Atmosphere: The analysis is conducted under a controlled atmosphere, such as a dynamic flow of air or an inert gas like nitrogen (e.g., 20 mL/min).[1]

  • Data Analysis: The TGA curve is plotted as percentage mass loss versus temperature, while the DSC curve shows the heat flow (in mW or µV) as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.

Data Presentation: Thermal Decomposition of this compound Hydrate

The thermal decomposition of this compound hydrate generally proceeds through three main stages: dehydration, oxalate decomposition, and carbonate/oxycarbonate decomposition to form the final oxide. The precise temperature ranges and intermediates can vary slightly depending on the specific experimental conditions.

Table 1: TGA Data for the Thermal Decomposition of this compound Hydrate

Decomposition StageTemperature Range (°C)Mass Loss (Experimental %)Mass Loss (Theoretical %)Evolved Species
Dehydration (Step 1)25 - 250~25.525.58H₂O
Oxalate Decomposition250 - 500~19.820.00CO, CO₂
Carbonate/Oxycarbonate Decomposition500 - 800~9.99.94CO₂
Final Product > 800La₂O₃

Table 2: DSC Data for the Thermal Decomposition of this compound Hydrate

Decomposition StageTemperature Range (°C)Peak TypeAssociated Process
Dehydration25 - 250EndothermicLoss of water molecules
Oxalate Decomposition250 - 500ExothermicDecomposition of oxalate to form intermediates
Carbonate/Oxycarbonate Decomposition500 - 800EndothermicDecomposition of intermediates to lanthanum oxide

Cross-Validation and Interpretation

The cross-validation of TGA and DSC data is crucial for a complete understanding of the thermal events. Each mass loss step observed in the TGA curve should correspond to a thermal event (an endothermic or exothermic peak) in the DSC curve.

  • Dehydration: The initial mass loss in the TGA, corresponding to the removal of water of hydration, is an energy-requiring process, hence it is observed as an endothermic peak in the DSC. The thermal decomposition of this compound decahydrate (B1171855) has been described to occur in three steps, starting with the loss of water molecules to form the anhydrous oxalate.[2][3]

  • Oxalate Decomposition: Following dehydration, the anhydrous this compound decomposes. This process is often complex and can involve the formation of intermediate species such as lanthanum carbonate or oxycarbonates.[2][3] This stage is typically associated with a significant mass loss in the TGA and a strong exothermic peak in the DSC, indicating that the decomposition of the oxalate is an energetically favorable process.

  • Final Decomposition to Oxide: The intermediate carbonate or oxycarbonate species further decompose at higher temperatures to yield the final product, lanthanum oxide (La₂O₃).[2][3] This final decomposition step is accompanied by a mass loss due to the release of carbon dioxide and is observed as an endothermic peak in the DSC. Anhydrous this compound is reported to be stable up to 320°C.[4]

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the cross-validation of TGA and DSC data for this compound.

TGA_DSC_CrossValidation cluster_TGA TGA Analysis cluster_DSC DSC Analysis cluster_Interpretation Interpretation TGA TGA Curve (Mass Loss vs. Temp) MassLoss1 Mass Loss 1 (Dehydration) TGA->MassLoss1 MassLoss2 Mass Loss 2 (Oxalate Decomp.) TGA->MassLoss2 MassLoss3 Mass Loss 3 (Carbonate Decomp.) TGA->MassLoss3 Dehydration Dehydration (La₂(C₂O₄)₃·10H₂O → La₂(C₂O₄)₃ + 10H₂O) MassLoss1->Dehydration Correlates to OxalateDecomp Oxalate Decomposition (La₂(C₂O₄)₃ → Intermediates) MassLoss2->OxalateDecomp Correlates to CarbonateDecomp Carbonate Decomposition (Intermediates → La₂O₃) MassLoss3->CarbonateDecomp Correlates to DSC DSC Curve (Heat Flow vs. Temp) Endo1 Endothermic Peak 1 DSC->Endo1 Exo1 Exothermic Peak DSC->Exo1 Endo2 Endothermic Peak 2 DSC->Endo2 Endo1->Dehydration Correlates to Exo1->OxalateDecomp Correlates to Endo2->CarbonateDecomp Correlates to

Caption: Workflow for the cross-validation of TGA and DSC data.

LanthanumOxalateDecomposition Start La₂(C₂O₄)₃·10H₂O (this compound Hydrate) Anhydrous La₂(C₂O₄)₃ (Anhydrous this compound) Start->Anhydrous ~25-250°C -10H₂O (Endothermic) Intermediate Intermediates (e.g., La₂O(CO₃)₂, La₂O₂CO₃) Anhydrous->Intermediate ~250-500°C -CO, -CO₂ (Exothermic) Final La₂O₃ (Lanthanum Oxide) Intermediate->Final ~500-800°C -CO₂ (Endothermic)

Caption: Thermal decomposition pathway of this compound hydrate.

References

Performance Showdown: Lanthanum Oxalate-Derived Catalysts Versus a Field of Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize catalytic processes, the choice of catalyst precursor can be as critical as the catalyst itself. This guide provides a comprehensive comparison of the performance of catalysts derived from lanthanum oxalate (B1200264) against other common alternatives, supported by experimental data and detailed protocols.

Lanthanum-based catalysts, particularly lanthanum oxide (La₂O₃) and lanthanum oxycarbonate (La₂O₂CO₃), have garnered significant attention for their catalytic prowess in a range of applications, including CO oxidation and the oxidative coupling of methane (B114726) (OCM). The use of lanthanum oxalate as a precursor offers a reliable route to these catalytically active phases. This guide delves into the comparative performance of these materials, offering a clear-eyed view for catalyst selection and development.

Performance in CO Oxidation

Carbon monoxide (CO) oxidation is a crucial reaction for pollution control, particularly in automotive exhaust systems. The following table compares the performance of lanthanum-based catalysts with a conventional noble metal catalyst, Platinum on alumina (B75360) (Pt/Al₂O₃).

CatalystPrecursor/MethodT₅₀ (°C) ¹T₁₀₀ (°C) ²StabilityReference
Pt/LaOOHHydrothermal~180~225Shows deactivation due to carbonate formation.[1][1]
Pt/La₂O₃Calcination of La(OH)₃~200~250Shows deactivation due to carbonate formation.[1][1]
Pt/Al₂O₃Not Specified~130-200 (T₁₀) ³>250Generally stable under oxidizing conditions.[2][2]

¹ T₅₀: Temperature at which 50% CO conversion is achieved. ² T₁₀₀: Temperature at which 100% CO conversion is achieved. ³ T₁₀: Temperature at which 10% CO conversion is achieved, as T₅₀ was not specified in the source.

Performance in Oxidative Coupling of Methane (OCM)

The oxidative coupling of methane (OCM) is a promising process for the direct conversion of natural gas into more valuable C₂ hydrocarbons (ethane and ethylene). Lanthanum-based catalysts are among the most effective for this reaction.

CatalystMethane Conversion (%)C₂ Selectivity (%)C₂ Yield (%)Temperature (°C)Reference
La₂O₃~25~45~11740[3]
La₂O₂CO₃ (rod-shaped)~15~65~10500[4][5]
La₂O₂CO₃ (plate-shaped)~5~55~3500[4][5]

Experimental Protocols

I. Synthesis of Lanthanum Oxide Catalyst from this compound Precursor

This protocol details the synthesis of lanthanum oxide (La₂O₃) nanoparticles via the thermal decomposition of a this compound (La₂(C₂O₄)₃·10H₂O) precursor.

1. Synthesis of this compound (La₂(C₂O₄)₃·10H₂O):

  • Materials: Lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O), Oxalic acid (H₂C₂O₄·2H₂O), distilled water, ethanol (B145695).

  • Procedure:

    • Dissolve a stoichiometric amount of lanthanum nitrate hexahydrate in distilled water.

    • Separately, dissolve a 1.5 molar equivalent of oxalic acid in a 1:1 mixture of distilled water and ethanol.

    • Slowly add the lanthanum nitrate solution to the oxalic acid solution under vigorous stirring at room temperature.

    • A white precipitate of this compound will form immediately.

    • Continue stirring the mixture for 24 hours to ensure complete precipitation.

    • Filter the precipitate and wash it several times with distilled water and then with ethanol to remove any unreacted precursors.

    • Dry the resulting this compound powder in an oven at 80°C for 12 hours.[6]

2. Thermal Decomposition to Lanthanum Oxide (La₂O₃):

  • Materials: Dried this compound powder.

  • Procedure:

    • Place the dried this compound powder in a ceramic crucible.

    • Transfer the crucible to a muffle furnace.

    • Heat the sample in air from room temperature to 800-900°C at a heating rate of 10°C/min.[7][8]

    • Hold the temperature at 800-900°C for 4 hours to ensure complete decomposition to lanthanum oxide.[9][10]

    • Allow the furnace to cool down naturally to room temperature.

    • The resulting white powder is lanthanum oxide (La₂O₃).

II. Catalytic Performance Testing for CO Oxidation

This protocol describes a typical experimental setup for evaluating the catalytic activity for CO oxidation in a fixed-bed flow reactor.

  • Experimental Setup:

    • A quartz tube reactor is placed inside a temperature-controlled furnace.

    • The catalyst (typically 0.1-0.5 g) is packed in the middle of the reactor, supported by quartz wool plugs.

    • Mass flow controllers are used to regulate the flow of reactant gases (e.g., 1% CO in N₂, O₂, and a balance gas like N₂ or He).

    • A thermocouple is placed in the catalyst bed to monitor the reaction temperature.

    • The outlet gas stream is connected to a gas chromatograph (GC) or a mass spectrometer (MS) for analysis of the reactant and product concentrations.[11][12]

  • Procedure:

    • The catalyst is typically pre-treated in a flow of inert gas (e.g., N₂) at a specific temperature (e.g., 300°C) to clean its surface.

    • The reactor is cooled to the desired starting temperature for the experiment.

    • The reactant gas mixture (e.g., 1% CO, 10% O₂, balance N₂) is introduced into the reactor at a specific flow rate (e.g., 50-100 mL/min).

    • The temperature is then ramped up at a controlled rate (e.g., 5°C/min), and the composition of the effluent gas is continuously monitored by the GC or MS.

    • The CO conversion is calculated at each temperature point using the formula: CO Conversion (%) = ([CO]in - [CO]out) / [CO]in * 100

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental procedures and the underlying catalytic processes, the following diagrams are provided.

Catalyst_Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_calcination Thermal Decomposition La_Nitrate La(NO₃)₃·6H₂O Solution Precipitation Precipitation (Stirring 24h) La_Nitrate->Precipitation Oxalic_Acid H₂C₂O₄·2H₂O Solution Oxalic_Acid->Precipitation Filtering Filtering & Washing Precipitation->Filtering Drying Drying (80°C) Filtering->Drying La_Oxalate La₂(C₂O₄)₃·10H₂O Drying->La_Oxalate Calcination Calcination (800-900°C) La_Oxalate->Calcination La2O3 La₂O₃ Catalyst Calcination->La2O3

Caption: Workflow for the synthesis of La₂O₃ catalyst from a this compound precursor.

CO_Oxidation_Mechanism cluster_mechanism Langmuir-Hinshelwood Mechanism for CO Oxidation CO_gas CO (gas) CO_ads CO (adsorbed) CO_gas->CO_ads Adsorption O2_gas O₂ (gas) O2_ads O₂ (adsorbed) O2_gas->O2_ads Adsorption Surface Catalyst Surface CO2_ads CO₂ (adsorbed) CO_ads->CO2_ads Reaction O_ads 2O (adsorbed) O2_ads->O_ads Dissociation O_ads->CO2_ads CO2_gas CO₂ (gas) CO2_ads->CO2_gas Desorption

Caption: The Langmuir-Hinshelwood mechanism for CO oxidation on a catalyst surface.

References

Lanthanum Oxalate as a Phosphate Binder: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the management of hyperphosphatemia, a common and serious complication of chronic kidney disease (CKD), phosphate (B84403) binders are essential therapeutic agents. While several phosphate binders are commercially available, research into novel compounds with improved efficacy and patient tolerability is ongoing. This guide provides a comparative analysis of lanthanum oxalate (B1200264) against established phosphate binders, including lanthanum carbonate, sevelamer, and calcium-based binders. Due to the limited availability of direct comparative studies on lanthanum oxalate, this guide synthesizes available data, including a study on a this compound-modified resin, to provide a preliminary benchmark of its potential performance.

Mechanism of Action: Lanthanum-Based Phosphate Binders

Lanthanum-based compounds exert their phosphate-binding effect in the gastrointestinal tract. In the acidic environment of the stomach, lanthanum salts dissociate to release trivalent lanthanum ions (La³⁺). These ions have a high affinity for dietary phosphate, forming insoluble and non-absorbable lanthanum phosphate (LaPO₄) complexes. This process effectively reduces the intestinal absorption of phosphate, leading to lower serum phosphorus levels.

cluster_GI_Tract Gastrointestinal Tract Dietary Phosphate Dietary Phosphate Insoluble Lanthanum Phosphate Insoluble Lanthanum Phosphate Dietary Phosphate->Insoluble Lanthanum Phosphate This compound This compound La3+ La3+ This compound->La3+ Dissociation (Acidic pH) La3+->Insoluble Lanthanum Phosphate Binding Reduced Phosphate Absorption Reduced Phosphate Absorption Insoluble Lanthanum Phosphate->Reduced Phosphate Absorption

Mechanism of lanthanum-based phosphate binders.

Comparative In Vitro Phosphate Binding Capacity

The efficacy of a phosphate binder is primarily determined by its phosphate binding capacity. The following tables summarize available in vitro data for this compound and other commonly used phosphate binders. It is important to note that the data for this compound is derived from a study investigating its use in modifying a polyallylamine resin, and thus may not be directly comparable to studies on standalone binder formulations.[1]

Phosphate BinderpHPhosphate Binding Capacity (mg P/g binder)Source
This compound 8.0~109.3 (as part of a composite)[1]
10.0~100.2 (as part of a composite)[1]
Lanthanum Carbonate 3-7Not directly reported in mg/g, but has high affinity
Sevelamer Hydrochloride 8.086.3[1]
10.069.4[1]
Calcium Carbonate Not specifiedVaries depending on formulation

Note: The binding capacity of this compound presented here is for a composite material containing less than 6.00 wt% Lanthanum. The study also reports the binding capacity of pure this compound at pH 10.0 as 63.56 mg P/g.[1]

Experimental Protocols

In Vitro Phosphate Binding Assay

A standardized in vitro assay is crucial for comparing the binding capacities of different phosphate binders. A typical experimental workflow is outlined below.

cluster_workflow In Vitro Phosphate Binding Assay Workflow start Prepare Phosphate Solution (Known Concentration & pH) add_binder Add Phosphate Binder (e.g., this compound) start->add_binder incubate Incubate (e.g., 37°C with shaking) add_binder->incubate separate Separate Binder-Phosphate Complex (e.g., Centrifugation/Filtration) incubate->separate measure Measure Unbound Phosphate in Supernatant/Filtrate separate->measure calculate Calculate Bound Phosphate measure->calculate

Workflow for in vitro phosphate binding assay.

Detailed Methodology:

  • Preparation of Phosphate Solution: A standard phosphate solution of a known concentration (e.g., 100 mg P/L) is prepared. The pH of the solution is adjusted to mimic physiological conditions of the gastrointestinal tract (e.g., pH 3.0 for the stomach, pH 7.0 for the small intestine).

  • Incubation with Phosphate Binder: A precise amount of the phosphate binder is added to the phosphate solution. The mixture is then incubated, typically at 37°C with constant agitation, for a predetermined period to allow for equilibrium to be reached.

  • Separation: After incubation, the solid binder-phosphate complex is separated from the solution. This is commonly achieved through centrifugation or filtration.

  • Quantification of Unbound Phosphate: The concentration of unbound phosphate remaining in the supernatant or filtrate is measured using a suitable analytical method, such as ion chromatography or a colorimetric assay.

  • Calculation of Binding Capacity: The amount of phosphate bound to the binder is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The binding capacity is then expressed as the mass of phosphate bound per unit mass of the binder (e.g., mg P/g binder).

Comparative Performance of Lanthanum Carbonate and Other Binders

While direct data for this compound is sparse, extensive research has been conducted on lanthanum carbonate, providing valuable insights into the performance of lanthanum-based binders.

ParameterLanthanum CarbonateSevelamer (Carbonate/Hydrochloride)Calcium-Based Binders (e.g., Carbonate, Acetate)
Phosphate Binding Efficacy HighModerate to HighHigh
Calcium Load NoneNoneYes
Pill Burden Generally lower than sevelamerHighVaries
Common Side Effects Nausea, vomiting, abdominal painGastrointestinal discomfort, nauseaHypercalcemia, constipation
pH Dependency Effective over a wide pH rangeLess effective in acidic environmentsVaries

Conclusion

Lanthanum carbonate has been well-established as an effective non-calcium-based phosphate binder with a high affinity for phosphate across a wide physiological pH range. Future research should focus on in vitro and in vivo studies of a dedicated this compound formulation to fully elucidate its phosphate binding capacity, safety profile, and potential clinical utility in the management of hyperphosphatemia.

References

A Comparative Guide to Lanthanum Precursors for Nanomaterial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a lanthanum precursor is a critical determinant in the synthesis of lanthanum-based nanomaterials, profoundly influencing the physicochemical properties and subsequent performance of the final product. This guide provides a comparative analysis of common lanthanum precursors, supported by experimental data, to inform the rational design and synthesis of nanomaterials for diverse applications, including catalysis, drug delivery, and bioimaging.

Quantitative Data Comparison

The choice of lanthanum precursor, in conjunction with the synthesis methodology, dictates the ultimate characteristics of the synthesized nanomaterials. The following tables summarize quantitative data from various studies, highlighting the impact of different precursors on the properties of lanthanum oxide (La₂O₃) and other lanthanum-based nanoparticles.

Table 1: Comparison of Lanthanum Precursors for Lanthanum Oxide (La₂O₃) Nanoparticle Synthesis

Lanthanum PrecursorSynthesis MethodPrecipitating/Gelling AgentCalcination Temp. (°C)Particle/Crystallite SizeMorphologyPurity/Content of La₂O₃ (%)
Lanthanum Nitrate (B79036) HexahydrateCo-precipitationSodium Hydroxide (B78521) (NaOH)-41-47 nmHexagonal-
Lanthanum Nitrate HexahydrateSol-GelPolyethylene (B3416737) Glycol (PEG)850~37 nmNet-like-
Lanthanum Nitrate HexahydrateHydrothermalUrea800-Hierarchical Micro/Nano Spherical-
Lanthanum ChlorideCo-precipitationSodium Bicarbonate-12 µm (median diameter D₅₀)Oval95.21
Lanthanum ChlorideCo-precipitationAmmonium (B1175870) Bicarbonate-40 µm (median diameter D₅₀)Flocculent surface95.92
Lanthanum ChlorideCo-precipitationOxalic Acid-52 µm (median diameter D₅₀)Spherical97.09
Lanthanum Acetate TrihydrateCo-precipitationSodium Hydroxide (NaOH)----
Lanthanum OxalateThermal Decomposition-----
[La(acacen)(NO₃)(H₂O)] complexThermal Decomposition-900< 100 nmUniform porous surface-

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Influence of Synthesis Method on Lanthanum-Based Perovskite Nanoparticles

Synthesis MethodPrecursor SaltsSintering/Calcination Temp. (°C)Particle Size/MorphologyPhase
Simple HeatingMixture of precursor salts800Nanoparticles with irregular shape (16–50 nm)LaMO₃ type (except for copper)
Hydrothermal ActivationMixture of precursor salts160 (hydrothermal), then 800 (heating)Rod-like morphologyLaMO₃ type (except for copper)
Microwave CombustionMixture of precursor salts200 (sintering)Nanoparticles with irregular shape (16–50 nm)La₂MO₄ type for Cu and Ni; mixed phase for Co

Data is for a series of lanthanum perovskites LaMO₃ (M = Cr, Mn, Fe, Co, Ni and Cu).[6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for advancing nanomaterial research. Below are methodologies for common synthesis routes for producing lanthanum-based nanoparticles.

1. Co-precipitation Method for La₂O₃ Nanoparticles

This method is valued for its simplicity and scalability. It involves the precipitation of a lanthanum precursor from a solution, which is then thermally decomposed to form the oxide.

  • Protocol:

    • Precursor Solution Preparation: Prepare an aqueous solution of a lanthanum salt, such as lanthanum chloride (LaCl₃) or lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O).[1][7] For instance, dissolve the desired molar concentration of the lanthanum salt in deionized water with continuous stirring.

    • Precipitation: Under vigorous stirring, slowly add a precipitating agent solution (e.g., sodium hydroxide, sodium bicarbonate, or ammonium bicarbonate) dropwise to the lanthanum salt solution.[1][2] The addition continues until a desired pH is reached (e.g., 10-12 for NaOH), leading to the formation of a lanthanum hydroxide or lanthanum carbonate precipitate.[5]

    • Washing: The resulting precipitate is washed several times with deionized water and ethanol (B145695) to remove unreacted ions.[8]

    • Drying: The washed precipitate is dried in an oven.

    • Calcination: The dried powder is calcined in a muffle furnace at a specific temperature (e.g., 650°C) to yield lanthanum oxide nanoparticles.[8]

2. Sol-Gel Method for La₂O₃ Nanoparticles

The sol-gel technique allows for excellent control over the nanoparticle size and morphology.

  • Protocol:

    • Sol Formation: Dissolve a lanthanum precursor, such as lanthanum nitrate hexahydrate, in an organic solvent.

    • Gelation: Add a gelling agent like polyethylene glycol (PEG) to the solution and heat at a low temperature for an extended period to form a gel.[1]

    • Drying: The gel is dried to remove the solvent.

    • Calcination: The dried gel is calcined at a high temperature (e.g., 850°C) to obtain the final lanthanum oxide nanoparticles.[1]

3. Hydrothermal Method for Lanthanum-Based Nanoparticles

This method is performed in an aqueous solution at elevated temperature and pressure, often leading to well-crystallized nanoparticles.

  • Protocol:

    • Precursor Solution: Dissolve a lanthanum precursor (e.g., lanthanum nitrate) and other reagents (e.g., urea) in deionized water.

    • Hydrothermal Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 80-120°C) for a set duration (e.g., 12-24 hours).

    • Washing and Drying: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected, washed with deionized water and ethanol, and then dried.

    • Calcination (if required): In some cases, a subsequent calcination step at a high temperature (e.g., 800°C) is performed.[1]

Visualizations

Experimental Workflow and Biological Signaling Pathway

The following diagrams illustrate a typical experimental workflow for the synthesis and characterization of lanthanum-based nanomaterials and a proposed signaling pathway for lanthanum oxide nanoparticle-induced apoptosis in cancer cells.

Experimental_Workflow Precursor Selection Precursor Selection Characterization Characterization Application Application Characterization->Application Synthesis Method Synthesis Method Nanomaterial Formation Nanomaterial Formation Synthesis Method->Nanomaterial Formation Post-synthesis Treatment Post-synthesis Treatment Nanomaterial Formation->Post-synthesis Treatment Calcination Calcination Post-synthesis Treatment->Calcination Calcination->Characterization

General experimental workflow for nanomaterial synthesis.

Signaling_Pathway La2O3_NPs La₂O₃ Nanoparticles Cell_Membrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) La2O3_NPs->ROS Cellular Uptake AHR Aryl Hydrocarbon Receptor (AHR) Signaling La2O3_NPs->AHR Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondria Oxidative_Stress->Mitochondria P53 ↑ p53 Oxidative_Stress->P53 BCL2 ↓ BCL-2 (Anti-apoptotic) Mitochondria->BCL2 Caspase3 ↑ Caspase-3 Activation P53->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Hepatotoxicity Hepatotoxicity AHR->Hepatotoxicity

References

A Researcher's Guide to Crystal Structure Validation: Rietveld Refinement vs. Pattern Decomposition Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a material's crystal structure is paramount. It underpins a comprehensive understanding of a material's properties and behavior. While single-crystal X-ray diffraction (SCXRD) is the gold standard, obtaining suitable single crystals is not always feasible. In such cases, powder X-ray diffraction (PXRD) emerges as a powerful alternative. This guide provides an objective comparison of the most common methods for validating and refining crystal structures from powder diffraction data: Rietveld refinement, and the pattern decomposition techniques of Le Bail and Pawley.

This guide will delve into the theoretical underpinnings of each method, present a quantitative comparison of their performance using key refinement parameters, and provide detailed experimental protocols.

At a Glance: A Comparative Overview

The choice between Rietveld refinement and pattern decomposition methods hinges on the a priori knowledge of the crystal structure and the specific research goal.

FeatureRietveld RefinementLe Bail FittingPawley Decomposition
Requirement A good initial structural model (atomic coordinates, space group, lattice parameters) is necessary.[1][2]Known unit cell and space group are required.[3][4]Known unit cell and space group are required.[5][6]
Principle Whole-pattern fitting where the calculated pattern is derived from a crystal structure model.[1][2]Whole-pattern fitting without a structural model; reflection intensities are iteratively partitioned from the observed data.[2][3][4][7]Whole-pattern fitting without a structural model; reflection intensities are treated as refinable parameters.[5][6][8]
Primary Use Crystal structure validation and refinement, quantitative phase analysis, and extraction of detailed structural information.[1][2]Lattice parameter refinement, space group validation, and extracting integrated intensities for structure solution.[2][3][4]Lattice parameter refinement and extracting integrated intensities for structure solution.[5][6]
Intensity Treatment Calculated from the structural model.[1][8]Iteratively extracted from the experimental pattern.[2][3][4][7]Treated as independent, refinable variables.[5][8]

Quantitative Performance Metrics: A Look at the Numbers

The quality of a fit in any of these methods is assessed by various agreement indices, most notably the weighted-profile R-factor (Rwp) and the Goodness-of-Fit (GOF or χ²). Lower Rwp and a GOF value approaching 1 generally indicate a better fit between the calculated and observed diffraction patterns.[9][10][11][12]

It is important to note that a direct comparison of R-factors between different methods can be nuanced. For instance, because Le Bail and Pawley methods do not rely on a structural model, they can often achieve a lower Rwp than Rietveld refinement for the same dataset, representing the "best possible fit" to the profile.[2][11] A Rietveld refinement Rwp that is close to the Rwp from a Le Bail or Pawley fit suggests that the structural model is accurately describing the diffraction data.[11]

Here is a summary of typical R-factor values from comparative studies:

Material SystemMethodRwp (%)GOF (χ²)Reference
PbSO₄ (X-ray data)Rietveld Refinement~10-15-[13]
PbSO₄ (Neutron data)Rietveld Refinement~5-10-[13]
Rutile (TiO₂)Pawley Fit~14.6-[6]
BPPPPawley Fit2.26-[14]
BPPPRietveld Refinement2.29-[14]
Coordination PolymerPawley Fit0.89-[15]
Coordination PolymerRietveld Refinement1.28-[15]
Chabazite SSZ-13Rietveld Refinement~10-20< 2[16]

Note: Rwp values are highly dependent on data quality, including background noise and peak resolution. Therefore, these values should be considered as illustrative examples.

Experimental Protocols: A Step-by-Step Guide

The successful application of these refinement techniques begins with high-quality data collection and careful sample preparation.

Sample Preparation and Data Collection (Common to all methods)
  • Sample Preparation: The sample should be a fine, homogeneous powder to minimize preferred orientation effects. A typical particle size is between 1-10 µm. The powder is packed into a sample holder, ensuring a flat and smooth surface.

  • Instrument Setup: A high-resolution powder diffractometer is used, typically with Cu Kα radiation.

  • Data Collection:

    • 2θ Range: A wide angular range (e.g., 5-120°) is scanned to collect a sufficient number of reflections.

    • Step Size: A small step size (e.g., 0.01-0.02°) is crucial for resolving overlapping peaks.

    • Counting Time: A longer counting time per step improves the signal-to-noise ratio.

Rietveld Refinement Protocol
  • Initial Model: Start with a reasonably accurate crystal structure model, including space group, lattice parameters, and atomic coordinates. This can be obtained from databases or theoretical calculations.[1]

  • Software: Utilize specialized software such as GSAS-II, TOPAS, FullProf, or MAUD.

  • Refinement Strategy: The refinement is performed sequentially in a series of steps:

    • Scale Factor and Background: Refine the overall scale factor and model the background using a suitable function (e.g., Chebyshev polynomial).

    • Lattice Parameters and Zero Shift: Refine the unit cell parameters and the instrument zero-point error.

    • Peak Profile Parameters: Model the peak shapes using a function like the pseudo-Voigt or Pearson VII. Refine parameters that control peak width and shape.

    • Atomic Parameters: Refine the atomic coordinates and isotropic displacement parameters (Biso).

    • Anisotropic Displacement Parameters: If the data quality is high, anisotropic displacement parameters can be refined.

    • Preferred Orientation: If preferred orientation is suspected, apply a correction.

  • Convergence: Monitor the R-factors (Rwp, Rp) and GOF. The refinement is considered converged when these values stabilize. A visual inspection of the difference plot (observed - calculated pattern) is crucial to identify any systematic errors.[9]

Le Bail Fitting Protocol
  • Initial Information: Requires the unit cell parameters and space group of the phase(s) present in the sample.[3][4]

  • Software: Can be performed using most Rietveld refinement software packages, as it is often a feature within them.[7]

  • Fitting Process:

    • Initial Intensity Estimation: The intensities of all reflections are initially set to an arbitrary, equal value.[2]

    • Iterative Refinement: The software then iteratively partitions the observed intensity among the calculated peak positions. In each cycle, the "observed" intensities from the previous cycle are used as the "calculated" intensities for the next.[2]

    • Parameter Refinement: Simultaneously, instrumental and profile parameters (background, lattice parameters, peak shape) are refined using a least-squares method.[2][3]

  • Convergence: The process is repeated for many cycles until the refined parameters and R-factors converge. The Bragg R-factor will approach zero as the calculated intensities are forced to match the observed intensities.[2]

Pawley Decomposition Protocol
  • Initial Information: Similar to the Le Bail method, the unit cell and space group must be known.[5][6]

  • Software: Implemented in programs like TOPAS and GSAS-II.

  • Fitting Process:

    • Intensity as a Variable: Unlike the Le Bail method, the integrated intensity of each reflection is treated as an independent variable in the least-squares refinement.[5][8]

    • Simultaneous Refinement: The intensities, along with the background, lattice parameters, and peak profile parameters, are all refined simultaneously.[5]

  • Convergence: The refinement proceeds until the R-factors converge. This method can provide estimated standard deviations for the refined intensities.

Deciding on the Right Approach: A Workflow

The choice of method is dictated by the available information and the research objective. The following workflow can guide researchers in selecting the most appropriate technique.

CrystalStructureValidation Start Start: Powder Diffraction Data Collected KnownStructure Is Crystal Structure Known? Start->KnownStructure Rietveld Rietveld Refinement KnownStructure->Rietveld Yes PatternDecomposition Pattern Decomposition (Le Bail or Pawley) KnownStructure->PatternDecomposition No ValidateRefine Validate & Refine Structure (Atomic Positions, Occupancies, etc.) Rietveld->ValidateRefine End End: Validated Crystal Structure Information ValidateRefine->End LatticeParams Refine Lattice Parameters & Validate Space Group PatternDecomposition->LatticeParams ExtractIntensities Extract Integrated Intensities for Structure Solution PatternDecomposition->ExtractIntensities LatticeParams->End ExtractIntensities->End

A decision workflow for selecting a crystal structure validation method.

Conclusion

Rietveld refinement, Le Bail fitting, and Pawley decomposition are indispensable tools for the validation and analysis of crystal structures from powder diffraction data. Rietveld refinement is the method of choice when a structural model is available and the goal is to obtain detailed atomic-level information.[1][2] In contrast, the Le Bail and Pawley methods are powerful for refining lattice parameters and extracting reflection intensities when the full crystal structure is unknown.[3][4][5] The Le Bail method is often computationally faster, while the Pawley method can provide more statistically robust intensity estimates.[2]

By understanding the principles, advantages, and limitations of each technique, and by following rigorous experimental protocols, researchers can confidently select the most appropriate method to unlock the wealth of structural information contained within a powder diffraction pattern, ultimately advancing materials science and drug development.

References

A Researcher's Guide to Comparing Experimental and Theoretical XRD Patterns of Lanthanum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of crystalline materials is paramount. X-ray Diffraction (XRD) is a cornerstone technique for this purpose, providing a fingerprint of a material's crystal structure. This guide offers a detailed comparison between experimental and theoretical XRD patterns of lanthanum oxalate (B1200264), a compound often used as a precursor in the synthesis of lanthanum-based functional materials.

The comparison of experimental and theoretical XRD patterns is crucial for several reasons. It validates the synthesis of the desired crystalline phase, provides insights into the sample's purity, and reveals information about its microstructure, such as crystallite size and strain.

Understanding the Crystal Structure: The Basis for Theoretical XRD

The most commonly reported form of lanthanum oxalate is its decahydrate, La₂(C₂O₄)₃·10H₂O.[1][2] The theoretical XRD pattern is calculated from its fundamental crystallographic data. Lighter lanthanides, including lanthanum, typically form oxalates that crystallize in a monoclinic system with a P2₁/c space group.[3][4][5] The structure consists of layers of lanthanum atoms coordinated to oxalate groups and water molecules.[3][6] This well-defined atomic arrangement gives rise to a unique calculated diffraction pattern.

Acquiring the Data: Experimental Protocol

The experimental XRD pattern is obtained by irradiating a powdered sample of this compound with X-rays and measuring the intensity of the diffracted beams at various angles.

Experimental Methodology:

  • Sample Preparation: this compound is synthesized, often through a precipitation reaction between a soluble lanthanum salt (e.g., lanthanum nitrate) and oxalic acid.[1][7] The resulting precipitate is washed with distilled water and dried, typically at around 80°C for several hours, to obtain a fine powder.[1][2]

  • Instrumentation: A powder X-ray diffractometer is used for analysis. A common setup includes:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å or 0.15478 nm) is frequently used.[2][4]

    • Optics: The instrument is equipped with a graphite (B72142) monochromator to ensure high-intensity, single-wavelength radiation.[2]

  • Data Collection: The powdered sample is scanned over a specific angular range (2θ).

    • Scan Range: A typical range is from 10° to 70° in 2θ.[2]

    • Scan Rate: A slow scanning rate, such as 0.05° per second, is used to obtain good signal-to-noise ratio.[2]

Data Presentation: A Comparative Analysis

The primary method of comparison involves matching the peak positions (2θ angles) and relative intensities of the experimental pattern to the theoretical pattern. The theoretical data for La₂(C₂O₄)₃·10H₂O can be found in standard databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS) card No. 00-049-1255.[1][2]

Below is a table comparing the major diffraction peaks between a typical experimental pattern and the standard theoretical pattern for monoclinic La₂(C₂O₄)₃·10H₂O.

Experimental 2θ (°)Theoretical 2θ (°) (JCPDS #00-049-1255)Relative Intensity (%)
~15.615.58100
~17.917.8775
~19.319.2545
~22.122.0835
~23.823.7530
~28.428.3940
~31.431.3750

Note: Experimental values are approximate and can vary slightly based on instrumental parameters and sample preparation.

The close agreement between the experimental and theoretical 2θ values confirms that the synthesized product is indeed the monoclinic phase of this compound decahydrate.[1][2] Minor shifts in peak positions can indicate lattice strain, while broader peaks can be attributed to smaller crystallite sizes. Discrepancies in relative intensities often point to preferred orientation of the crystallites in the sample.

Visualization of the Workflow

The logical flow from obtaining the raw material and data to the final analysis can be visualized as follows:

XRD_Comparison_Workflow cluster_Theoretical Theoretical Pattern Generation cluster_Experimental Experimental Pattern Acquisition cluster_Analysis Comparative Analysis crystal_data Crystallographic Data (CIF File / Lattice Parameters) simulation XRD Simulation Software crystal_data->simulation theoretical_pattern Theoretical XRD Pattern (Peak List: 2θ, Intensity) simulation->theoretical_pattern comparison Peak Matching (Position & Intensity) theoretical_pattern->comparison synthesis This compound Synthesis & Preparation xrd_measurement Powder XRD Measurement synthesis->xrd_measurement experimental_pattern Experimental XRD Pattern (Raw Data) xrd_measurement->experimental_pattern experimental_pattern->comparison interpretation Interpretation (Phase ID, Purity, Microstructure) comparison->interpretation report report interpretation->report Final Report

References

inter-laboratory comparison of lanthanum oxalate characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of lanthanum oxalate (B1200264) (La₂(C₂O₄)₃·nH₂O), a key intermediate in the production of high-purity lanthanum oxide and a compound of interest in various research and development applications. While a formal inter-laboratory round-robin study on a standardized lanthanum oxalate sample is not publicly available, this document compiles and compares characterization data from various published studies. This approach highlights the typical range of results obtained and underscores the influence of synthetic methodologies on the material's physicochemical properties.

The data presented herein is sourced from multiple independent research laboratories. Variations in experimental conditions, instrumentation, and sample preparation methodologies contribute to the observed differences in reported values. Therefore, this guide should be used as a reference for typical findings rather than a direct comparison of product performance against a single standard.

Data Presentation: A Comparative Summary

The following tables summarize quantitative data from various studies on the key characterization parameters of this compound, primarily focusing on its thermal decomposition and crystallographic properties.

Thermal Analysis Data

The thermal decomposition of this compound hydrate (B1144303) is a multi-step process, typically involving dehydration followed by the decomposition of the anhydrous oxalate to lanthanum carbonate and finally to lanthanum oxide. The precise temperatures for these transitions can vary depending on factors such as heating rate, atmosphere, and the material's crystallinity and particle size.

Laboratory/StudyDehydration Range (°C)Anhydrous Oxalate Decomposition (°C)Final Oxide Formation (°C)AtmosphereHeating Rate (°C/min)
Study A[1]Not specified in detail372.4 - 600600 - 745.6Nitrogen10, 15, 20, 30
Study B[2]86 - 360400 - 470> 710AirNot Specified
Study C[3]~100 - 200~400 - 420> 500Not SpecifiedNot Specified

Note: The decomposition steps can be complex, with the formation of intermediate carbonate species.[2]

Crystallographic Data

This compound typically crystallizes as a decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O) with a monoclinic crystal structure. However, variations in the degree of hydration can occur.

Laboratory/StudyCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Tyrpekl et al.[4][5]MonoclinicP2₁/c11.339.6310.45114.4
Huang et al. (as cited in[4])MonoclinicP2₁/cNot specifiedNot specifiedNot specifiedNot specified
Another Study[6]MonoclinicP2₁/a10.4609.59011.358114.36

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide, based on descriptions from the referenced literature. For precise details, readers should consult the original publications.

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and decomposition pathway of this compound hydrate.

Methodology:

  • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • The crucible is placed in a thermogravimetric analyzer.

  • The sample is heated from ambient temperature to a final temperature (e.g., 900-1000 °C) at a constant heating rate (e.g., 10 °C/min).[1][4]

  • The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate.[1]

  • The weight loss of the sample as a function of temperature is recorded (TGA curve).

  • Simultaneously, the heat flow to or from the sample relative to a reference is measured (DSC curve), indicating endothermic or exothermic transitions.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and determine the crystal structure of this compound.

Methodology:

  • A finely ground powder of the this compound sample is prepared to ensure random orientation of the crystallites.

  • The powder is mounted on a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phase.

  • The positions and intensities of the diffraction peaks can be used to refine the lattice parameters of the crystal structure.

Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology, particle size, and surface features of this compound.

Methodology:

  • A small amount of the this compound powder is mounted on an SEM stub using conductive adhesive tape or carbon paint.

  • The sample is coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

  • The stub is placed in the SEM chamber, and the chamber is evacuated to high vacuum.

  • A focused beam of high-energy electrons is scanned across the sample surface.

  • The signals produced by the interaction of the electron beam with the sample (e.g., secondary electrons, backscattered electrons) are detected to form an image.

  • The magnification and accelerating voltage are adjusted to obtain high-resolution images of the sample's morphology. The morphology of this compound can vary significantly with the synthesis method, with reports of hierarchical micro-particles and nanotubes.[7][8]

Visualizations

The following diagrams illustrate the typical workflow for this compound characterization and the relationships between its synthesis, properties, and analytical techniques.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Determination synthesis This compound Synthesis tga Thermal Analysis (TGA/DSC) synthesis->tga xrd Structural Analysis (PXRD) synthesis->xrd sem Morphological Analysis (SEM) synthesis->sem thermal_stability Thermal Stability & Decomposition Pathway tga->thermal_stability crystal_structure Crystal Structure & Phase Purity xrd->crystal_structure morphology Particle Size & Morphology sem->morphology

Figure 1. Experimental workflow for this compound characterization.

Logical_Relationships cluster_synthesis_method Synthesis Method cluster_properties Physicochemical Properties cluster_techniques Characterization Technique precipitation Precipitation morph Morphology precipitation->morph cryst Crystallinity precipitation->cryst therm Thermal Behavior precipitation->therm homogeneous Homogeneous Precipitation homogeneous->morph homogeneous->cryst homogeneous->therm gel_growth Gel Growth gel_growth->morph gel_growth->cryst gel_growth->therm sem_tech SEM morph->sem_tech xrd_tech PXRD cryst->xrd_tech tga_tech TGA/DSC therm->tga_tech

Figure 2. Logical relationships in this compound analysis.

References

A Researcher's Guide to the Kinetic Modeling of Lanthanum Oxalate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal decomposition of lanthanum oxalate (B1200264) is crucial for the synthesis of lanthanum oxide, a material with diverse applications. This guide provides a comparative analysis of the accuracy of various kinetic models used to describe this decomposition process, supported by experimental data from peer-reviewed studies.

The thermal decomposition of lanthanum oxalate hydrate (B1144303) (La₂(C₂O₄)₃·nH₂O) is a multi-step process involving dehydration, followed by the decomposition of the anhydrous oxalate to lanthanum carbonate and finally to lanthanum oxide. Accurately modeling the kinetics of this decomposition is essential for optimizing process parameters and ensuring the desired properties of the final product. This guide compares the most frequently employed kinetic models and presents the reported kinetic parameters to aid in the selection of the most appropriate model for your research.

Comparison of Kinetic Models and Parameters

Various kinetic models have been applied to thermogravimetric analysis (TGA) data to elucidate the kinetics of this compound decomposition. The accuracy of these models can be evaluated by comparing the correlation coefficients (R²) and the consistency of the calculated kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A).

Kinetic ModelKey FeaturesReported Activation Energy (Ea)Correlation Coefficient (R²)Reference
Unreacted Core Sphere Ash Diffusion Control Assumes the reaction rate is controlled by the diffusion of gaseous products through the ash layer.Not explicitly stated as a single value, but a diffusion coefficient relationship was derived: D = 0.0011T + 0.5175.0.9561[1][2]
Sphere Reaction Control Assumes the reaction rate is controlled by the chemical reaction at the surface of the unreacted core.4.88 kJ/molNot explicitly stated for this model.[1][2]
Flynn-Wall-Ozawa (FWO) An isoconversional method that determines activation energy as a function of the extent of conversion (α) without assuming a specific reaction model.Varies with conversion (α), indicating a complex multi-step process.Not applicable, as it's a model-free method.[3][4]
Kissinger-Akahira-Sunose (KAS) Another isoconversional method similar to FWO, used to calculate activation energy.Varies with conversion (α), consistent with the FWO method, suggesting a complex mechanism.Not applicable.[3][4]
Coats-Redfern A model-fitting method where different solid-state reaction models are tested to find the best fit for the experimental data.Dependent on the chosen reaction model. For a third-order (F3) model, values are calculated from the slope of the plot.The model with the highest 'r' value is considered the best fit.[5]
Prout-Tompkins Describes reactions that are initiated at discrete nuclei and then spread.31.7 kcal/mole (approximately 132.6 kJ/mol) for the initial decomposition of the oxalate.Not specified.[6]

Experimental Protocols

The kinetic parameters are highly dependent on the experimental conditions. Below are the methodologies cited in the referenced studies.

Thermogravimetric Analysis (TGA)

  • Study 1: Unreacted Core Models [1][2]

    • Sample: this compound hydrate from monazite (B576339) treatment.

    • Initial Mass: 5 g.[1]

    • Temperature Range: 600–700 °C.[1][2]

    • Heating Profile: Isothermal, with measurements at 30-minute intervals up to 150 minutes.[1][2]

    • Atmosphere: Not specified.

  • Study 2: FWO and KAS Methods [3]

    • Sample: this compound decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O) prepared by impinging stream reactor method.

    • Sample Mass: Approximately 5.5 mg.[3]

    • Temperature Range: Room temperature to 900 °C.[3]

    • Heating Rates (β): 10, 15, 20, and 30 °C/min.[3]

    • Atmosphere: Dynamic nitrogen (60 mL/min).[3]

  • Study 3: Coats-Redfern Method [5]

    • Sample: this compound mixed with Cu-Zn spinel ferrites.

    • Heating Rate: 5 °C/min.[5]

    • Temperature Range: 643-723 K.[5]

    • Atmosphere: Not specified.

Logical Workflow for Kinetic Analysis

The process of determining the most accurate kinetic model for this compound decomposition generally follows the workflow illustrated below.

G cluster_0 Experimental Phase cluster_1 Data Analysis & Modeling cluster_2 Model Validation A Sample Preparation (e.g., Precipitation of this compound) B Thermogravimetric Analysis (TGA) (Non-isothermal at multiple heating rates or Isothermal) A->B Characterization C Obtain TGA Data (Mass loss vs. Temperature/Time) B->C D Isoconversional Methods (e.g., FWO, KAS) Determine Ea vs. α C->D E Model-Fitting Methods (e.g., Coats-Redfern) Test various g(α) models C->E F Determine Kinetic Triplet (Ea, A, g(α)) D->F Provides initial Ea E->F Determines best-fit model G Statistical Evaluation (Correlation Coefficient, etc.) F->G H Compare Experimental and Predicted TGA Curves G->H I Selection of the Most Accurate Kinetic Model H->I

Caption: Workflow for kinetic analysis of this compound decomposition.

Discussion and Conclusion

The thermal decomposition of this compound is a complex process that cannot be adequately described by a single, simple kinetic model.[3][4] Isoconversional methods like the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) are valuable for demonstrating the dependence of the activation energy on the extent of conversion, which is indicative of a multi-step reaction mechanism.[3][4]

Model-fitting methods, such as the Coats-Redfern approach, can identify the most probable reaction mechanism for a specific stage of the decomposition. For instance, one study found that a third-order reaction model (F3) provided the best fit for the main decomposition step.[5] The unreacted core models, which consider diffusion and surface reaction controls, have also been applied, with the ash diffusion control model showing a good correlation in one study.[1][2]

For researchers aiming to model the decomposition of this compound, it is recommended to:

  • Employ multiple heating rates in TGA experiments to allow for the application of robust isoconversional methods.

  • Use both isoconversional and model-fitting methods to gain a comprehensive understanding of the reaction kinetics.

  • Carefully consider the specific temperature range and reaction stage being analyzed, as the dominant mechanism may change throughout the decomposition process.

By carefully selecting and validating the appropriate kinetic models, researchers can achieve a more accurate description of the thermal decomposition of this compound, leading to better control over the synthesis of high-purity lanthanum oxide.

References

comparative analysis of lanthanum oxalate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of lanthanum oxalate (B1200264) (La₂(C₂O₄)₃) is a critical step in various advanced material and pharmaceutical development pipelines. The choice of synthesis route significantly impacts the physicochemical properties of the final product, such as purity, particle size, and morphology, which in turn influence its performance in downstream applications. This guide provides a comparative analysis of common lanthanum oxalate synthesis routes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Synthesis Routes

Three primary precipitation-based methods for this compound synthesis are compared below: Direct Precipitation, Homogeneous Precipitation, and a modified precipitation technique utilizing trisodium (B8492382) citrate (B86180) as a chelating agent.

Data Presentation
ParameterDirect PrecipitationHomogeneous PrecipitationModified Precipitation with Trisodium Citrate
Principle Rapid precipitation by direct mixing of lanthanum salt and oxalic acid solutions.Slow, controlled precipitation via in-situ generation of oxalate ions from a precursor like oxamic acid.Precipitation in the presence of a chelating agent to control particle growth and morphology.
Typical Lanthanum Precursor Lanthanum Chloride (LaCl₃), Lanthanum Nitrate (B79036) (La(NO₃)₃)Lanthanum Nitrate (La(NO₃)₃)Lanthanum Chloride (LaCl₃)
Precipitating Agent Oxalic Acid (H₂C₂O₄) or Ammonium Oxalate ((NH₄)₂C₂O₄)Oxamic Acid (H₂NC₂O₃H)Oxalic Acid (H₂C₂O₄)
Reaction Conditions Room temperature to 70°C.[1]Elevated temperatures (e.g., 85-100°C) to facilitate precursor decomposition.[2][3]Room temperature.[4][5]
Reported Yield ~85% (for subsequent conversion to La₂O₃).[1]High (quantitative precipitation is often implied by kinetic studies).[2]High (inferred from the detailed study of reaction parameters).[4]
Purity High purity achievable with thorough washing.[6]Potentially higher purity due to slow, controlled crystallization minimizing inclusions.High purity confirmed by XPS and XRD analysis.[4][5]
Particle Size & Morphology Typically results in microcrystalline powders.[3]Well-defined, larger microcrystals (up to ~80 µm). Morphology can vary from needles to compact crystals depending on the specific lanthanide.[2]Controllable morphology, including hierarchical micro-particles and nanotubes (1.5 µm length, 200 nm hole diameter), depending on the concentration of trisodium citrate.[4][5]
Advantages Simple, rapid, and cost-effective.Produces larger, well-formed crystals with potentially higher purity. Offers better control over particle size.Excellent control over complex morphologies. The process is carried out at room temperature.
Disadvantages Can lead to smaller, less uniform particles with a higher chance of impurities due to rapid precipitation.Requires elevated temperatures and longer reaction times.Requires an additional reagent (trisodium citrate) and solvent mixture.

Experimental Protocols

Direct Precipitation Method

This method relies on the direct reaction between a soluble lanthanum salt and an oxalic acid solution.

Protocol:

  • Prepare an aqueous solution of a lanthanum salt, such as lanthanum chloride (LaCl₃) or lanthanum nitrate (La(NO₃)₃).

  • Separately, prepare an aqueous solution of oxalic acid (H₂C₂O₄).

  • Heat the lanthanum salt solution to approximately 70°C.[1]

  • Slowly add the oxalic acid solution to the heated lanthanum salt solution with constant stirring.

  • A white precipitate of this compound will form immediately.

  • Continue stirring for a designated period to ensure complete precipitation.

  • Filter the precipitate using a suitable filter paper or a sintered glass crucible.

  • Wash the precipitate thoroughly with distilled water to remove any unreacted reagents and by-products.

  • Dry the precipitate in an oven at a suitable temperature (e.g., 80°C) to obtain this compound hydrate (B1144303) powder.[5]

Homogeneous Precipitation Method

This technique involves the slow, in-situ generation of oxalate ions from the thermal decomposition of a precursor, such as oxamic acid, leading to the formation of larger, more uniform crystals.[2][3]

Protocol:

  • Prepare a 0.5 M solution of lanthanum nitrate (La(NO₃)₃) in 0.01 M nitric acid.[7]

  • In a separate vessel, dissolve oxamic acid (1.55 molar equivalents to lanthanum) in the lanthanum nitrate solution, heating gently to 40°C to aid dissolution.[7]

  • Once a clear solution is obtained, raise the temperature to 85°C and maintain it for approximately 7 hours.[7]

  • A crystalline precipitate of this compound will form gradually.

  • After the reaction period, allow the solution to cool to room temperature.

  • Separate the precipitate by centrifugation or filtration.

  • Wash the crystals with distilled water.

  • Dry the product at room temperature.[7]

Modified Precipitation with Trisodium Citrate

This method utilizes trisodium citrate as a chelating agent to control the nucleation and growth of this compound crystals, enabling the formation of unique morphologies like nanotubes and hierarchical structures.[4][5]

Protocol:

  • Dissolve 1 mmol of lanthanum chloride hexahydrate (LaCl₃·6H₂O) in 5 mL of a 1:1 (v/v) water and ethanol (B145695) mixed solvent.[4][5]

  • Add an aqueous solution of trisodium citrate (Na₃Cit) (0.9 mmol for nanotubes, 1.2 mmol for hierarchical micro-particles) to the lanthanum chloride solution.[4][5]

  • Stir the mixture at room temperature for 30 minutes.[4][5]

  • Add 1.5 mmol of oxalic acid (H₂C₂O₄) to the solution and stir for an additional 10 minutes.[4][5]

  • Seal the resulting colloidal solution in a beaker and let it stand for 24 hours at room temperature.[4][5]

  • Collect the precipitate by filtration.

  • Wash the product several times with distilled water.

  • Dry the final product at 80°C for 6 hours.[4][5]

Visualization of Synthesis Workflows

Direct Precipitation Workflow

Direct_Precipitation La_Salt Lanthanum Salt Solution (e.g., LaCl₃ or La(NO₃)₃) Mixing Mixing & Stirring (Heated) La_Salt->Mixing Oxalic_Acid Oxalic Acid Solution (H₂C₂O₄) Oxalic_Acid->Mixing Precipitation Rapid Precipitation of La₂(C₂O₄)₃ Mixing->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product This compound Powder Drying->Product

Caption: Workflow for the direct precipitation synthesis of this compound.

Homogeneous Precipitation Workflow

Homogeneous_Precipitation La_Nitrate Lanthanum Nitrate Solution (La(NO₃)₃) Solution_Prep Solution Preparation (Heating to 40°C) La_Nitrate->Solution_Prep Oxamic_Acid Oxamic Acid Oxamic_Acid->Solution_Prep Heating Heating to 85°C (7 hours) Solution_Prep->Heating Precipitation Slow Precipitation of La₂(C₂O₄)₃ Crystals Heating->Precipitation Separation Separation & Washing Precipitation->Separation Drying Drying (Room Temperature) Separation->Drying Product This compound Crystals Drying->Product

Caption: Workflow for the homogeneous precipitation synthesis of this compound.

Modified Precipitation with Trisodium Citrate Workflow

Modified_Precipitation La_Chloride Lanthanum Chloride in Water/Ethanol Chelation Chelation Step (30 min stirring) La_Chloride->Chelation Na_Citrate Trisodium Citrate Solution Na_Citrate->Chelation Precipitation_Step Precipitation (10 min stirring) Chelation->Precipitation_Step Oxalic_Acid Oxalic Acid Oxalic_Acid->Precipitation_Step Aging Aging (24 hours) Precipitation_Step->Aging Filtration Filtration & Washing Aging->Filtration Drying Drying (80°C) Filtration->Drying Product This compound (Controlled Morphology) Drying->Product

References

Safety Operating Guide

Proper Disposal of Lanthanum Oxalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of lanthanum oxalate (B1200264) in a research environment.

Lanthanum oxalate (La₂(C₂O₄)₃) is a chemical compound requiring careful management due to its potential health and environmental risks. This guide provides detailed, step-by-step procedures for its safe disposal, ensuring compliance and minimizing laboratory hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields.Protects against dust particles and potential splashes.
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).Prevents skin contact, as this compound is harmful if absorbed through the skin[1][2].
Body Protection Laboratory coat and, if necessary, additional protective clothing.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust formation is unavoidable.Avoids inhalation of harmful dust particles.

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. However, the following steps provide a comprehensive workflow from initial handling to final disposal.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spills and Decontamination:

  • For Small Spills: Carefully sweep or shovel the solid material into the designated hazardous waste container. Avoid creating dust.

  • For Large Spills: Evacuate the area and contact your institution's EHS office immediately.

  • Decontamination: Clean the spill area with soap and water. Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the same container as the this compound.

3. Disposal as Solid Hazardous Waste (Primary Method):

  • Collect all solid this compound waste, including contaminated materials, in a suitable, closed container.

  • Arrange for pickup and disposal through a licensed and certified hazardous waste disposal company. This is the most compliant and environmentally responsible method.

4. Alternative Disposal Method: Incineration (Requires Specialized Facilities):

  • In some cases, this compound can be disposed of by incineration. This method should only be carried out by a licensed facility with a chemical incinerator equipped with an afterburner and scrubber[1].

  • Procedure: The material may be dissolved or mixed with a combustible solvent before incineration[1]. This process is highly specialized and should not be attempted in a standard laboratory setting.

5. On-site Treatment of the Oxalate Component (with caution): While not a primary disposal method for this compound itself due to its poor water solubility, treatment of solutions containing oxalate may be considered. This procedure focuses on neutralizing the oxalate ion, but the resulting mixture will still contain lanthanum and should be disposed of as hazardous waste.

Experimental Protocol for Oxalate Neutralization:

  • Preparation: Work in a fume hood and wear all required PPE.

  • Neutralization: Slowly add a neutralizing agent to the oxalate-containing solution while stirring. Suitable agents include sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • Stoichiometry: For solutions of known oxalic acid concentration, use the following ratios as a starting point:

    • 1.33 g of sodium bicarbonate per 1.00 g of oxalic acid dihydrate.[3]

    • 0.841 g of sodium carbonate per 1.00 g of oxalic acid dihydrate.[3]

  • pH Monitoring: Continuously monitor the pH of the solution. The target pH is between 8 and 10[3].

  • Caution: The reaction will produce carbon dioxide gas, leading to fizzing. Add the neutralizing agent slowly to avoid excessive foaming. Be aware that the resulting sodium oxalate is also toxic[3][4].

  • Final Disposal: The treated solution, now containing lanthanum and sodium oxalate, must be collected and disposed of as hazardous waste.

Quantitative Data for Disposal

ParameterValue/GuidelineNotes
Neutralizing Agent Ratio (to Oxalic Acid Dihydrate) 1.33 g NaHCO₃ per 1.00 g H₂C₂O₄·2H₂O[3]For treatment of oxalate-containing solutions.
Neutralizing Agent Ratio (to Oxalic Acid Dihydrate) 0.841 g Na₂CO₃ per 1.00 g H₂C₂O₄·2H₂O[3]For treatment of oxalate-containing solutions.
Target pH for Neutralization 8.0 - 10.0[3]For treatment of oxalate-containing solutions.
Transport Hazard Class 6.1 (Toxic Solid)[1]Note: Some sources state it is not regulated for transport; always confirm with your disposal vendor[5][6].
Transport Packing Group III[1]As per DOT regulations for toxic solids.

Logical Workflow for this compound Disposal

Lanthanum_Oxalate_Disposal Start This compound Waste Generated Assess Assess Waste Type Start->Assess SolidWaste Solid this compound (including contaminated materials) Assess->SolidWaste Routine Waste Spill Spill or Accidental Release Assess->Spill Accidental Release Collect Collect in Labeled, Closed Hazardous Waste Container SolidWaste->Collect SmallSpill Small Spill Spill->SmallSpill LargeSpill Large Spill Spill->LargeSpill Cleanup Cleanup with appropriate PPE, collect waste SmallSpill->Cleanup EHS Contact Environmental Health & Safety (EHS) LargeSpill->EHS LicensedDisposal Arrange for Licensed Hazardous Waste Disposal Collect->LicensedDisposal Incineration Option: Specialized Incineration (Licensed Facility Only) LicensedDisposal->Incineration if available End Disposal Complete LicensedDisposal->End Incineration->End EHS->LicensedDisposal Cleanup->Collect

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety protocols and local, state, and federal regulations before handling and disposing of any hazardous materials.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Lanthanum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of Lanthanum Oxalate (B1200264) in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of all personnel.

Lanthanum oxalate is a chemical compound that requires careful handling to mitigate potential health risks. It is classified as harmful if swallowed or in contact with skin and causes serious eye irritation[1][2][3]. The following procedures are designed to provide a comprehensive framework for the safe use of this substance by researchers, scientists, and drug development professionals.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE to prevent exposure.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]Protects against dust particles and potential splashes, preventing serious eye irritation.[1][4][5]
Skin Protection Chemical-Resistant GlovesWear suitable gloves tested according to EN 374.[3][6] Nitrile or neoprene gloves are generally recommended for powders.Prevents skin contact, as the substance is harmful upon absorption.[1][2][3]
Lab Coat or Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2][4]Provides a barrier against accidental spills and dust contamination on personal clothing.
Respiratory Protection Air-Purifying Respirator with a Particle FilterA NIOSH-approved respirator is recommended where dust formation is likely.[2]Protects against inhalation of harmful dust particles.[1][4]

Operational Plan: Step-by-Step Handling and Disposal

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood or providing appropriate exhaust ventilation where dust is formed is highly recommended.[1]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

  • Gather Materials: Before starting work, ensure all necessary PPE is readily available and in good condition. Have spill control materials accessible.

2. Handling Procedure:

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1][2][6]

  • Personal Hygiene: Wash hands thoroughly after handling and before breaks, eating, drinking, or smoking.[1][3][4] Do not eat, drink, or smoke in the work area.[1]

  • Avoid Contact: Take measures to avoid contact with skin and eyes.[1]

3. Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][5]

  • Conditions to Avoid: Protect from moisture.[1]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[1][4]

4. Accidental Release Measures:

  • Personal Precautions: In the event of a spill, wear the prescribed personal protective equipment.[1] Avoid breathing dust and ensure adequate ventilation.[1][4]

  • Containment and Cleaning: Pick up and arrange disposal without creating dust.[1] Use a scoop or vacuum for cleanup.[5] Sweep up and shovel the material into suitable, closed containers for disposal.[1][2]

  • Environmental Precautions: Prevent the product from entering drains or public waters.[1][4]

5. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][4][5]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

6. Disposal Plan:

  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[2]

  • Regulatory Compliance: Dispose of this compound in a safe manner in accordance with local, regional, and national regulations.[2][4]

  • Containers: Keep waste in suitable, closed containers for disposal.[1][2]

Workflow for Safe Handling of this compound

LanthanumOxalateWorkflow Workflow for Safe Handling of this compound A Preparation - Assess Risks - Use Fume Hood - Don PPE B Handling - Avoid Dust Generation - Prevent Skin/Eye Contact A->B C Storage - Tightly Closed Container - Dry, Ventilated Area B->C Post-Use D Accidental Spill B->D F First Aid B->F Exposure H Waste Collection - Labeled, Sealed Container B->H Generate Waste E Spill Response - Evacuate Area - Wear Full PPE - Contain & Clean Up D->E G Seek Medical Attention F->G I Disposal - Follow Institutional & Local Regulations H->I

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.